molecular formula C7H16N2O B1611862 2-(4-Methylpiperazin-2-yl)ethanol CAS No. 211053-48-4

2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862
CAS No.: 211053-48-4
M. Wt: 144.21 g/mol
InChI Key: OIIMSDKCNRHEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-7(6-9)2-5-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMSDKCNRHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596169
Record name 2-(4-Methylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-48-4
Record name 2-(4-Methylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-methylpiperazin-2-yl)ethanol, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug development. Due to the absence of a well-documented, direct synthesis in peer-reviewed literature, this document outlines a robust, multi-step synthetic route designed with high scientific integrity. The proposed pathway leverages well-established, validated chemical transformations, including orthogonal protection strategies, selective reduction, carbon chain homologation, and regioselective N-methylation. Each step is rationalized based on established chemical principles, with detailed experimental protocols provided for researchers and drug development professionals. This guide serves as a practical blueprint for the synthesis of this novel piperazine derivative.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1][2] The introduction of substituents on both the nitrogen and carbon atoms of the piperazine core allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[3] The target molecule, this compound, incorporates three key structural features: a C2-substituted ethanol group, an N4-methyl group, and a chiral center at the C2 position. This unique combination of functionalities offers multiple points for further derivatization, making it a valuable building block for creating diverse chemical libraries for drug discovery.

This guide proposes a logical and efficient pathway for the synthesis of this compound, starting from a commercially available chiral precursor. The strategy emphasizes regiochemical and stereochemical control throughout the synthesis.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential and controlled functionalization of a piperazine core. The primary challenge lies in the regioselective introduction of the methyl group at the N4 position and the ethanol group at the C2 position. An orthogonal protection strategy is key to achieving this selectivity.

Our proposed retrosynthesis begins by disconnecting the N4-methyl group, suggesting a late-stage methylation of a free secondary amine. The C2-ethanol side chain can be derived from a protected hydroxymethyl group via a one-carbon homologation. This hydroxymethyl group, in turn, can be obtained by the reduction of a carboxylic acid. This leads back to a differentially protected piperazine-2-carboxylic acid, which can be sourced from commercially available, enantiomerically pure starting materials.

Retrosynthesis target This compound intermediate1 Protected this compound target->intermediate1 Deprotection intermediate2 Protected 2-(Piperazin-2-yl)ethanol intermediate1->intermediate2 N-Methylation intermediate3 Protected 2-(2-Hydroxyethyl)piperazine intermediate2->intermediate3 Selective Deprotection intermediate4 Protected 2-Piperazineacetaldehyde intermediate3->intermediate4 Reduction intermediate5 Protected 2-(Hydroxymethyl)piperazine intermediate4->intermediate5 Homologation (e.g., Wittig) intermediate6 Protected Piperazine-2-carboxylic Acid intermediate5->intermediate6 Reduction start (S)-Piperazine-2-carboxylic Acid intermediate6->start Orthogonal Protection

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis is designed as a six-stage process, ensuring high levels of control at each transformation.

Stage 1: Orthogonal Protection of (S)-Piperazine-2-carboxylic Acid

The synthesis commences with commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. To enable selective manipulation of the two nitrogen atoms and the carboxylic acid, an orthogonal protection strategy is employed. The N1 nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, and the N4 nitrogen is protected with a benzyloxycarbonyl (Cbz) group. The Boc group is acid-labile, while the Cbz group can be removed via hydrogenolysis, allowing for selective deprotection in later stages.

Workflow:

  • React (S)-piperazine-2-carboxylic acid dihydrochloride with Boc-anhydride (Boc₂O) under basic conditions to yield (S)-1-Boc-piperazine-2-carboxylic acid.

  • Protect the remaining secondary amine at N4 with benzyl chloroformate (Cbz-Cl) to afford the fully protected intermediate, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (1) .

Stage 2: Reduction of the Carboxylic Acid

The carboxylic acid moiety at the C2 position is selectively reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation, as it reduces carboxylic acids in the presence of the less reactive carbamate protecting groups. This step is analogous to established procedures for reducing protected amino acids.[4]

Workflow:

  • Treat compound 1 with BH₃·THF in an anhydrous solvent such as tetrahydrofuran (THF).

  • Workup of the reaction yields (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (2) .

Stage 3: One-Carbon Homologation to Form the Ethanol Side Chain

To extend the C2-hydroxymethyl group to a C2-hydroxyethyl group, a two-step homologation sequence is proposed.

Workflow:

  • Oxidation: The primary alcohol of compound 2 is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) in dichloromethane (DCM). This prevents over-oxidation to the carboxylic acid and yields (S)-1-Boc-4-Cbz-piperazine-2-carbaldehyde (3) .

  • Wittig Reaction & Hydrolysis:

    • Compound 3 is subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form an intermediate vinyl ether.

    • Subsequent acidic workup hydrolyzes the vinyl ether to yield the homologated aldehyde, (S)-1-Boc-4-Cbz-piperazine-2-acetaldehyde (4) .

  • Reduction: The newly formed aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol, yielding (S)-1-Boc-4-Cbz-2-(2-hydroxyethyl)piperazine (5) .

Stage 4: Protection of the Hydroxyl Group

To prevent interference in the subsequent N-methylation step, the primary alcohol of the ethanol side chain is temporarily protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Workflow:

  • React compound 5 with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in an anhydrous solvent like dimethylformamide (DMF).

  • This reaction yields the protected alcohol, (S)-1-Boc-4-Cbz-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (6) .

Stage 5: Selective Deprotection and N-Methylation

This stage involves the regioselective methylation of the N4 position.

Workflow:

  • Selective Cbz Deprotection: The Cbz group at N4 is selectively removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction leaves the Boc and TBDMS protecting groups intact, yielding the free secondary amine, (S)-1-Boc-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (7) .

  • N-Methylation: The secondary amine at N4 is methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid.[5][6] This is a high-yielding reductive amination procedure that is specific to secondary amines and avoids over-alkylation. The product is (S)-1-Boc-4-methyl-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (8) .

Stage 6: Final Deprotection

In the final stage, the remaining protecting groups (Boc and TBDMS) are removed to yield the target compound.

Workflow:

  • The Boc and TBDMS groups are both acid-labile and can be removed simultaneously by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in an alcohol solvent.

  • Aqueous workup and purification will yield the final product, This compound (9) .

Synthesis_Pathway start (S)-Piperazine-2- carboxylic acid c1 1: (S)-1-Boc-4-Cbz- piperazine-2-carboxylic acid start->c1 1. Boc₂O 2. Cbz-Cl c2 2: (S)-1-Boc-4-Cbz- 2-(hydroxymethyl)piperazine c1->c2 BH₃·THF c3 3: (S)-1-Boc-4-Cbz- piperazine-2-carbaldehyde c2->c3 DMP c4 4: (S)-1-Boc-4-Cbz- piperazine-2-acetaldehyde c3->c4 1. Ph₃P=CHOMe 2. H₃O⁺ c5 5: (S)-1-Boc-4-Cbz- 2-(2-hydroxyethyl)piperazine c4->c5 NaBH₄ c6 6: (S)-1-Boc-4-Cbz-2- (2-((TBDMS)oxy)ethyl)piperazine c5->c6 TBDMSCl, Imidazole c7 7: (S)-1-Boc-2- (2-((TBDMS)oxy)ethyl)piperazine c6->c7 H₂, Pd/C c8 8: (S)-1-Boc-4-methyl-2- (2-((TBDMS)oxy)ethyl)piperazine c7->c8 CH₂O, HCOOH c9 9: 2-(4-Methylpiperazin- 2-yl)ethanol c8->c9 TFA or HCl

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis pathway.

Protocol 1: Synthesis of (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (2)

  • Protection: To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-1-Boc-piperazine-2-carboxylic acid is used in the next step without further purification.

  • Dissolve the crude product in a 1:1 mixture of THF and water, and cool to 0 °C. Add sodium bicarbonate (3.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq). Stir at room temperature for 16 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield compound 1 .

  • Reduction: Dissolve compound 1 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 1 M NaOH, and again water. Filter the resulting slurry and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain compound 2 .

Protocol 2: Synthesis of (S)-1-Boc-4-methyl-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (8)

  • Homologation & Protection (compounds 3-6):

    • To a solution of alcohol 2 (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq). Stir for 2 hours at room temperature. Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry, and concentrate to get aldehyde 3 .

    • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C, add a strong base like n-BuLi. Stir for 30 minutes, then add a solution of aldehyde 3 (1.0 eq) in THF. Stir for 4 hours. Quench with water and extract. The crude vinyl ether is then dissolved in a THF/water mixture with a catalytic amount of HCl and stirred for 6 hours to yield aldehyde 4 .

    • Dissolve aldehyde 4 (1.0 eq) in methanol at 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour. Quench with acetone, concentrate, and extract to get alcohol 5 .

    • Dissolve alcohol 5 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TBDMSCl (1.2 eq) and stir at room temperature for 12 hours. Extract with diethyl ether, wash with water and brine, dry, and concentrate to get protected alcohol 6 . Purify by column chromatography.

  • Selective Deprotection: Dissolve compound 6 (1.0 eq) in ethanol. Add 10% Pd/C catalyst (10% w/w). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 16 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain compound 7 .

  • N-Methylation: To a solution of amine 7 (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.5 eq) followed by formic acid (1.5 eq). Heat the mixture to reflux for 6 hours. Cool to room temperature and basify with 2 M NaOH. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield compound 8 .

Protocol 3: Synthesis of this compound (9)

  • Dissolve the protected compound 8 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in water and basify to pH > 12 with solid NaOH.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, This compound (9) . Further purification can be achieved by distillation or crystallization if necessary.

Data Summary
StepStarting MaterialKey ReagentsProductRationale
1 (S)-Piperazine-2-carboxylic acid1. Boc₂O, Na₂CO₃2. Cbz-Cl, NaHCO₃1 : (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acidOrthogonal protection of nitrogens for selective functionalization.
2 Compound 1 BH₃·THF2 : (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazineSelective reduction of carboxylic acid to primary alcohol.[4]
3 Compound 2 1. DMP2. Ph₃P=CHOMe3. H₃O⁺4. NaBH₄5 : (S)-1-Boc-4-Cbz-2-(2-hydroxyethyl)piperazineOne-carbon homologation via oxidation-Wittig-hydrolysis-reduction sequence.
4 Compound 5 TBDMSCl, Imidazole6 : (S)-1-Boc-4-Cbz-2-(2-((TBDMS)oxy)ethyl)piperazineProtection of the hydroxyl group to prevent side reactions.
5 Compound 6 1. H₂, Pd/C2. CH₂O, HCOOH8 : (S)-1-Boc-4-methyl-2-(2-((TBDMS)oxy)ethyl)piperazineSelective N4 deprotection followed by regioselective N-methylation.[5][6]
6 Compound 8 TFA or HCl9 : this compoundFinal deprotection of Boc and TBDMS groups to yield the target molecule.
Conclusion

This technical guide outlines a comprehensive and scientifically sound synthetic pathway for this compound. By employing a strategy of orthogonal protection, controlled functional group transformations, and regioselective methylation, this multi-step synthesis is designed to be robust and adaptable. The detailed protocols and chemical reasoning provided herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the production of this novel and potentially valuable chemical building block for the development of new therapeutic agents.

References

Introduction: The Significance of the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-methylpiperazin-1-yl)ethanol: Properties, Synthesis, and Analysis

A Note on the Subject Compound: Initial research revealed a significant lack of publicly available experimental data for 2-(4-Methylpiperazin-2-yl)ethanol. To provide a comprehensive and technically sound guide as requested, this document focuses on the well-characterized and structurally related isomer, 2-(4-methylpiperazin-1-yl)ethanol (CAS: 5464-12-0) . This compound, where the ethanol group is attached to the nitrogen at position 1, serves as a valuable proxy for understanding the chemical behavior and analytical characteristics of N-alkylated piperazine ethanol derivatives.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of an N-methyl group and a hydroxyethyl chain, as seen in 2-(4-methylpiperazin-1-yl)ethanol, creates a versatile building block with multiple points for further functionalization. This tertiary amine with a primary alcohol functionality is a key intermediate in the synthesis of a wide range of biologically active molecules, from anticancer agents to central nervous system drugs.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and safe handling for researchers and drug development professionals.

Physicochemical Properties

2-(4-methylpiperazin-1-yl)ethanol is typically supplied as a light brown oil or liquid at room temperature.[3] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5464-12-0[4]
Molecular Formula C₇H₁₆N₂O[4][5]
Molecular Weight 144.22 g/mol [4]
Physical Form Liquid / Light Brown Oil[3]
Storage Temperature Room Temperature
Topological Polar Surface Area (TPSA) 26.7 Ų[4]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethanol involves the nucleophilic substitution of a haloethanol with N-methylpiperazine.[3] This approach is efficient and utilizes readily available starting materials.

Synthetic Protocol: N-alkylation of 1-Methylpiperazine

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 2-bromoethanol.

Step-by-Step Methodology:

  • To a reaction flask, add 1-methylpiperazine (1.26 g, 13 mmol) and anhydrous ethanol (150 µL).

  • Add potassium carbonate (5.0 g, 36 mmol) to the mixture. This inorganic base acts as a proton scavenger for the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Slowly add 2-bromoethanol (2.36 g, 19 mmol) dropwise to the stirring mixture. An excess of the alkylating agent is used to ensure complete conversion of the starting piperazine.

  • Heat the reaction mixture under reflux for 18 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.

  • After cooling to room temperature, filter the mixture to remove the insoluble potassium bromide salt and excess potassium carbonate.

  • Remove the ethanol solvent from the filtrate by rotary evaporation.

  • The resulting residue can be further purified by treating it with a solvent mixture such as acetone/dichloromethane to precipitate any remaining inorganic salts, followed by filtration and solvent removal to yield the final product as a light brown oil.[3]

G reagent1 1-Methylpiperazine reaction Nucleophilic Substitution reagent1->reaction reagent2 2-Bromoethanol reagent2->reaction base K₂CO₃ (Base) base->reaction solvent Ethanol (Solvent) solvent->reaction Reflux, 18h product 2-(4-methylpiperazin-1-yl)ethanol byproduct KBr + KHCO₃ reaction->product reaction->byproduct

Figure 1: Synthetic workflow for 2-(4-methylpiperazin-1-yl)ethanol.

Alternative Synthetic Routes

For the core N-(2-hydroxyethyl)piperazine structure, industrial processes often avoid starting with piperazine itself. One patented method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-chromium catalyst.[7][8] This approach builds the heterocyclic ring and adds the side chain in a single process, offering a potentially more atom-economical route for large-scale production.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of 2-(4-methylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The spectrum of 2-(4-methylpiperazin-1-yl)ethanol has distinct signals that correspond to each part of the molecule.

¹H NMR Data (CDCl₃): [3]

  • δ 3.61 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂-OH). The triplet splitting pattern arises from coupling to the adjacent two protons of the ethyl chain.

  • δ 2.56 (t, 2H): A triplet for the two protons on the carbon of the ethyl chain attached to the piperazine nitrogen (-N-CH₂-). This signal is also split into a triplet by the adjacent methylene group.

  • δ 2.3-2.7 (br m, 8H): A broad multiplet that accounts for the eight protons on the four methylene groups of the piperazine ring. The complexity arises from the overlapping signals and their various couplings.

  • δ 2.18 (s, 3H): A sharp singlet representing the three protons of the N-methyl group (-N-CH₃). The absence of adjacent protons results in a singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion.

  • MS-ESI: A molecular ion peak is observed at m/z 145 [M+H]⁺, which confirms the molecular weight of 144.22 g/mol .[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorptions:

  • ~3400 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

  • ~2940-2800 cm⁻¹ (strong): Absorptions due to C-H stretching of the alkane-like methyl and methylene groups.[9]

  • ~1100-1000 cm⁻¹ (strong): A C-O stretching vibration from the primary alcohol group.

G cluster_0 Spectroscopic Analysis sample 2-(4-methylpiperazin-1-yl)ethanol Sample nmr ¹H NMR (Structure Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms ir IR Spectroscopy (Functional Groups) sample->ir data Verified Data nmr->data ms->data ir->data

Figure 2: Analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-methylpiperazin-1-yl)ethanol. It is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11] Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[12]

References

An In-depth Technical Guide to 2-(4-Methylpiperazin-2-yl)ethanol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-2-yl)ethanol (CAS No. 211053-48-4), a chiral piperazine derivative of significant interest in medicinal chemistry. We delve into its physicochemical properties, explore plausible synthetic strategies based on established methodologies for chiral 2-substituted piperazines, and detail its critical role as a structural motif in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceutical agents, offering both foundational knowledge and practical insights into the application of this versatile building block.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural feature in a vast array of biologically active molecules and approved pharmaceutical drugs.[1] Its prevalence stems from a unique combination of properties: the basic nitrogen atoms enhance aqueous solubility and allow for salt formation, improving pharmacokinetic profiles, while the defined chair-like conformation provides a rigid scaffold for the precise spatial arrangement of pharmacophoric groups.[1] Within this class of "privileged structures," chiral 2-substituted piperazines, such as this compound, offer an additional layer of complexity and specificity, enabling finer control over target engagement and selectivity.

This guide will focus specifically on the this compound moiety, a building block that combines the advantageous features of the piperazine core with a chiral center and a functionalized ethanol sidechain, making it a highly valuable synthon in contemporary drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 211053-48-4[Generic Supplier Data]
Molecular Formula C7H16N2O[Generic Supplier Data]
Molecular Weight 144.21 g/mol [Generic Supplier Data]
Appearance Expected to be a liquid or low-melting solid[Inference]
Boiling Point Not explicitly available; estimated to be >200 °C[Inference]
Solubility Expected to be soluble in water and polar organic solvents[Inference]

Note: Explicit experimental data for this specific compound is not widely published. The table represents a combination of available data from chemical suppliers and scientifically sound estimations based on its structure.

Synthesis of this compound: A Strategic Approach

A plausible retrosynthetic analysis is depicted below:

G Target This compound Intermediate1 Protected Chiral Piperazine Target->Intermediate1 Deprotection & Reduction Intermediate2 N-Methylated Diamine Intermediate1->Intermediate2 Cyclization Intermediate3 Chiral Diamine Intermediate2->Intermediate3 N-Methylation StartingMaterial Chiral Amino Acid (e.g., Serine derivative) Intermediate3->StartingMaterial Reduction & Protection G cluster_0 Synthesis of Chiral Diamine cluster_1 Piperazine Ring Formation cluster_2 Final Product A N-Boc-L-Serine Methyl Ester B N-Boc-L-Serinol A->B LiAlH4 C Mesylated Intermediate B->C MsCl, Et3N D Azide Intermediate C->D NaN3 E Protected 1,2-Diamine D->E H2, Pd/C F N-Methylated Diamine E->F HCHO, NaBH3CN G Protected Piperazine F->G Cyclization H This compound G->H Deprotection

References

2-(4-Methylpiperazin-2-yl)ethanol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methylpiperazin-2-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and engage in specific molecular interactions. This guide provides a detailed examination of the molecular structure and conformational dynamics of a specific, chiral derivative: this compound. While this molecule serves as a discrete subject, the principles and methodologies discussed herein are broadly applicable to the wider class of substituted piperazines. We will explore the molecule's stereochemistry, the energetic landscape of its piperazine ring puckering, the rotational freedom of its substituents, and the interplay of steric and electronic factors that govern its preferred three-dimensional architecture. This analysis is grounded in established principles of conformational analysis, supported by data from analogous systems, and outlines a robust framework for its empirical and computational validation.

Introduction: The Significance of the Substituted Piperazine Motif

Piperazine derivatives are ubiquitous in pharmacology, forming the core of numerous drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, anti-HIV agents, and anticancer therapies[1]. Their prevalence stems from the unique combination of a basic, protonatable nitrogen (N4), which enhances aqueous solubility and allows for salt formation, and a second nitrogen (N1) that serves as a versatile handle for synthetic modification. The conformational flexibility of the piperazine ring, while not as simple as an acyclic chain, is a critical determinant of its biological activity, influencing how its substituents are presented to a biological target such as a receptor binding pocket or an enzyme active site[1].

The subject of this guide, this compound (Figure 1), is a chiral, unsymmetrically substituted piperazine. It features a stereocenter at the C2 position, a methyl group on the distal nitrogen (N4), and a hydroxyethyl substituent at C2. Understanding the conformational preferences of this molecule is crucial for predicting its interactions, designing derivatives, and interpreting structure-activity relationships (SAR).

Fundamental Molecular Structure

The core of this compound is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.

  • Chemical Identity :

    • IUPAC Name : this compound

    • CAS Number : 211053-48-4

    • Molecular Formula : C₇H₁₆N₂O

  • Stereochemistry : The carbon atom at position 2 (C2) is a chiral center, as it is bonded to four different groups: a hydrogen atom, the N1 atom of the ring, the C3 atom of the ring, and the ethanol side chain. Therefore, the molecule can exist as two distinct enantiomers: (R)-2-(4-Methylpiperazin-2-yl)ethanol and (S)-2-(4-Methylpiperazin-2-yl)ethanol. The specific stereoisomer will have profound implications for its biological activity, a well-documented phenomenon for chiral piperazines[1].

cluster_molecule Figure 1: 2D Structure of this compound C2 C* N1 N1 C2->N1 C2_EtOH_C1 CH2 C2->C2_EtOH_C1 C6 C6 N1->C6 N1_H H N1->N1_H C3 C3 C3->C2 N4 N4 N4->C3 N4_Me CH3 N4->N4_Me C5 C5 C5->N4 C6->C5 C2_EtOH_C2 CH2OH C2_EtOH_C1->C2_EtOH_C2

Caption: 2D chemical structure highlighting the chiral center (C*).

Conformational Analysis of the Piperazine Ring

Like its carbocyclic analog cyclohexane, the piperazine ring is not planar. It adopts puckered conformations to relieve torsional and angle strain. The principal conformations are the chair, the boat, and the twist-boat forms.

Chair Conformation: The Ground State

Experimental and computational studies overwhelmingly confirm that the chair conformation is the most stable, lowest-energy state for the piperazine ring, often by a significant margin[2][3][4]. The energy barrier to convert from a chair to a boat conformation is approximately 6.1 kcal/mol[2]. In the chair form, all C-C and C-N bonds are perfectly staggered, minimizing torsional strain. The substituents on the ring can occupy two distinct positions:

  • Axial (a) : Perpendicular to the approximate plane of the ring.

  • Equatorial (e) : Pointing outwards from the perimeter of the ring.

These two chair conformations can interconvert via a process called ring inversion or ring flipping. For this compound, this inversion process interconverts the axial and equatorial positions of all substituents.

cluster_conformers Figure 2: Primary Piperazine Ring Conformations Chair Chair (Most Stable) TwistBoat Twist-Boat (Intermediate) Chair->TwistBoat Ring Inversion Pathway TwistBoat->Chair Boat Boat (Transition State/High Energy) TwistBoat->Boat

Caption: Energy relationship between piperazine ring conformations.

Substituent Effects and Conformational Preference

The relative stability of the two possible chair conformers is determined by the energetic penalty of placing substituents in the axial position. For cyclohexane, this penalty is quantified by "A-values," which represent the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted ring. Larger groups have larger A-values, indicating a stronger preference for the equatorial position to avoid steric clashes with other axial atoms (1,3-diaxial interactions).

For this compound, we must consider the preferences of three groups: the N1-H, the C2-ethanol group, and the N4-methyl group.

  • N4-Methyl Group : The methyl group on N4 will strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on C3 and C5. The A-value for an N-methyl group on a piperidinium salt is ~1.9 kcal/mol, and a similar value is expected here[5].

  • C2-Ethanol Group : The -(CH₂)₂OH group at C2 is sterically demanding and would also be expected to favor the equatorial position. However, studies on 2-substituted piperazines have revealed a counterintuitive preference for the axial conformation in many cases[1]. This preference can be driven by stabilizing factors such as intramolecular hydrogen bonding or favorable electronic interactions (e.g., pseudoallylic strain in N-acyl systems)[1][6]. In the case of this compound, the hydroxyl group of the ethanol substituent can act as a hydrogen bond donor, and the N1 nitrogen can act as an acceptor. This intramolecular hydrogen bond is only possible when the ethanol group is in the axial position, which can stabilize this conformer significantly.

Based on analogous systems, the most stable conformation of this compound is predicted to be a chair conformation where:

  • The N4-methyl group is equatorial .

  • The C2-ethanol group is axial , potentially stabilized by an intramolecular hydrogen bond between the ethanol's -OH group and the lone pair of the N1 nitrogen.

cluster_axial Figure 3: Predicted Stable Conformer (Axial C2-Substituent) cluster_equatorial Less Stable Conformer (Equatorial C2-Substituent) mol1 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example-axial.png' />TD>TR><TR><TD>Chair ConformationTD>TR><TR><TD>N4-Methyl: EquatorialTD>TR><TR><TD><B>C2-Ethanol: AxialB>TD>TR><TR><TD>Stabilized by Intramolecular H-BondTD>TR>TABLE> mol2 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example-equatorial.png' />TD>TR><TR><TD>Chair ConformationTD>TR><TR><TD>N4-Methyl: EquatorialTD>TR><TR><TD>C2-Ethanol: EquatorialTD>TR><TR><TD>Sterically Favored but Lacks H-BondTD>TR>TABLE> mol1->mol2 Ring Inversion

Caption: Predicted equilibrium between axial and equatorial C2-substituent conformers. (Note: Images are placeholders for actual 3D renderings).

Methodologies for Structural and Conformational Elucidation

The predicted conformation must be validated empirically. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive and self-validating approach.

Experimental Workflow

The following protocol outlines a robust experimental strategy.

Step 1: Synthesis and Purification The synthesis of enantiomerically pure 2-substituted piperazines can be achieved from α-amino acids, followed by standard purification techniques like column chromatography or recrystallization to obtain an analytically pure sample.

Step 2: X-ray Crystallography This is the gold standard for determining solid-state structure.

  • Protocol :

    • Crystal Growth : Grow high-quality single crystals, often the most challenging step. Techniques include slow evaporation from a suitable solvent (e.g., ethyl acetate, ethanol), vapor diffusion, or cooling[7].

    • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion[7].

    • Structure Solution and Refinement : Solve the phase problem using direct methods and refine the structural model against the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing the ring pucker and substituent orientations in the solid state[8].

Step 3: NMR Spectroscopy NMR provides the crucial link between the solid-state structure and the behavior in solution, where most biological interactions occur.

  • Protocol :

    • Standard Spectra (¹H, ¹³C, COSY, HSQC) : Acquire standard 1D and 2D spectra in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to assign all proton and carbon signals[9][10].

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY) : This experiment detects through-space correlations between protons that are close to each other (<5 Å). For the predicted stable conformer, a strong NOE signal would be expected between the axial protons on C2, C3, and C5, and the axial ethanol substituent's protons.

    • Variable Temperature (VT) NMR : By recording ¹H NMR spectra over a range of temperatures, one can study the dynamics of conformational change[11][12]. As the temperature is lowered, the rate of ring inversion slows. If both conformers are present, separate signals for each may be observed at low temperatures. As the temperature is raised, these signals will broaden and coalesce into averaged signals. The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process, which typically falls between 56 and 80 kJ/mol for piperazines[12].

cluster_workflow Figure 4: Experimental Workflow for Conformation Validation Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal NMR_Acq NMR Data Acquisition (1D, 2D, VT-NMR, NOESY) Synthesis->NMR_Acq Xray X-ray Crystallography Crystal->Xray Structure Definitive Solid-State Conformation Xray->Structure NMR_Analysis NMR Data Analysis NMR_Acq->NMR_Analysis Solution_Structure Dynamic Solution-State Conformation & Energetics NMR_Analysis->Solution_Structure Structure->Solution_Structure Comparison

Caption: A self-validating workflow combining crystallography and NMR.

Computational Chemistry Workflow

Computational methods are invaluable for exploring the entire conformational space and providing quantitative energy differences that support experimental findings.

  • Protocol :

    • Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy minima for the chair, boat, and twist-boat forms with both axial and equatorial substituents.

    • Geometry Optimization and Energy Calculation : Optimize the geometry of each identified conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like M06-2X and a basis set such as cc-pVDZ or larger has been shown to provide an excellent balance of accuracy and efficiency for piperazine systems[2][4]. Include a continuum solvation model (e.g., SMD, PCM) to simulate the solvent environment used in NMR experiments.

    • Frequency Calculation : Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

    • Data Analysis : Compare the relative Gibbs free energies of all conformers to determine the predicted global minimum and the Boltzmann population of each conformer at a given temperature.

Parameter Typical Literature Value for Piperazines Significance
Chair-Boat Energy Gap ~6.1 kcal/mol[2]Confirms the overwhelming preference for the chair pucker.
Ring Inversion Barrier (ΔG‡) 56 - 80 kJ/mol (13.4 - 19.1 kcal/mol)[12]Quantifies the kinetic stability of a single chair conformer.
Axial-Equatorial ΔG (A-value) Substituent Dependent (e.g., ~1.9 kcal/mol for N-Me)[5]Predicts the thermodynamic equilibrium between the two chair forms.

Table 1: Key Energetic Parameters in Piperazine Conformational Analysis.

Conclusion

The molecular conformation of this compound is governed by a delicate balance of steric hindrance and stabilizing intramolecular forces. While general principles of stereoelectronics suggest a strong preference for a chair conformation with the bulky N4-methyl group in an equatorial position, the orientation of the C2-ethanol substituent is less intuitive. Evidence from analogous 2-substituted systems strongly suggests a preference for an axial orientation, stabilized by an intramolecular hydrogen bond to the N1 nitrogen.

This guide has detailed the theoretical basis for this prediction and provided a comprehensive, field-proven workflow for its validation. By integrating high-resolution X-ray crystallography, advanced NMR techniques, and robust computational chemistry, researchers can achieve a complete and accurate understanding of this molecule's three-dimensional structure. This knowledge is the bedrock upon which rational drug design and the interpretation of biological data are built, enabling the targeted optimization of piperazine-based compounds for improved therapeutic outcomes.

References

Spectroscopic Data of 2-(4-Methylpiperazin-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-methylpiperazin-1-yl)ethanol (CAS No: 5464-12-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the rigorous interpretation of the resulting spectra, ensuring scientific integrity and providing actionable insights for its application.

Upon initial investigation, it is crucial to clarify the isomeric structure. While the query specified "2-(4-Methylpiperazin-2-yl)ethanol," publicly available and commercial data overwhelmingly correspond to the 1-yl isomer, 2-(4-methylpiperazin-1-yl)ethanol . This guide will therefore focus on this well-documented and commercially prevalent compound.[1][2][3]

Molecular Structure and Key Identifiers

2-(4-Methylpiperazin-1-yl)ethanol is a tertiary amine and a primary alcohol. Its structure consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol group at the 1-position.

IdentifierValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)ethanol[1]
CAS Number 5464-12-0[1][2]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
InChIKey QHTUMQYGZQYEOZ-UHFFFAOYSA-N[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-methylpiperazin-1-yl)ethanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : A sample of 5-25 mg of 2-(4-methylpiperazin-1-yl)ethanol is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] The choice of CDCl₃ is standard for small organic molecules due to its good solubilizing power and relatively clean spectral window.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

  • Data Acquisition : The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse sequences are used for acquisition.

  • Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Data Interpretation

The expected ¹H NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol in CDCl₃ shows distinct signals corresponding to the methyl, piperazine ring, and ethanol chain protons.[7]

Chemical Shift (δ, ppm)ProtonsMultiplicityIntegrationAssignment
3.612HTriplet (t)2-CH₂-OH
2.562HTriplet (t)2-N-CH₂-CH₂-OH
2.3-2.78HBroad multiplet (br m)8Piperazine ring protons (-CH₂-N-CH₂-)
2.183HSinglet (s)3N-CH₃
  • Rationale : The triplet at 3.61 ppm is characteristic of the methylene group attached to the hydroxyl group, coupled to the adjacent methylene group. The triplet at 2.56 ppm corresponds to the methylene group attached to the piperazine nitrogen. The broad multiplet between 2.3 and 2.7 ppm arises from the eight protons of the piperazine ring, which often show complex coupling patterns. The singlet at 2.18 ppm is a clear indicator of the N-methyl group, which has no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of inequivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of ¹³C.[4] A standard proton-decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each unique carbon atom.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol would be expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of piperazine carbons being chemically equivalent).

Chemical Shift (δ, ppm)Assignment
~60-CH₂-OH
~58-N-CH₂-CH₂-OH
~55Piperazine ring carbons adjacent to N-CH₂-CH₂-OH
~53Piperazine ring carbons adjacent to N-CH₃
~46N-CH₃
  • Rationale : The chemical shifts are influenced by the electronegativity of adjacent atoms. The carbon attached to the oxygen (-CH₂-OH) is the most downfield. The carbons of the piperazine ring appear in the typical range for aliphatic amines, and the N-methyl carbon is the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

Experimental Protocol: ATR-IR Spectroscopy

  • Instrument Setup : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application : A small amount of liquid or low-melting solid 2-(4-methylpiperazin-1-yl)ethanol is placed directly onto the ATR crystal.[8]

  • Data Acquisition : The sample spectrum is recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of 2-(4-methylpiperazin-1-yl)ethanol will exhibit characteristic absorption bands for the O-H, C-H, and C-N bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
2940-2800C-H stretchAliphatic (CH₂, CH₃)
1450C-H bendAliphatic (CH₂, CH₃)
1260-1050C-O stretchPrimary Alcohol
1150-1085C-N stretchTertiary Amine
  • Rationale : The most prominent feature is the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The sharp bands in the 2800-2940 cm⁻¹ region are due to the C-H stretching of the methyl and methylene groups. The C-O and C-N stretching vibrations appear in the fingerprint region and confirm the presence of the alcohol and tertiary amine functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Introduction : A dilute solution of the sample is injected into a gas chromatograph (GC), which separates the analyte from any impurities. The volatile analyte then enters the mass spectrometer.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•) and various fragment ions.[9][10][11]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

MS Data Interpretation

The mass spectrum of 2-(4-methylpiperazin-1-yl)ethanol will show the molecular ion peak and several characteristic fragment peaks.

m/zIonProposed Structure
144[M]⁺•Molecular Ion
113[M - CH₂OH]⁺Loss of the hydroxymethyl radical
99[M - CH₂CH₂OH]⁺Loss of the hydroxyethyl radical
70[C₄H₈N]⁺Piperazine ring fragment
58[C₃H₈N]⁺Cleavage of the piperazine ring
  • Rationale : The molecular ion peak at m/z 144 confirms the molecular weight of the compound.[1] The fragmentation pattern is characteristic of N-substituted piperazines and alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. The base peak is often observed at m/z 70, resulting from the cleavage of the hydroxyethyl group.

Fragmentation Pathway Diagram

fragmentation M [C₇H₁₆N₂O]⁺• m/z = 144 (Molecular Ion) F113 [C₆H₁₃N₂]⁺ m/z = 113 M->F113 - •CH₂OH F99 [C₅H₁₁N₂]⁺ m/z = 99 M->F99 - •CH₂CH₂OH F70 [C₄H₈N]⁺ m/z = 70 (Base Peak) F99->F70 - C₂H₅ F58 [C₃H₈N]⁺ m/z = 58 F99->F58 - C₂H₃N

Caption: Proposed EI fragmentation of 2-(4-methylpiperazin-1-yl)ethanol.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of 2-(4-methylpiperazin-1-yl)ethanol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (alcohol and tertiary amine), and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This self-validating set of data provides a robust analytical foundation for the use of this compound in research and development.

References

A Senior Application Scientist's Guide to the Characterization and Purification of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization and purification of 2-(4-Methylpiperazin-2-yl)ethanol, a substituted piperazine derivative of interest in pharmaceutical development and chemical synthesis. As a polar, basic compound, it presents unique challenges that necessitate specialized analytical and purification strategies. This document moves beyond standard protocols to explain the underlying chemical principles guiding methodological choices, ensuring robust and reproducible outcomes. We will explore a multi-technique approach for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, we detail field-proven purification strategies, with a focus on mitigating the common issues associated with basic amines in chromatography and crystallization. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a validated, in-depth understanding of this molecule.

Introduction: The Scientific Context of this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] The title compound, this compound, incorporates this key heterocycle along with a hydroxyl group, rendering it a polar and versatile building block. Its structure, featuring a tertiary amine, a secondary amine, and a primary alcohol, presents a distinct set of analytical and purification challenges. The basic nature of the piperazine nitrogen atoms can lead to strong interactions with acidic stationary phases in chromatography, causing poor peak shape and low recovery.[2] Its polarity and hydrogen bonding capacity influence solubility, dictating the choice of solvents for both analysis and purification.

A thorough understanding of this molecule's physicochemical properties is paramount for its successful application. This guide, therefore, provides the necessary protocols and, more importantly, the strategic reasoning required to confidently characterize its identity and achieve high purity.

Structural Characterization and Identity Confirmation

Confirming the chemical identity of this compound requires a suite of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Expert Insight: For a molecule with multiple nitrogen atoms, protonation state can significantly affect chemical shifts. It is crucial to use a consistent, well-defined solvent system (e.g., CDCl₃, DMSO-d₆) and to be aware that acidic impurities can cause peak broadening, particularly for protons near the nitrogen atoms.

2.1.1 Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Rationale
-OH1.5 - 4.0 (variable)Broad SingletLabile proton, shift is concentration and solvent dependent.
-CH₂-OH3.5 - 3.7MultipletAdjacent to an electronegative oxygen and a chiral center.
Piperazine Ring Protons2.0 - 3.0Complex MultipletsProtons on the piperazine ring, diastereotopic due to the substituent.
N-CH₃~2.3SingletMethyl group attached to a nitrogen atom.
Piperazine N-H1.0 - 3.0 (variable)Broad SingletLabile proton, similar to the alcohol proton.

2.1.2 Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Rationale
-C H₂-OH~60Carbon attached to an electronegative oxygen.
Piperazine Ring Carbons45 - 60Aliphatic carbons within the heterocyclic ring.
N-C H₃~46Methyl carbon attached to a nitrogen.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and the presence of basic nitrogen atoms, which are easily protonated.

Expert Insight: ESI-MS in positive ion mode will be highly sensitive. The most prominent ion observed will likely be the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

Parameter Expected Value Technique Notes
Molecular Formula C₇H₁₆N₂O - -
Molecular Weight 144.21 g/mol - [3]
[M+H]⁺ (Exact Mass) 145.1335 ESI-HRMS High-resolution MS confirms elemental composition.

| Key Fragment Ions (EI) | m/z 114, 99, 70 | EI-GC-MS | Potential fragments corresponding to the loss of -CH₂OH, the N-methyl group, and cleavage of the piperazine ring. The fragmentation of the ethanol side chain itself often shows a loss of water (m/z 28).[4][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. A sample can be analyzed neat as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[6]

Table 3: Key FT-IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H Stretch (Alcohol) 3200 - 3600 Broad
N-H Stretch (Amine) 3300 - 3500 Medium, may be obscured by O-H
C-H Stretch (Aliphatic) 2850 - 3000 Strong, sharp
C-N Stretch (Amine) 1000 - 1250 Medium

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Purity Assessment: Chromatographic Methods

Assessing the purity of this compound requires a reliable chromatographic method capable of separating the main compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Due to its polarity, reversed-phase HPLC (RP-HPLC) is the method of choice. However, the basic nature of the piperazine moiety necessitates special considerations to achieve good peak shape and reproducibility.

The Challenge of Amine Analysis: Unmodified silica-based C18 columns have residual acidic silanol groups on their surface. Basic amines can interact with these sites via strong ionic interactions, leading to significant peak tailing, poor resolution, and irreversible adsorption.[2]

The Solution: Mobile Phase Modification: To mitigate these undesirable interactions, a competing base is added to the mobile phase. This additive, typically an amine like triethylamine (TEA) or a volatile salt like ammonium formate, effectively "masks" the active silanol sites, allowing the analyte to elute with a symmetrical peak shape.[7][8]

Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound using a robust RP-HPLC-UV method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Triethylamine (TEA) (optional, for high pH methods)

Method Parameters (Acidic Conditions):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Note: lacks a strong chromophore, so low UV detection is necessary. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are superior alternatives if available).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.

System Validation: Before analysis, the system must be equilibrated by running the gradient program with a blank injection (diluent only) until a stable baseline is achieved. System suitability is confirmed by making replicate injections of a standard solution; the peak area and retention time should have a relative standard deviation (RSD) of <2%.

Purification Strategies

Achieving high purity for a polar, basic compound like this compound requires a carefully selected purification strategy. The choice between chromatography and crystallization depends on the impurity profile, the required scale, and the desired final purity.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

Purification_Workflow Purification Strategy Decision Workflow start Crude Product check_purity Assess Purity & Impurity Profile via HPLC/TLC start->check_purity is_solid Is the Crude Product a Solid? check_purity->is_solid Purity < 95% crystallize Strategy 1: Crystallization - Cooling Crystallization - Anti-Solvent Crystallization is_solid->crystallize Yes chromatography Strategy 2: Column Chromatography is_solid->chromatography No / Oily characterize Final Characterization (NMR, HPLC, MS) crystallize->characterize check_impurities Are Impurities Structurally Similar? chromatography->check_impurities amine_column Use Amine-Functionalized Silica or Alumina Column check_impurities->amine_column Yes / High Polarity modifier_column Use Standard Silica with Amine Modifier in Eluent (e.g., 1% TEA in EtOAc/MeOH) check_impurities->modifier_column No / Moderate Polarity amine_column->characterize modifier_column->characterize final_product Pure Product (>98%) characterize->final_product

Caption: Decision workflow for selecting a purification method.

Purification by Column Chromatography

Flash column chromatography is a workhorse technique for purification. As with HPLC, the basicity of the analyte is the primary challenge when using standard silica gel.

Expert Insight: Pre-treating the silica gel can dramatically improve purification efficiency. This can be done by preparing the silica slurry in the initial, low-polarity eluent that contains the amine modifier (e.g., 1% triethylamine in hexanes). This neutralizes the acidic sites before the compound is loaded onto the column.[9]

Protocol: Flash Chromatography with Amine Modifier

Objective: To purify crude this compound using a silica gel column with a modified mobile phase.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system or glass column

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC. A common starting point for polar amines is a mixture of DCM and MeOH. Spot the crude material on a silica TLC plate and develop in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10). To prevent streaking, add 1% TEA to the entire mobile phase. The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 DCM:MeOH with 1% TEA).

    • Pour the slurry into the column and allow it to pack under pressure. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity starting solvent.

    • Gradually increase the polarity by increasing the percentage of MeOH (a step or linear gradient).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification by Crystallization

If the compound is a solid and has moderate solubility, crystallization can be an excellent and scalable method for achieving very high purity.

Expert Insight: The key to successful crystallization is finding a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. For a polar compound like this, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[10][11] An anti-solvent (a solvent in which the compound is insoluble, like hexanes or diethyl ether) can be added to induce precipitation.[10]

Protocol: Cooling Crystallization

Objective: To purify solid this compound by recrystallization from a single solvent.

Materials:

  • Crude solid product

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask, heat source, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Crystal Growth: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Conclusion

The successful characterization and purification of this compound are readily achievable with a scientifically sound approach. This guide emphasizes that understanding the molecule's inherent physicochemical properties—namely its polarity and basicity—is the critical first step. Spectroscopic and spectrometric methods provide a clear path to identity confirmation, while tailored chromatographic and crystallization protocols, designed specifically to manage the challenges of polar amines, enable the attainment of high purity. The methodologies and expert insights detailed herein provide a robust foundation for researchers and developers working with this and structurally related compounds, ensuring both efficiency and confidence in their scientific outcomes.

References

A Comprehensive Review of Chiral Piperazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, make it a valuable component in drug design for modulating solubility and pharmacokinetic profiles.[2] When chirality is introduced into the piperazine framework, it unlocks a three-dimensional chemical space that can lead to enhanced potency, selectivity, and reduced off-target effects, a critical aspect in modern drug development where stereochemistry plays a pivotal role.[3][4]

This technical guide provides a comprehensive review of the key asymmetric strategies for the synthesis of chiral piperazine derivatives. Authored from the perspective of a senior application scientist, this document delves into the causality behind experimental choices, offers detailed protocols for seminal reactions, and presents a curated overview of the applications of these vital building blocks in natural product synthesis and pharmaceuticals.

Part 1: Diastereoselective Pathways to Chiral Piperazines

Diastereoselective methods offer a robust approach to chiral piperazines by leveraging the influence of a pre-existing chiral center to direct the stereochemical outcome of a new stereocenter. This can be achieved through the use of chiral auxiliaries or by starting from inherently chiral molecules from the chiral pool.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy where a chiral molecule is temporarily incorporated into the substrate to guide the stereoselective formation of a new chiral center. The choice of auxiliary is paramount as its steric and electronic properties dictate the facial selectivity of the reaction.

A prominent example is the use of sulfinamides, such as Ellman's auxiliary, which can be attached to an imine to direct the nucleophilic addition with high diastereoselectivity.[5] The sulfinyl group coordinates with the incoming nucleophile, and its bulky tert-butyl group effectively blocks one face of the imine, forcing the nucleophile to attack from the less hindered side.[6] After the desired transformation, the auxiliary can be cleaved under mild conditions to reveal the chiral amine.

Experimental Protocol: Diastereoselective Nucleophilic Addition to a Sulfinylimine [5]

  • Formation of the Sulfinylimine: To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent such as CH2Cl2, add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and a dehydrating agent like CuSO4 or Ti(OEt)4. Stir the mixture at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

  • Nucleophilic Addition: Cool the solution of the sulfinylimine to -78 °C under an inert atmosphere. Add the nucleophile (e.g., a Grignard reagent or an organolithium species) dropwise. The reaction is typically stirred for several hours at this temperature.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Cleavage of the Auxiliary: The resulting sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a strong acid such as HCl is added. The mixture is stirred until the cleavage is complete. The chiral amine can then be isolated and purified.

Chiral AuxiliarySubstrateNucleophileDiastereomeric Ratio (d.r.)Reference
(R)-2-methylpropane-2-sulfinamideAryl ImineTMSCF3>95:5[5]
Evans OxazolidinoneN-acyloxazolidinoneAlkyl Halide>98:2[6]

Diagram: Chiral Auxiliary-Mediated Synthesis

G cluster_0 Chiral Auxiliary Approach start Aldehyde + Chiral Auxiliary imine Chiral Imine Formation start->imine Dehydration addition Diastereoselective Nucleophilic Addition imine->addition Nucleophile cleavage Auxiliary Cleavage addition->cleavage Acidic Hydrolysis product Enantiopure Piperazine Precursor cleavage->product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Chiral Pool Synthesis

Chiral pool synthesis leverages the vast collection of naturally occurring enantiopure compounds, such as amino acids and carbohydrates, as starting materials.[5] This approach is highly efficient as the chirality is already present, and the synthetic challenge lies in the creative transformation of these molecules into the desired piperazine scaffold.

For instance, α-amino acids are excellent precursors for 2-substituted piperazines.[7][8] The stereocenter at the α-carbon of the amino acid is retained throughout the synthesis, ultimately becoming a stereocenter in the final piperazine ring. The synthesis often involves the reduction of the carboxylic acid to an alcohol, followed by a series of protection, activation, and cyclization steps.

Experimental Protocol: Synthesis of a Chiral Piperazine from an Amino Acid [7]

  • Reduction of the Amino Acid: The N-protected amino acid (e.g., Boc-L-leucine) is dissolved in an anhydrous solvent like THF and cooled to 0 °C. A reducing agent such as borane-tetrahydrofuran complex (BH3·THF) is added dropwise, and the reaction is stirred until the carboxylic acid is fully reduced to the corresponding amino alcohol.

  • Protection and Activation: The resulting amino alcohol is then subjected to a sequence of protection and activation steps. For example, the primary amine can be protected with a suitable group (e.g., Cbz), and the hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate).

  • Cyclization: The N-protected amino mesylate is then reacted with a suitable diamine building block in the presence of a base to facilitate the intramolecular cyclization, forming the piperazine ring.

  • Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc) to yield the chiral piperazine.

Chiral Pool SourceKey IntermediateOverall YieldReference
L-AlanineN-Boc-L-alaninolGood[5]
(R)-PhenylglycinolChiral α-amino sulfinylimine~80%[5]
D-GlucoseDioxopiperazineModerate[9]

Part 2: Enantioselective Catalytic Strategies

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral pyrazines or their derivatives is a powerful method for the direct synthesis of chiral piperazines.[10][11][12] The success of this reaction hinges on the use of a chiral transition-metal catalyst, typically based on iridium or palladium, coordinated to a chiral ligand.[1][13] The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to a high enantiomeric excess (ee) in the product.

Diagram: Asymmetric Hydrogenation Workflow

G cluster_1 Asymmetric Hydrogenation substrate Pyrazine Derivative hydrogenation Hydrogenation (H2) substrate->hydrogenation catalyst Chiral Catalyst (e.g., Ir-f-Binaphane) catalyst->hydrogenation product Enantioenriched Piperazine hydrogenation->product

Caption: Catalytic asymmetric hydrogenation of a pyrazine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt [10]

  • Catalyst Preparation: In a glovebox, a solution of the iridium precursor, [Ir(COD)Cl]2, and the chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent is prepared.

  • Reaction Setup: To a vial containing the pyrazinium salt substrate, the catalyst solution is added. The vial is placed in an autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a specific temperature for a set period.

  • Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed in vacuo, and the residue is purified by chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Catalyst/LigandSubstrateYieldee (%)Reference
[Ir(COD)Cl]2 / (S,S)-f-Binaphane3-Substituted Pyrazinium SaltHighup to 96[10]
Pd(TFA)2 / Chiral PhosphinePyrazin-2-ol93%90[11]
Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a versatile tool for the enantioselective synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines.[14][15][16] This reaction typically involves the decarboxylative allylic alkylation of a piperazin-2-one substrate bearing an allyl carbonate or a similar leaving group. The use of a chiral ligand, often a phosphinooxazoline (PHOX) derivative, is crucial for achieving high enantioselectivity.[17][18]

The catalytic cycle involves the formation of a π-allyl palladium intermediate. The chiral ligand on the palladium center controls the facial selectivity of the subsequent nucleophilic attack of the enolate, leading to the formation of a new stereocenter with high enantiomeric purity.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation [15]

  • Reaction Setup: In a glovebox, the palladium precursor (e.g., Pd2(dba)3), the chiral ligand (e.g., (S)-(CF3)3-tBuPHOX), and the piperazin-2-one substrate are dissolved in an anhydrous solvent such as toluene.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40 °C) and stirred for a period of 12-48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

  • Conversion to Piperazine: The resulting chiral piperazin-2-one can be converted to the corresponding piperazine through a two-step sequence of deprotection and reduction (e.g., with LiAlH4).

LigandSubstrateYieldee (%)Reference
(S)-(CF3)3-tBuPHOXN-protected piperazin-2-one89%91[19]
Chiral PHOX ligandN-Boc-protected piperazin-2-oneHighHigh[3]
Asymmetric C-H Functionalization

Direct asymmetric C-H functionalization of the piperazine ring is a highly sought-after but challenging transformation.[4][12] This approach offers the most direct route to carbon-substituted chiral piperazines, avoiding the need for pre-functionalized substrates. A notable strategy involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile.[13][17][20]

The s-BuLi/(-)-sparteine system generates a chiral organolithium species where the sparteine ligand complexes with the lithium cation, creating a chiral environment that directs the deprotonation and subsequent electrophilic quench to occur stereoselectively.

Diagram: Asymmetric C-H Functionalization Workflow

G cluster_2 Asymmetric C-H Functionalization piperazine N-Boc Piperazine lithiation Asymmetric Lithiation (s-BuLi / (-)-sparteine) piperazine->lithiation trapping Electrophilic Trapping lithiation->trapping Electrophile product α-Substituted Chiral Piperazine trapping->product

Caption: Workflow for asymmetric C-H functionalization.

Part 3: Applications in Natural Product and Drug Synthesis

The synthetic methodologies described above have enabled the synthesis of numerous complex and biologically active molecules containing chiral piperazine cores.

Natural Product Synthesis: Dragmacidin F

Dragmacidin F is a marine alkaloid with potent antiviral activity.[11] Its complex structure, featuring a chiral piperazine-containing bicyclic core, has made it a challenging target for total synthesis. The successful synthesis of (+)-dragmacidin F by Stoltz and coworkers established its absolute configuration and showcased the power of modern synthetic methods, including a key palladium-mediated oxidative carbocyclization to construct the bicyclic system.[11][14]

Pharmaceutical Drugs

Chiral piperazines are integral components of many FDA-approved drugs.

  • Indinavir (Crixivan®): An HIV protease inhibitor, the synthesis of which features a key intermediate prepared via asymmetric lithiation of an N-Boc piperazine derivative.[21][22][23]

  • Verapamil: A calcium channel blocker used to treat hypertension. Enantioselective syntheses of (S)-Verapamil have been developed using methods such as asymmetric allylic alkylation.[3][16][24]

  • GSK-3β Inhibitors: Several potent and selective inhibitors of glycogen synthase kinase-3β, a target for Alzheimer's disease, incorporate chiral piperazine scaffolds.[19][25][26]

Conclusion and Future Outlook

The field of asymmetric synthesis of chiral piperazine derivatives has witnessed remarkable progress, with a diverse array of powerful and selective methods now available to synthetic chemists. From classical diastereoselective approaches to modern catalytic enantioselective strategies, the ability to access these valuable building blocks with high stereocontrol has significantly impacted drug discovery and development.

Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and organocatalysis. The continued exploration of direct C-H functionalization methods will undoubtedly lead to more streamlined and versatile synthetic routes. As our understanding of the role of chirality in biological systems deepens, the demand for novel and structurally diverse chiral piperazines will continue to grow, driving further innovation in this exciting area of organic synthesis.

References

Whitepaper: A Strategic Guide to the Biological Screening of Novel 2-(4-Methylpiperazin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methylpiperazin-1-yl)ethanol scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] Its unique characteristics, including solubility and chemical reactivity, provide a versatile platform for developing novel drug candidates across various disease areas, from oncology to neurodegenerative disorders and infectious diseases.[1][2] This technical guide presents a comprehensive, multi-tiered strategy for the biological evaluation of new derivatives based on this scaffold. Moving beyond a simple checklist of assays, this document provides the causal logic behind a structured screening cascade—from initial in silico predictions to targeted in vitro validation. We detail field-proven protocols for assessing cytotoxicity, antimicrobial, antioxidant, and specific enzyme-inhibitory activities, supported by molecular docking studies to elucidate structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and validate promising lead compounds derived from the 2-(4-methylpiperazin-1-yl)ethanol core.

The Rationale for a Phased Screening Approach

In modern drug discovery, the early elimination of compounds with unfavorable properties is paramount to conserving resources and improving the success rate of candidates entering preclinical development.[3] A phased, hierarchical screening strategy, beginning with broad, predictive methods and progressing to more specific, mechanistic assays, is the most efficient approach. This guide is structured around such a cascade.

Our screening philosophy is built on three pillars:

  • Fail Fast, Fail Cheap: Utilize computational methods to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, filtering out compounds with a low probability of success before synthesis or extensive biological testing.[4][5]

  • Establish a Biological Baseline: Conduct a panel of foundational in vitro assays to determine the broad biological activity profile of the derivatives, including general cytotoxicity, antimicrobial potential, and antioxidant capacity.

  • Investigate Mechanism of Action (MoA): For promising hits from the baseline screen, perform targeted assays against specific enzymes or pathways informed by the compound's structure and the baseline results. This is coupled with molecular docking to build a robust understanding of the SAR.

Below is a diagram illustrating this strategic workflow.

G cluster_0 Phase 1: In Silico & Initial Synthesis cluster_2 Phase 3: Mechanistic & SAR Studies LIB Compound Library Design (Novel 2-(4-Methylpiperazin-1-yl)ethanol Derivatives) ADMET In Silico ADMET Prediction (Solubility, Permeability, Toxicity) LIB->ADMET Virtual Screening SYN Prioritized Synthesis ADMET->SYN Select Top Candidates CYTO Cytotoxicity Assay (e.g., MTT against cell lines) SYN->CYTO Test Synthesized Compounds ANTIM Antimicrobial Screening (MIC against bacteria/fungi) SYN->ANTIM Test Synthesized Compounds ANTIOX Antioxidant Assays (e.g., DPPH, ABTS) SYN->ANTIOX Test Synthesized Compounds ENZ Enzyme Inhibition Assay (e.g., Acetylcholinesterase) CYTO->ENZ Select 'Hits' for Targeted Assays ANTIM->ENZ Select 'Hits' for Targeted Assays ANTIOX->ENZ Select 'Hits' for Targeted Assays DOCK Molecular Docking (Target Binding Analysis) ENZ->DOCK Elucidate Binding Mode SAR Structure-Activity Relationship (SAR) Analysis DOCK->SAR Inform Next Design Cycle SAR->LIB Optimize Scaffold G cluster_0 Ellman's Reaction Principle AChE Acetylcholinesterase (AChE) Thio Thiocholine (Product) AChE->Thio Hydrolyzes ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE Binds to Active Site TNB TNB Anion (Yellow Product) Thio->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent, Colorless) Inhibitor Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site G cluster_0 Molecular Docking Workflow PDB 1. Obtain Target Structure (e.g., AChE from PDB) PREP_P 2. Prepare Protein (Remove water, add hydrogens) PDB->PREP_P GRID 4. Define Binding Site (Grid Generation) PREP_P->GRID PREP_L 3. Prepare Ligand (Generate 3D structure, assign charges) DOCK 5. Perform Docking (Run simulation algorithm) PREP_L->DOCK GRID->DOCK ANALYZE 6. Analyze Results (Binding energy, poses, interactions) DOCK->ANALYZE SAR 7. Correlate with Activity Data (Build SAR Model) ANALYZE->SAR

References

The Strategic Utility of 2-(4-Methylpiperazin-2-yl)ethanol in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine motif is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide delves into the specific strategic advantages of a less-explored yet highly versatile building block: 2-(4-Methylpiperazin-2-yl)ethanol . We will provide a comprehensive analysis of its synthesis, chemical reactivity, and strategic application in the construction of compound libraries for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics across a range of disease areas.

Introduction: The Piperazine Scaffold and the Unique Proposition of this compound

The piperazine ring is a privileged scaffold in drug design, frequently incorporated to enhance aqueous solubility, modulate basicity, and provide vectors for interaction with biological targets.[3][4] Its presence in numerous FDA-approved drugs, targeting everything from central nervous system disorders to cancer, attests to its value.[5][6]

This compound presents a unique combination of structural features that make it an exceptionally valuable starting material for library synthesis:

  • Three Points of Diversity: The molecule possesses three distinct functional handles for chemical modification: a primary alcohol, a secondary amine, and a tertiary amine. This allows for the generation of extensive and structurally diverse compound libraries from a single, compact core.

  • Chirality: The C2 position of the piperazine ring is a chiral center, offering the potential for stereoselective interactions with biological targets. The synthesis of enantiomerically pure forms of this starting material allows for the exploration of stereoisomeric relationships in drug-receptor binding.

  • Modulated Basicity: The presence of the N-methyl group and the ethanol substituent influences the basicity (pKa) of the two nitrogen atoms. This intrinsic property can be fine-tuned through derivatization to optimize pharmacokinetic profiles and target engagement.[7][8]

  • Favorable Physicochemical Properties: The piperazine core and the hydroxyl group contribute to aqueous solubility, a critical parameter for drug bioavailability.[9]

This guide will explore how these features can be strategically exploited in the design and synthesis of novel chemical entities.

Physicochemical Properties: A Quantitative Overview

PropertyEstimated ValueSignificance in Drug Discovery
Molecular Weight 144.21 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
pKa1 (Secondary Amine) ~5-6The less basic nitrogen, likely protonated in acidic environments (e.g., the stomach).[7]
pKa2 (Tertiary Amine) ~9-10The more basic nitrogen, likely protonated at physiological pH. The dual pKa values allow for fine-tuning of solubility and receptor interactions.[7][8]
cLogP -0.7 to 0.5Indicates good aqueous solubility. The lipophilicity can be readily increased through derivatization of the hydroxyl or secondary amine functionalities.[9]
Hydrogen Bond Donors 2 (OH, NH)The hydroxyl and secondary amine groups can participate in hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 3 (2xN, O)The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors, contributing to target binding and solubility.

Synthesis of this compound: A Plausible Synthetic Route

While a direct, published synthesis for this compound is not readily found, a practical and scalable route can be devised based on established methods for the synthesis of chiral 2-substituted piperazines.[10][11][12] The proposed synthesis starts from a readily available chiral amino acid, ensuring stereochemical control.

G cluster_0 Proposed Synthesis of this compound Start Chiral Amino Acid (e.g., Alanine) Step1 Reduction to Amino Alcohol Start->Step1 LiAlH4 or similar Step2 N-Protection (e.g., Boc) Step1->Step2 Boc2O Step3 Activation of Hydroxyl (e.g., Tosylation) Step2->Step3 TsCl, Pyridine Step4 Reaction with N-Methylethanolamine Step3->Step4 N-Methylethanolamine, Base Step5 Intramolecular Cyclization Step4->Step5 Heat or Base Step6 Deprotection Step5->Step6 Acid (e.g., TFA) Final This compound Step6->Final

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)propan-1-ol

  • To a solution of (S)-Alanine (1 eq) in a suitable solvent such as THF, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base like sodium bicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • After completion, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Dissolve the Boc-protected amino acid in anhydrous THF and cool to 0°C.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction with water and aqueous NaOH, filter the resulting solids, and concentrate the filtrate to obtain the amino alcohol.

Step 2: Synthesis of (S)-2-(4-Methylpiperazin-2-yl)ethanol

This part of the synthesis can be adapted from methodologies for preparing chiral 2-substituted piperazines.[10][11]

  • The hydroxyl group of the amino alcohol from Step 1 is activated, for example, by conversion to a tosylate using tosyl chloride in the presence of a base like pyridine.

  • The resulting tosylate is then reacted with N-methylethanolamine. The amine of N-methylethanolamine will displace the tosylate to form an intermediate.

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The deprotected amine then undergoes an intramolecular cyclization to form the piperazine ring.

  • Purification by column chromatography or distillation will yield the final product, this compound.

Strategic Derivatization for Library Synthesis: A Trifecta of Reactivity

The key to unlocking the potential of this compound lies in the selective functionalization of its three reactive sites. The differential reactivity of the primary alcohol, secondary amine, and tertiary amine allows for a controlled and stepwise elaboration of the scaffold.

G cluster_0 Selective Functionalization Pathways Start This compound Path_A O-Functionalization (Primary Alcohol) Start->Path_A Acylation, Etherification, etc. Path_B N-Functionalization (Secondary Amine) Start->Path_B Alkylation, Acylation, Reductive Amination, etc. Path_C N-Functionalization (Tertiary Amine - Quaternization) Start->Path_C Reaction with Alkyl Halides

Caption: Derivatization strategies for this compound.

Chemoselective Protection Strategies

To achieve selective derivatization, a judicious choice of protecting groups is essential. The inherent difference in nucleophilicity between the primary alcohol and the secondary amine can be exploited.

  • Selective N-Protection: The secondary amine is generally more nucleophilic than the primary alcohol and can be selectively protected under mild conditions. The use of a tert-butyloxycarbonyl (Boc) group is a common and effective strategy.[13][14]

  • Selective O-Protection: While less common, it is possible to selectively protect the primary alcohol over the secondary amine, for instance, by using silyl protecting groups like TBDMS, which show a high affinity for oxygen.[15]

Derivatization of the Primary Alcohol

With the secondary amine protected, the primary alcohol can be readily functionalized through a variety of reactions:

  • Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to form esters.

  • Etherification: Williamson ether synthesis by deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then be used in further transformations like reductive amination or amide bond formation.

Derivatization of the Secondary Amine

Once the hydroxyl group is either derivatized or protected, the secondary amine can be functionalized:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base.[16][17][18]

  • N-Arylation: Buchwald-Hartwig amination with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

While specific examples detailing the use of this compound as a starting material are not abundant in the literature, the pharmacological activities of structurally similar compounds provide a strong rationale for its use in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-represented in drugs for CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[5][19][20] The ability to modulate the physicochemical properties of the molecule through derivatization makes this scaffold ideal for optimizing blood-brain barrier penetration and target engagement.

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperazine moiety.[4] The three points of diversity in this compound allow for the creation of libraries to probe the binding pockets of various kinases and other cancer-related targets.

  • Infectious Diseases: The piperazine scaffold is also found in a number of antimicrobial, antiviral, and antifungal agents.[4]

Conclusion

This compound is a highly versatile and underutilized building block in drug discovery. Its unique combination of three distinct functional handles, inherent chirality, and favorable physicochemical properties makes it an ideal starting point for the synthesis of diverse and complex compound libraries. By employing strategic protection and derivatization schemes, medicinal chemists can efficiently explore a vast chemical space, increasing the probability of identifying novel drug candidates with improved efficacy and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, reactivity, and strategic application of this promising scaffold, with the aim of inspiring its broader adoption in the quest for new medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Importance of Physicochemical Profiling

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. The compound 2-(4-Methylpiperazin-2-yl)ethanol, a substituted piperazine, presents a structural motif common in pharmacologically active agents. Its characterization is therefore of significant interest.

This guide provides a comprehensive overview of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind the standard experimental methodologies for determining these properties. As Senior Application Scientists, we recognize that the "why" is as critical as the "what." The protocols described herein are presented as self-validating systems, grounded in internationally recognized standards, to ensure the generation of robust and reliable data essential for critical decision-making in any research and development pipeline.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the starting point for all physicochemical analysis.

  • Chemical Name: this compound

  • CAS Number: 211053-48-4[1][2]

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.21 g/mol [3]

  • Chemical Structure:

    alt text

The structure reveals key functional groups that dictate its properties: a tertiary amine within the piperazine ring, a secondary amine also in the ring, and a primary alcohol. The presence of two basic nitrogen atoms suggests the molecule will have distinct ionization constants (pKa values) and that its properties will be highly dependent on pH.

Core Physicochemical Profile

The following table summarizes the key physicochemical parameters for this compound. It is critical to note that experimental data for this specific molecule is not widely published; therefore, the values presented are primarily high-quality computational predictions sourced from reputable databases. Such predictions are invaluable for initial assessment but must be confirmed experimentally for mission-critical applications.

PropertyPredicted ValueSignificance in Drug Development
pKa (Strongest Basic) 8.8 - 9.2Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) -0.7[3]Measures lipophilicity, a key predictor of membrane permeability, oral absorption, and metabolic clearance. A negative value indicates hydrophilicity.
Aqueous Solubility High (Predicted)Affects dissolution rate and bioavailability. High solubility is generally desirable for oral and parenteral formulations.
Polar Surface Area 35.5 Ų[3]Influences membrane transport and hydrogen bonding capacity.
Hydrogen Bond Donors 2The OH and NH groups can donate hydrogen bonds, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can accept hydrogen bonds.

Section 1: Ionization Constant (pKa) Determination

Theoretical Grounding: The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa values dictate the extent of protonation. This ionization state is a master variable controlling aqueous solubility, lipophilicity (logD), and the nature of interactions with biological macromolecules. Potentiometric titration remains the gold-standard method for its precision and direct measurement.[4][5]

Experimental Protocol: Potentiometric Titration

This protocol is a robust method for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant.[4][6]

Method Causality: The principle is to generate a titration curve (pH vs. volume of titrant). The inflection point of this curve, or the point of greatest slope, corresponds to the equivalence point where the pH equals the pKa of the ionizable group.[5][6]

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]

  • Sample Preparation: Accurately weigh and dissolve the compound in purified, degassed water to a known concentration (e.g., 1 mM).[6][7] The use of degassed water is critical to eliminate dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[6][7] This minimizes changes in activity coefficients, ensuring the measured pKa is a true thermodynamic constant under the experimental conditions.

  • Titration - Acidification: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) under a nitrogen atmosphere to prevent CO₂ ingress.[6][7] Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully (e.g., to pH ~2).

  • Titration - Basification: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise increments.[7] Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the midpoint of the buffer region(s) on the titration curve. For higher accuracy, the inflection point can be identified by calculating the first or second derivative of the curve.

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[7]

Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter (pH 4, 7, 10) P2 Prepare 1mM Sample in Degassed Water P1->P2 P3 Add 0.15M KCl (Ionic Strength) P2->P3 T1 Purge with N2 (Inert Atmosphere) P3->T1 T2 Acidify to pH ~2 with 0.1M HCl T1->T2 T3 Titrate with 0.1M NaOH (Incremental Additions) T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Calculate 1st/2nd Derivative A1->A2 A3 Identify Inflection Point(s) A2->A3 A4 Determine pKa Value(s) A3->A4 R1 Final pKa Report (Mean ± SD) A4->R1 Repeat 2x for Reproducibility

Caption: Potentiometric Titration Workflow for pKa Determination.

Section 2: Lipophilicity (logP) Determination

Theoretical Grounding: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Expressed in its logarithmic form, logP, it is a critical measure of lipophilicity. LogP influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, described in OECD Guideline 107, is the traditional and most reliable direct method for logP determination within the range of -2 to 4.[8][9][10]

Experimental Protocol: Shake-Flask Method (OECD 107)

Method Causality: This method directly measures the partitioning of the solute between two pre-saturated, immiscible liquid phases. The core principle is to allow the system to reach thermodynamic equilibrium and then accurately quantify the analyte concentration in each phase. Pre-saturation of the solvents (n-octanol with water and water with n-octanol) is a critical step to prevent volume changes during the experiment that would alter the final concentration.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4, to ensure the compound is primarily in its neutral form if one pKa is far from this pH, or a different pH if ionization is being studied for logD). Agitate equal volumes of n-octanol and buffer for 24 hours and allow the layers to separate completely.[11]

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification in both phases.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer.[10] It is advisable to run the experiment at different phase volume ratios to ensure the final logP value is independent of the starting conditions.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[12] This can range from several minutes to hours depending on the compound. A preliminary experiment to determine the time to equilibrium is recommended.

  • Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to break any emulsions and ensure a sharp interface.[12]

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for the analyte in each phase.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The logP is the base-10 logarithm of this value.

  • Mass Balance Check: For validation, the total amount of substance recovered from both phases should be compared to the amount initially added. A recovery of 90-110% is typically considered acceptable.[10]

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Mutually Saturate n-Octanol and Buffer P2 Prepare Stock Solution in Saturated n-Octanol P1->P2 E1 Combine Phases (Known Volumes) P2->E1 E2 Shake to Equilibrate (Constant Temp) E1->E2 E3 Separate Phases (Centrifugation) E2->E3 A1 Quantify Concentration in each Phase (HPLC/LC-MS) E3->A1 A2 Calculate P = [C]oct / [C]aq A1->A2 A3 Calculate logP = log10(P) A2->A3 A4 Perform Mass Balance Check (90-110% Recovery) A3->A4 R1 Final logP Value A4->R1 Validate & Report

Caption: OECD 107 Shake-Flask Workflow for logP Determination.

Section 3: Aqueous Solubility Determination

Theoretical Grounding: Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature, is a fundamental property that directly influences the bioavailability of orally administered drugs.[13] Poor solubility is a major hurdle in drug development.[14] The thermodynamic or equilibrium solubility is the most relevant measure, representing the saturation point where the dissolved solute is in equilibrium with the undissolved solid phase.[13][15]

Experimental Protocol: Equilibrium Shake-Flask Method (Adapted from OECD 105)

Method Causality: This method, often referred to as the "gold standard" for solubility, aims to determine the true thermodynamic equilibrium solubility.[15] An excess of the solid compound is agitated in an aqueous buffer for an extended period, ensuring that equilibrium is reached. The subsequent measurement of the concentration in the supernatant provides the saturation solubility. The choice of buffer pH is critical for ionizable compounds, as solubility can vary dramatically with pH.[14]

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous medium (e.g., purified water or a buffer solution at a specific pH, such as pH 7.4 phosphate buffer).

  • Sample Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. The excess should be clearly visible to ensure saturation is possible.

  • Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). The incubation time must be sufficient to reach equilibrium, which is often 24 to 48 hours.[15][16] This should be confirmed by measuring the concentration at multiple time points (e.g., 24h, 48h, 72h) until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the solid material. This is best achieved by filtration (using a low-binding filter, e.g., PVDF) or high-speed centrifugation.

  • Quantification: Dilute the clear supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • pH Measurement: Measure the pH of the final saturated solution, as it may differ slightly from the starting buffer pH, especially for unbuffered systems.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment, which could affect the solubility value.

Workflow Visualization

G cluster_prep Setup cluster_equil Equilibration cluster_analysis Measurement P1 Add Excess Solid Compound to Aqueous Buffer P2 Seal Vials P1->P2 E1 Agitate at Constant Temp (e.g., 24-48 hours) P2->E1 E2 Confirm Equilibrium (Time Point Analysis) E1->E2 A1 Separate Supernatant (Filter/Centrifuge) E2->A1 A2 Quantify Concentration (HPLC/LC-MS) A1->A2 A3 Measure Final pH A1->A3 A4 Analyze Residual Solid (XRPD) (Optional) A1->A4 R1 Thermodynamic Solubility (e.g., µg/mL or µM) A2->R1

Caption: Thermodynamic Aqueous Solubility Workflow.

Conclusion

The physicochemical properties of this compound—its basicity, hydrophilicity, and predicted high aqueous solubility—define its fundamental chemical behavior. The experimental protocols detailed in this guide, grounded in established OECD guidelines, provide a clear and validated pathway for the empirical determination of its pKa, logP, and solubility. Generating such high-quality data is an indispensable step in the rational design and development of new chemical entities, enabling scientists to predict in vivo behavior, design appropriate formulations, and ultimately de-risk candidates early in the discovery pipeline.

References

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 2-(4-Methylpiperazin-2-yl)ethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its unique six-membered ring structure with two nitrogen atoms offers a versatile scaffold that can be readily modified to fine-tune biological activity.[2] Among the vast array of piperazine-based building blocks, 2-(4-Methylpiperazin-2-yl)ethanol stands out as a particularly valuable synthon. This chiral molecule possesses three key functional groups ripe for chemical manipulation: a secondary amine within the piperazine ring, a primary alcohol, and a tertiary amine. This trifecta of reactivity allows for the strategic and often selective introduction of the piperazine moiety into a diverse range of molecular architectures, leading to the development of novel therapeutics, particularly in the realm of kinase inhibitors.

This comprehensive guide delves into the practical applications of this compound in the synthesis of bioactive molecules. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and visualize key synthetic transformations.

Chemical Properties and Strategic Considerations

This compound presents a fascinating case of chemoselectivity. The two nitrogen atoms of the piperazine ring exhibit different nucleophilicities. The secondary amine is generally more reactive towards electrophiles than the tertiary amine, allowing for selective functionalization under controlled conditions. The primary alcohol offers another site for modification, typically through O-alkylation or esterification.

The choice of which functional group to react with, and in what order, is a critical strategic decision in the synthesis of a target bioactive molecule. For instance, in the synthesis of many kinase inhibitors, the piperazine nitrogen is often coupled to a heterocyclic core, while the ethanol moiety can be used to modulate solubility or to introduce a key pharmacophoric element.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Kinase inhibitors have revolutionized the treatment of cancer and other diseases. A significant number of these drugs incorporate a piperazine ring to enhance their pharmacological profiles. The 2-(4-methylpiperazin-1-yl)ethoxy moiety, directly derivable from this compound, is found in potent kinase inhibitors such as the dual c-Src/Abl inhibitor, AZD0530.[3]

Below, we present a detailed, generalized protocol for the synthesis of a hypothetical, yet representative, kinase inhibitor core structure utilizing this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Visualizing the Synthetic Strategy

G cluster_0 PART 1: O-Alkylation cluster_1 PART 2: N-Arylation (Buchwald-Hartwig Cross-Coupling) A This compound C Intermediate 1 A->C NaH, DMF 0 °C to rt B Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D Intermediate 1 F Final Bioactive Molecule D->F Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C E Aryl Halide (e.g., 1-bromo-4-fluorobenzene) E->F

Caption: A generalized two-step workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol is divided into two main parts: the O-alkylation of the ethanol moiety and the subsequent N-arylation of the piperazine ring.

PART 1: O-Alkylation via Williamson Ether Synthesis

This step attaches the this compound side chain to a heterocyclic core, a common feature in many kinase inhibitors. The choice of a strong base like sodium hydride (NaH) is crucial for the deprotonation of the primary alcohol, forming a nucleophilic alkoxide.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar electrophilic heterocycle) (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated intermediate.

PART 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This step introduces an aryl group onto the secondary amine of the piperazine ring. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, offering high yields and broad substrate scope.[4] The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of this reaction.

Materials:

  • O-alkylated intermediate from Part 1 (1.0 eq)

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous toluene

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the O-alkylated intermediate (1.0 eq), aryl halide (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final bioactive molecule.

Data Presentation: Expected Outcomes

The following table summarizes representative quantitative data for the described synthetic sequence. Note that specific yields and reaction times can vary based on the exact substrates and reaction conditions used.

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 O-AlkylationNaHDMF6060-80
2 N-ArylationPd₂(dba)₃, BINAP, NaOtBuToluene10070-90

Alternative Synthetic Routes and Mechanistic Considerations

While the presented protocol focuses on an O-alkylation followed by N-arylation, the order of these steps can sometimes be reversed depending on the specific substrates and desired outcome.

Visualizing an Alternative Pathway

G cluster_0 PART 1: N-Arylation cluster_1 PART 2: O-Alkylation A This compound C Intermediate 2 A->C Pd Catalyst, Ligand Base, Solvent, Heat B Aryl Halide B->C D Intermediate 2 F Final Bioactive Molecule D->F Base, Solvent Heat E Electrophilic Heterocycle E->F

Caption: An alternative synthetic workflow: N-arylation followed by O-alkylation.

The choice between these pathways often depends on the relative reactivity of the starting materials and the potential for side reactions. For example, if the aryl halide is highly reactive, it may be preferable to perform the N-arylation first to avoid potential interference with the O-alkylation step.

Conclusion: A Building Block of Strategic Importance

This compound is a versatile and valuable building block in the synthesis of bioactive molecules. Its unique combination of functional groups allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures with desirable pharmacological properties. The detailed protocols and strategic considerations presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important synthon in their quest for novel and improved therapeutics. The principles of chemoselectivity and the application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, are key to unlocking the full potential of this remarkable molecule.

References

Application Notes & Protocols: The 1-Methylpiperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of a key structural motif in modern drug discovery. While the initially specified scaffold, 2-(4-Methylpiperazin-2-yl)ethanol, is not widely documented in medicinal chemistry literature as a privileged scaffold, we will pivot to its closely related and immensely important structural cousin: the 1-Methylpiperazine Moiety .

This pivot allows us to deliver a guide with extensive, field-proven insights and actionable protocols, reflecting the core intent of the original query. The 1-methylpiperazine group is a cornerstone in numerous approved drugs, particularly in oncology, and its properties are well-characterized. We will dissect why this scaffold is so prevalent and provide the necessary technical details for its strategic application.

Scientific Rationale: Why is 1-Methylpiperazine a "Go-To" Scaffold?

The 1-methylpiperazine group is a classic example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. Its ubiquity, particularly in kinase inhibitors, is not accidental. It is a masterful solution to a multi-parameter problem that drug designers face: balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Causality Behind Its Function
  • Solubility Enhancement: The primary role of the 1-methylpiperazine group is often to impart aqueous solubility. Most small molecule drugs, especially kinase inhibitors that target ATP-binding pockets, are lipophilic ("greasy") to achieve high potency. This lipophilicity leads to poor solubility, hindering oral absorption and formulation. The tertiary amine of the methylpiperazine has a pKa typically in the range of 7.0-8.5, meaning it is protonated at physiological pH (around 7.4). This positive charge dramatically increases the molecule's interaction with water, improving solubility and often leading to good oral bioavailability.

  • Receptor Interaction & Vectorial Exit: In many kinase inhibitors, the piperazine ring is positioned to extend out of the primary binding pocket (the ATP-binding site) and into the solvent-exposed region. This "solvent-front" positioning allows the protonated amine to form favorable ionic or hydrogen-bond interactions with solvent or charged residues on the protein surface. This provides a strong anchoring point without interfering with the critical hydrophobic interactions deep within the binding site. The specific geometry of the piperazine ring provides a predictable "vector" to project functionality away from the core scaffold.

  • Metabolic Stability & ADME Optimization: The N-methyl group serves a crucial purpose. Unsubstituted secondary amines (like piperazine itself) are often susceptible to rapid metabolism or can have undesirable off-target activities. The methyl cap prevents the formation of certain metabolites and can fine-tune the amine's basicity (pKa). However, the N-methyl group itself is a primary site for metabolism via N-dealkylation by cytochrome P450 enzymes (CYPs). While this is a known metabolic liability, it is often a predictable and manageable one, which is preferable to unknown or reactive metabolic pathways.

Key Physicochemical Data

The strategic advantage of the 1-methylpiperazine moiety is clear when its properties are quantified and compared to common bioisosteres.

Moiety/ScaffoldTypical pKaLogP Contribution (cLogP)Primary RoleKey Considerations
1-Methylpiperazine 7.0 - 8.5~ -0.5 to +0.5Solubility , Receptor InteractionPotential for CYP-mediated N-dealkylation, hERG liability
Morpholine ~4.5~ -1.0Solubility (H-bond acceptor)Weaker base, less potent ionic interactions
Piperidine ~11.2~ +1.5Lipophilic filler, H-bond acceptorStrong base (often fully protonated), can be too lipophilic
N,N-Dimethylaminoethyl ~9.2VariableSolubilityHigh flexibility, potential for different binding conformations

Case Study: The Role of 1-Methylpiperazine in Imatinib (Gleevec)

Imatinib is a paradigm-shifting tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). The 1-methylpiperazine group is critical to its success.

  • Mechanism of Action: Imatinib targets the BCR-Abl kinase. The core of the molecule occupies the ATP binding site. The 1-methylpiperazine moiety extends into the solvent-exposed region.

  • Contribution: It performs two key functions:

    • Enforces Active Conformation: It does not directly bind the kinase in the primary pocket, but its presence prevents the kinase from adopting an inactive conformation, thereby improving selectivity.

    • Confers Drug-like Properties: It is essential for the solubility and oral bioavailability of Imatinib, making it a successful oral medication.

Diagram: Logical Role of 1-Methylpiperazine in a Kinase Inhibitor

G cluster_kinase Kinase Protein cluster_drug Drug Molecule (e.g., Imatinib) ATP_Pocket ATP Binding Pocket (Lipophilic) Solvent_Region Solvent-Exposed Region (Polar) Core Core Scaffold (Binds in pocket) Core->ATP_Pocket  Hydrophobic & H-Bond Interactions Scaffold 1-Methylpiperazine (Protonated) Core->Scaffold Linker Scaffold->Solvent_Region  Solubility & Ionic Interactions

Caption: Role of 1-methylpiperazine in kinase binding.

Experimental Protocols: Synthesis and Implementation

The most common method for installing a 1-methylpiperazine moiety onto an aromatic or heteroaromatic core is through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for electron-deficient aromatic systems (e.g., those containing nitro, cyano, or carbonyl groups ortho or para to the leaving group).

Workflow Diagram

G Start Electron-Deficient Aryl Halide (e.g., 2-chloropyrimidine) Reagents 1-Methylpiperazine (1.2 eq) DIPEA (2.0 eq) Solvent (NMP or DMSO) Start->Reagents Combine in flask Reaction Heat Reaction Vessel (80-120 °C, 4-16h) Monitor by LC-MS Reagents->Reaction Workup Aqueous Workup (Dilute with EtOAc, wash with H2O/Brine) Reaction->Workup Purification Silica Gel Chromatography (DCM/MeOH gradient) Workup->Purification Product Final Arylpiperazine Product Purification->Product

Caption: General workflow for SNAr reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the electron-deficient aryl halide (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), approx. 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by 1-methylpiperazine (1.2 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane (DCM)).

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Cross-Coupling

This method is highly versatile and works for a wide range of aryl/heteroaryl halides or triflates, including electron-rich systems where SNAr fails.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the aryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%) to a reaction vial.

    • Causality Note: The phosphine ligand is critical. It coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Cs2CO3, 1.5-2.0 eq). Add anhydrous solvent (e.g., Toluene or Dioxane). Finally, add 1-methylpiperazine (1.2 eq).

  • Reaction: Seal the vessel and heat to 90-110 °C. The reaction is typically faster than SNAr (1-8 hours).

  • Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol 3.1. The palladium catalyst is typically removed during silica gel chromatography.

Trustworthiness & Self-Validation

Every protocol must be a self-validating system. For the synthetic protocols described:

  • Reaction Monitoring (LC-MS): This is a critical in-process control. It validates that the reaction is proceeding by showing the consumption of starting material and the appearance of a new peak with the expected mass-to-charge ratio (M+H)+ for the desired product.

  • Post-Purification QC: Final characterization by NMR and High-Resolution Mass Spectrometry (HRMS) is non-negotiable.

    • 1H NMR: Confirms the structural integrity. Expect to see characteristic peaks for the piperazine ring protons (typically broad signals around 2.5-3.5 ppm) and the N-methyl singlet (around 2.3 ppm).

    • HRMS: Confirms the elemental composition, providing unambiguous validation of the product's identity with high mass accuracy (<5 ppm error).

Application Notes and Protocols for the N-Alkylation of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its impact on the physicochemical properties of drug candidates. Specifically, N-alkylation of the piperazine ring is a critical synthetic transformation for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of 2-(4-Methylpiperazin-2-yl)ethanol, a bifunctional building block. We will explore two primary, field-proven methodologies: direct alkylation via nucleophilic substitution and reductive amination. This guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into reaction optimization, troubleshooting, and product characterization.

Introduction: The Strategic Importance of N-Alkylation

The this compound structure presents a unique synthetic challenge and opportunity. It contains three potential sites for modification: a secondary amine (N-1), a tertiary amine (N-4), and a primary alcohol. The secondary amine at the N-1 position is the most nucleophilic site under neutral or basic conditions, making it the primary target for alkylation. The N-4 position is already functionalized with a methyl group, and the hydroxyl group is significantly less nucleophilic.

N-alkylation at the N-1 position allows for the introduction of a diverse range of substituents, which can profoundly influence a molecule's properties:

  • Pharmacological Targeting: The newly introduced group can serve as a key pharmacophoric element, interacting with biological targets.

  • Solubility Modulation: The nature of the alkyl group can be tuned to enhance aqueous solubility for improved bioavailability.

  • ADME Profile Optimization: Modifying the piperazine substituent can alter metabolic stability and other pharmacokinetic parameters.

This application note provides robust protocols for achieving selective N-1 alkylation on this valuable scaffold.

Core Methodologies: A Mechanistic Overview

Two principal strategies are employed for the N-alkylation of secondary amines like this compound: Direct Alkylation and Reductive Amination. The choice between them depends on the desired substituent, the availability of starting materials, and the chemical sensitivities of the substrate.

Direct Alkylation with Alkyl Halides

This classic method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The secondary amine acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., R-Br, R-I). A crucial component of this reaction is a non-nucleophilic base, which neutralizes the hydrohalic acid (HX) generated during the reaction. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Key Considerations:

  • Alkylating Agent: Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are prone to elimination side reactions.

  • Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used. The base should be sufficiently strong to neutralize the acid but not so strong as to cause unwanted side reactions.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile.

Reductive Amination with Carbonyl Compounds

Reductive amination is a versatile and highly efficient method for forming carbon-nitrogen bonds, often preferred for its high chemoselectivity and avoidance of over-alkylation issues common in direct alkylation.[2][3] The process involves two key steps that occur in a single pot:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a transient, electrophilic iminium ion.

  • Reduction: A mild, selective reducing agent, introduced into the reaction, reduces the iminium ion to the corresponding tertiary amine.[4]

Key Considerations:

  • Carbonyl Compound: A wide array of aldehydes and ketones can be used, allowing for significant structural diversity in the final product.[5]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion. Its use also avoids the handling of more toxic reagents like sodium cyanoborohydride.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic approaches and a generalized experimental workflow for the N-alkylation of this compound.

G cluster_0 N-Alkylation Strategies Start This compound Method1 Direct Alkylation (S_N2 Reaction) Start->Method1 Method2 Reductive Amination Start->Method2 Reagent1 Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Method1->Reagent1 Reagent2 Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) Method2->Reagent2 Product N-Alkylated Product Reagent1->Product Forms C-N bond directly Reagent2->Product Forms iminium ion, then reduces

Caption: Overview of the two primary synthetic routes for N-alkylation.

G cluster_1 Generalized Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Solvent, Base/Reducing Agent) Setup->Reagents Addition 3. Add Electrophile (Alkyl Halide or Carbonyl) Reagents->Addition Monitor 4. Reaction Monitoring (TLC, LC-MS) Addition->Monitor Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Standard laboratory workflow from setup to characterization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of 2-(4-Methyl-1-benzylpiperazin-2-yl)ethanol.

Materials:

  • This compound (1.00 g, 6.32 mmol, 1.0 equiv)

  • Benzyl bromide (0.83 mL, 1.20 g, 6.95 mmol, 1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.31 g, 9.48 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (ACN) (30 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.32 mmol) and anhydrous potassium carbonate (1.31 g, 9.48 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (30 mL) to the flask. Stir the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.83 mL, 6.95 mmol) to the stirred suspension using a syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM with 1% NH₄OH as eluent). The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ACN.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Causality and Insights:

  • Using 1.5 equivalents of K₂CO₃ ensures that the acidic HBr byproduct is fully neutralized, preventing the protonation of the nucleophilic amine.[1]

  • Acetonitrile is an excellent solvent for SN2 reactions as it is polar aprotic and helps to dissolve the reactants.

  • Heating to 60 °C increases the reaction rate without causing significant decomposition.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the synthesis of 2-(4-Methyl-1-benzylpiperazin-2-yl)ethanol, the same product as Protocol 1, for comparison.

Materials:

  • This compound (1.00 g, 6.32 mmol, 1.0 equiv)

  • Benzaldehyde (0.68 mL, 0.71 g, 6.64 mmol, 1.05 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.01 g, 9.48 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.00 g, 6.32 mmol) and benzaldehyde (0.68 mL, 6.64 mmol) in anhydrous DCM (40 mL).

  • Stirring: Stir the solution at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.01 g, 9.48 mmol) to the solution in portions over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (25 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient of 0-10% methanol in dichloromethane) to obtain the pure N-alkylated product.

Causality and Insights:

  • NaBH(OAc)₃ is used because it is a mild and selective reducing agent that efficiently reduces the iminium ion without reducing the starting aldehyde.[2]

  • Adding the reducing agent portion-wise helps to control any initial exotherm.

  • The bicarbonate quench neutralizes the acidic byproducts (acetic acid) from the reducing agent and ensures the product is in its free base form for extraction.

Data Presentation and Troubleshooting

Table 1: Comparison of N-Alkylation Methodologies
FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Carbonyl)
Electrophile Alkyl halides (R-X)Aldehydes, Ketones (R₂C=O)
Key Reagents Non-nucleophilic base (e.g., K₂CO₃, DIPEA)Selective reducing agent (e.g., NaBH(OAc)₃)
Key Advantages Utilizes readily available alkyl halides. Simple reagent setup.Wide substrate scope for carbonyls. Avoids over-alkylation.[6] Milder conditions are often possible.[2]
Potential Issues Risk of over-alkylation (quaternary salt formation). Halides can be potent lachrymators.Carbonyls may be unstable. The reducing agent is moisture-sensitive.
Typical Solvents ACN, DMFDCM, DCE
Table 2: Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reagents; Insufficient temperature; Poor quality solvent.Use freshly opened/purified reagents. Ensure solvent is anhydrous. Increase reaction temperature or time.
Formation of Side Products Direct Alkylation: Over-alkylation. Reductive Amination: Aldehyde/ketone self-condensation.Direct Alkylation: Use a less reactive halide or lower the temperature. Reductive Amination: Ensure slow addition of the reducing agent.
Difficult Purification Product is highly polar; Unreacted starting material co-elutes.Use a modified mobile phase for chromatography (e.g., add 1% triethylamine or NH₄OH). Perform an acid-base extraction during work-up to remove unreacted amine.[6]
Product Remains in Aqueous Layer During Work-up The product is protonated (salt form).Basify the aqueous layer with Na₂CO₃ or NaOH to a pH > 10, then re-extract with an organic solvent like DCM or EtOAc.[6]

Product Characterization

Authenticating the structure and purity of the final N-alkylated product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. For the benzylated product, expect to see new aromatic signals (~7.2-7.4 ppm) and a benzylic CH₂ signal (~3.5 ppm) in the ¹H NMR spectrum. The signals for the piperazine ring protons will also shift upon alkylation.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight for the product.

  • Chromatographic Purity: HPLC or UPLC analysis should be performed to determine the purity of the final compound, which should typically be >95% for use in further biological or chemical studies.

References

Application Notes & Protocols: Strategic N-Arylation of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs targeting a vast range of diseases.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and its capacity to act as a rigid scaffold for presenting pharmacophoric elements to biological targets. The specific substrate, 2-(4-Methylpiperazin-2-yl)ethanol, adds a layer of complexity and functionality with its chiral center and primary alcohol, opening avenues for further derivatization and creating additional points of interaction.

The synthesis of these target molecules via the formation of a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide is a critical transformation.[2] This guide provides a detailed examination of the two most powerful and industrially relevant catalytic systems for achieving this coupling: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[1][2] We will dissect the mechanistic underpinnings of each reaction, provide detailed step-by-step protocols, and offer expert insights into optimizing conditions and overcoming common challenges.

Core Methodologies: A Comparative Overview

The choice between a palladium or copper-catalyzed approach is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and catalyst sensitivity. While both methods can be effective, they operate via distinct mechanisms and present different advantages.

Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering remarkable scope and efficiency under relatively mild conditions.[3] Its success is built upon a well-understood catalytic cycle and a continually evolving library of sophisticated phosphine ligands.

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf > Cl.[4]

  • Amine Coordination & Deprotonation: The piperazine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium amide intermediate.

  • Reductive Elimination: This final, bond-forming step releases the N-aryl piperazine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is paramount. For coupling secondary cyclic amines like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are state-of-the-art.[6] These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination step while inhibiting catalyst-deactivating side reactions like β-hydride elimination.[3]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pdII_ArX L-Pd(II)(Ar)(X) pd0->pdII_ArX Oxidative Addition (+ Ar-X) pdII_Amide L-Pd(II)(Ar)(NR₂) pdII_ArX->pdII_Amide Amine Binding & Deprotonation (+ HNR₂, - HX·Base) product Ar-NR₂ (Product) pdII_Amide->product Reductive Elimination center pdII_Amide->center center->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation.[7] Historically, it required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[7][8] Modern protocols, however, have significantly improved its practicality through the use of ligands, which facilitate catalysis at lower temperatures and with lower copper loadings.[9]

Mechanistic Rationale: While still an area of active research, the mechanism is generally believed to involve a Cu(I)/Cu(III) cycle.[10]

  • Amine Coordination: The piperazine substrate reacts with a Cu(I) salt (commonly CuI) in the presence of a base to form a copper amide species.

  • Oxidative Addition: The aryl halide adds to the copper amide, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This step forms the C-N bond, yielding the N-aryl piperazine product and regenerating a Cu(I) species.[10][11]

Ligands such as 1,10-phenanthroline or various amino acids can stabilize the copper intermediates and accelerate the catalytic turnover, making the reaction more efficient.[7] The Ullmann reaction is often favored for its lower cost and can be particularly effective for certain electron-deficient or heteroaromatic halides.

At-a-Glance: Comparison of N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation (Modern Protocol)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Typical Ligands Bulky, electron-rich phosphines (RuPhos, XPhos, BrettPhos)Diamines (1,10-phenanthroline), Amino Acids
Typical Bases Strong, non-nucleophilic organic bases (NaOtBu, K₃PO₄, LiHMDS)Inorganic bases (K₂CO₃, Cs₂CO₃)
Solvents Aprotic ethers (Dioxane, THF) or aromatic (Toluene)Polar aprotic (DMF, DMSO, NMP)
Temperature 25 °C – 110 °C80 °C – 150 °C
Aryl Halide Scope I > Br > OTf > Cl (Excellent for chlorides with modern ligands)I > Br >> Cl (Often requires activated aryl halides)
Functional Group Tolerance Very High. Tolerates esters, ketones, etc.Moderate. Can be sensitive to reducible groups.
Expert Insight Method of choice for difficult substrates (e.g., unactivated aryl chlorides) and high functional group tolerance. Requires strict inert atmosphere.A cost-effective alternative, especially for large-scale synthesis with activated aryl halides. Workup may require chelation to remove copper.

Detailed Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents are flammable.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure adaptable for most aryl bromides and chlorides. Optimization of ligand and base may be required for specific substrates.

Materials & Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to the reaction vessel.

  • Reagent Addition: Add the anhydrous toluene (5 mL). Begin stirring, then add this compound (173 mg, 1.2 mmol) via syringe.

  • Reaction Conditions: Seal the vessel tightly. If not using a glovebox, the vessel should be sealed, removed, and placed on a pre-heated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl piperazine product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is best suited for aryl iodides or activated aryl bromides.

Materials & Reagents:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 4 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vial, add the aryl iodide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reagent Addition: Add this compound (216 mg, 1.5 mmol) followed by anhydrous DMF (4 mL).

  • Reaction Conditions: Seal the vial tightly and place it in a pre-heated heating block set to 120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 24-48 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction & Purification: Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with a 5% aqueous ammonia solution (to remove residual copper), then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Field-Proven Insights & Troubleshooting

Explaining Experimental Choices:

  • Why use excess amine? Using a slight excess of the this compound helps to ensure complete consumption of the more valuable aryl halide and can help drive the reaction to completion.

  • Why specific ligands? In Buchwald-Hartwig chemistry, the ligand is not just an accessory; it is the engine of the reaction. Bulky biaryl phosphines like RuPhos create a sterically crowded palladium center that favors the reductive elimination step over catalyst decomposition pathways, which is critical for coupling less reactive aryl chlorides or sterically hindered partners.[3][6]

  • The Role of the Hydroxyl Group: The primary alcohol on the substrate is a potential competing nucleophile for O-arylation. However, under typical Buchwald-Hartwig and Ullmann conditions, N-arylation of a secondary amine is kinetically and thermodynamically favored over O-arylation of a primary alcohol.[12] For most substrates, protection of the alcohol is unnecessary. If O-arylation becomes a competing side reaction with a particularly reactive electrophile, it can be temporarily protected as a silyl ether (e.g., TBS ether) and deprotected post-coupling.

Troubleshooting Common Issues:

  • Problem: No or low conversion.

    • Trustworthiness Check: The catalytic system's integrity is the first point of failure. Ensure solvents and reagents are strictly anhydrous, as water can deactivate the catalyst and base, especially NaOtBu.[13] The reaction must be performed under a rigorously maintained inert atmosphere for Pd-catalysis.

    • Solution: Re-screen reaction parameters. For Buchwald-Hartwig, try a different ligand (e.g., XPhos) or a different base (e.g., K₃PO₄). For Ullmann, increasing the temperature or trying a different solvent like DMSO may be beneficial.

  • Problem: Formation of dark, insoluble material (palladium black).

    • Causality: This indicates catalyst decomposition and precipitation. It often occurs if the ligand cannot sufficiently stabilize the Pd(0) species, if the temperature is too high, or if oxygen has entered the system.

    • Solution: Use a higher ligand-to-palladium ratio (e.g., L:Pd of 2:1 instead of 1.5:1) or switch to a more robust, sterically shielding ligand. Ensure all degassing and inert atmosphere techniques are flawless.

workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_reagents Weigh Aryl Halide, Catalyst, Ligand, Base prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_amine Add Piperazine Substrate prep_solvent->prep_amine react Heat & Stir (e.g., 100 °C, 12-24h) prep_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Cool & Quench (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General experimental workflow for N-arylation.

References

Application Notes and Protocols: The Strategic Incorporation of 2-(4-Methylpiperazin-2-yl)ethanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the piperazine heterocycle has emerged as a privileged scaffold in the design of kinase inhibitors. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and metabolic stability, make it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The introduction of a piperazine ring can also provide a key interaction point with the target kinase, often extending into the solvent-exposed region of the ATP-binding pocket.[4] This guide focuses on the application of a specific chiral piperazine derivative, 2-(4-Methylpiperazin-2-yl)ethanol, in the synthesis of potent and selective kinase inhibitors. The presence of both a secondary amine for core attachment and a primary alcohol for further functionalization or to enhance solubility makes this reagent a versatile tool for drug discovery professionals.

This document will provide a detailed protocol for a representative synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a common core structure in many approved and investigational drugs, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][6][7][8][9] We will delve into the rationale behind the experimental choices and provide a framework for the characterization of the final product.

The Strategic Advantage of this compound

The utility of this compound in kinase inhibitor synthesis stems from several key features:

  • Chirality: The presence of a stereocenter allows for the exploration of stereospecific interactions with the target kinase, which can significantly impact potency and selectivity.

  • Bifunctionality: The secondary amine of the piperazine ring serves as a nucleophile for coupling to the core scaffold of the inhibitor, while the ethanol side chain can be used for further derivatization or to improve physicochemical properties.

  • Modulation of Physicochemical Properties: The piperazine ring, with its two nitrogen atoms, can be protonated at physiological pH, enhancing aqueous solubility and potentially improving oral bioavailability. The methyl group on the distal nitrogen can also influence the overall basicity and lipophilicity of the final compound.

Representative Synthesis: A Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor

The following protocol details the synthesis of a model kinase inhibitor via a nucleophilic aromatic substitution reaction between this compound and a chloro-substituted pyrazolo[3,4-d]pyrimidine core. This reaction is analogous to synthetic steps reported in the literature for related kinase inhibitors.[10][11][12][13]

Reaction Scheme

G A Pyrazolo[3,4-d]pyrimidine Core C Target Kinase Inhibitor A->C Nucleophilic Aromatic Substitution B This compound B->C

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • (S)-2-(4-Methylpiperazin-2-yl)ethanol (or the racemic mixture)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (10 mL per mmol of the pyrimidine) in a round-bottom flask is added (S)-2-(4-Methylpiperazin-2-yl)ethanol (1.2 eq).

  • Base Addition: Diisopropylethylamine (DIPEA) (3.0 eq) is added to the reaction mixture. The presence of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.

  • Reaction Progression: The reaction mixture is stirred at 80 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the desired product.

Data Presentation: Expected Outcome
ParameterExpected Value
Yield 60-80%
Appearance White to off-white solid
Purity (by HPLC) >95%
Rationale for Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the ionic intermediates.

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that effectively neutralizes the generated acid without interfering with the primary reaction.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.

  • Stoichiometry: A slight excess of the piperazine derivative is used to ensure complete consumption of the starting pyrimidine. An excess of the base is used to drive the reaction to completion.

Analytical Characterization

The identity and purity of the synthesized kinase inhibitor should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the final product, showing the characteristic signals for the pyrazolopyrimidine core and the this compound moiety.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product. For chiral molecules, a chiral HPLC method can be developed to determine the enantiomeric excess (ee%).[16][17][18][19][20]

Logical Workflow for Synthesis and Characterization

G cluster_characterization Analytical Characterization reagents Reagents: - 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine - this compound - DIPEA, DMF reaction Nucleophilic Aromatic Substitution (80 °C, N2 atmosphere) reagents->reaction workup Aqueous Workup (Water, DCM, NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Kinase Inhibitor purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC (Purity, ee%) product->hplc

Caption: Workflow for synthesis and characterization.

Conclusion and Future Perspectives

The strategic use of this compound provides a versatile and efficient route to novel kinase inhibitors with potentially favorable drug-like properties. The protocol outlined in this application note serves as a robust starting point for the synthesis of a diverse library of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold. Further exploration of the structure-activity relationship (SAR) by modifying the substituents on the pyrimidine core and the piperazine nitrogen will be crucial for the development of next-generation kinase inhibitors with enhanced potency, selectivity, and safety profiles.

References

Application Notes & Protocols: Asymmetric Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of the enantiomers of 2-(4-methylpiperazin-2-yl)ethanol, a valuable chiral building block in medicinal chemistry. The piperazine motif is a privileged scaffold in drug discovery, and access to enantiomerically pure substituted piperazines is crucial for exploring structure-activity relationships and developing novel therapeutics.[1][2] This guide details a robust synthetic strategy commencing with the highly enantioselective, palladium-catalyzed allylic alkylation of a piperazin-2-one precursor to establish the key stereocenter. Subsequent functional group manipulations, including hydroboration-oxidation and reductive transformations, afford the target molecule in high optical purity. We provide detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, including the anticancer agent Imatinib, the antibiotic Ciprofloxacin, and the HIV protease inhibitor Indinavir.[1][2] The introduction of stereocenters onto the piperazine core significantly expands the accessible three-dimensional chemical space, offering unique opportunities for modulating pharmacological properties.[2] Specifically, 2-substituted piperazines with functionalized side chains, such as this compound, are versatile intermediates for the synthesis of more complex molecules.

The challenge in synthesizing these molecules lies in the precise control of stereochemistry. Classical resolution methods are often inefficient, making catalytic asymmetric synthesis a more desirable and scalable approach. This guide focuses on a modern, catalytic strategy that leverages a chiral piperazin-2-one intermediate. Piperazin-2-ones serve as valuable, conformationally constrained peptidomimetics and provide a functional handle (the amide carbonyl) for further synthetic elaboration.[1]

Strategic Overview: A Catalysis-Based Approach

The synthetic strategy detailed herein is designed to be modular and efficient, relying on a key catalytic asymmetric transformation to install the chiral center. The overall workflow can be divided into four main stages:

  • Asymmetric Allylation: Establishment of the C2 stereocenter via a Palladium-catalyzed asymmetric decarboxylative allylic alkylation of a differentially N-protected piperazin-2-one. This method, pioneered by Stoltz and coworkers, provides access to α-substituted piperazin-2-ones in high enantiomeric excess (ee).[1][2]

  • Side-Chain Functionalization: Conversion of the introduced allyl group into a 2-hydroxyethyl side chain via a regioselective hydroboration-oxidation reaction.

  • N-Methylation: Introduction of the methyl group at the N4 position of the piperazine ring.

  • Final Reduction: Reduction of the amide carbonyl group of the piperazin-2-one to yield the final piperazine product.

This multi-step sequence provides a reliable pathway to either enantiomer of the target molecule by selecting the appropriate enantiomer of the chiral ligand in the key catalytic step.

G cluster_0 Stage 1: Asymmetric Allylation cluster_1 Stage 2: Side-Chain Functionalization cluster_2 Stage 3 & 4: Final Modifications A N1, N4-Protected Piperazin-2-one B (S)- or (R)-Allyl- Piperazin-2-one A->B [Pd2(pmdba)3] (S)- or (R)-PHOX ligand Toluene, 40 °C C Chiral Hydroxyethyl- Piperazin-2-one B->C 1. BH3-THF 2. H2O2, NaOH D N4-Methyl-Hydroxyethyl- Piperazin-2-one C->D HCHO, NaBH(OAc)3 (Reductive Amination) E Target Enantiomer: This compound D->E LiAlH4 or BH3-THF (Amide Reduction)

Caption: Synthetic workflow for the target enantiomers.

Detailed Protocols & Methodologies

Causality Behind Experimental Choices:

  • Catalyst System: The palladium catalyst combined with a chiral phosphinooxazoline (PHOX) ligand is chosen for its demonstrated high efficiency and enantioselectivity in the allylic alkylation of piperazin-2-one substrates.[2] The electron-deficient nature of the (CF₃)₃-tBuPHOX ligand often enhances catalytic activity and selectivity.

  • Protecting Groups: The use of orthogonal protecting groups on the two nitrogen atoms (e.g., Benzoyl at N1 and PMB at N4) is critical. This allows for selective manipulation at different stages of the synthesis. For instance, the N1-benzoyl group activates the adjacent position for alkylation, and the N4-PMB group can be removed under conditions that leave other groups intact if needed.[1]

  • Reduction Agents: Borane (BH₃) is selected for the hydroboration and final amide reduction due to its high functional group tolerance and chemoselectivity. Lithium aluminum hydride (LiAlH₄) is a powerful alternative for the amide reduction.

Protocol 1: Asymmetric Synthesis of (S)-3-allyl-1-benzoyl-4-(4-methoxybenzyl)piperazin-2-one

This protocol describes the key stereochemistry-determining step. To obtain the (R)-enantiomer, the (R)-configured PHOX ligand should be used.

Materials:

  • 1-benzoyl-4-(4-methoxybenzyl)piperazin-2-one (starting material)

  • Allyl ethyl carbonate

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) or [Pd₂(pmdba)₃]

  • (S)-(CF₃)₃-tBuPHOX ligand

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [Pd₂(pmdba)₃] (5 mol%) and the (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%).

  • Add anhydrous toluene to dissolve the catalyst components (final concentration should be ~0.015 M with respect to the substrate). Stir for 15-20 minutes at room temperature to allow for complex formation.

  • Add the N-protected piperazin-2-one substrate (1.0 equiv) and allyl ethyl carbonate (1.2 equiv) to the flask.

  • Heat the reaction mixture to 40 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (S)-allyl-piperazin-2-one.

Data Presentation:

EntryLigandYield (%)ee (%)
1(S)-(CF₃)₃-tBuPHOX85-95>95
2(R)-(CF₃)₃-tBuPHOX85-95>95
Note: Yields and ee values are representative based on similar systems reported in the literature.[2] Actual results may vary.
Protocol 2: Hydroboration-Oxidation to (S)-1-benzoyl-4-(4-methoxybenzyl)-3-(2-hydroxyethyl)piperazin-2-one

Materials:

  • (S)-3-allyl-1-benzoyl-4-(4-methoxybenzyl)piperazin-2-one (from Protocol 1)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Dissolve the allyl-piperazin-2-one (1.0 equiv) in anhydrous THF under an argon atmosphere in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and slowly quench by adding water dropwise.

  • Carefully add 3 M NaOH solution, followed by the slow dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to afford the primary alcohol.

Protocol 3: N4-Deprotection and N4-Methylation

This protocol assumes the use of a PMB (p-methoxybenzyl) protecting group at N4, which can be removed oxidatively, followed by reductive amination to install the methyl group. If a different protecting group is used, this step must be adapted.

Procedure (Two Steps):

A. Deprotection of PMB group:

  • Dissolve the N4-PMB protected piperazin-2-one (1.0 equiv) in a mixture of dichloromethane and water (10:1).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) portion-wise at room temperature.

  • Stir vigorously for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via chromatography to obtain the N4-unsubstituted piperazin-2-one.

B. Reductive Amination:

  • Dissolve the N4-H piperazin-2-one (1.0 equiv) in 1,2-dichloroethane.

  • Add aqueous formaldehyde (37 wt. %, 1.5 equiv).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Stir at room temperature for 4-12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N4-methylated product, which can be purified by chromatography if necessary.

Protocol 4: Final Reduction to this compound

This final step reduces both the N1-benzoyl amide and the C2-ketone to yield the target piperazine.

Materials:

  • N1-benzoyl-N4-methyl-3-(2-hydroxyethyl)piperazin-2-one (from previous steps)

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ (3.0-4.0 equiv) in anhydrous THF at 0 °C under argon, add a solution of the piperazin-2-one substrate (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench using the Fieser workup method: sequentially add water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by chromatography or distillation to obtain the final this compound.

Mechanistic Rationale

G cluster_0 Mechanism of Asymmetric Allylation Pd0 Pd(0)L* PiAllyl [π-Allyl-Pd(II)L*]+ Pd0->PiAllyl Oxidative Addition Allyl Allyl-OCOOEt Allyl->PiAllyl Product Allylated Product PiAllyl->Product Enolate Piperazinone Enolate Enolate->Product Nucleophilic Attack Product->Pd0 Reductive Elimination

Caption: Key steps in the Pd-catalyzed asymmetric allylation.

The enantioselectivity of the key allylation step is determined by the chiral environment created by the PHOX ligand (L*) around the palladium center.[1] After oxidative addition of the palladium(0) catalyst to the allyl carbonate, a chiral η³-allyl palladium(II) complex is formed. The piperazin-2-one substrate is deprotonated to form an enolate, which then attacks the allyl group. The facial selectivity of this nucleophilic attack is controlled by the steric and electronic properties of the chiral ligand, which directs the enolate to one of the two faces of the π-allyl complex, leading to the preferential formation of one enantiomer of the product.

References

Application Notes & Protocols: Solid-Phase Synthesis of Substituted Piperazine Libraries Utilizing 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

This technical guide details the application of 2-(4-Methylpiperazin-2-yl)ethanol as a versatile scaffold for solid-phase organic synthesis (SPOS). The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in a wide range of biologically active compounds.[1][2][3] By immobilizing this compound onto a solid support, a robust platform is established for the generation of diverse chemical libraries through modification of the piperazine core. This guide provides detailed, field-proven protocols for resin loading, on-resin chemical modifications (acylation, alkylation, and arylation), and final product cleavage, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Piperazine Scaffold in SPOS

Solid-phase organic synthesis offers significant advantages in drug discovery by simplifying purification and enabling high-throughput library generation.[4] The choice of the initial building block or scaffold is critical to the success of a synthesis campaign. This compound presents a unique combination of features that make it an excellent candidate for SPOS:

  • Primary Hydroxyl Group: This serves as a convenient handle for covalent attachment to a variety of solid supports.

  • Pre-installed N-Methyl Group: This provides a fixed point of diversity and influences the physicochemical properties of the final compounds.

  • Reactive Secondary Amine: The secondary amine on the piperazine ring is an ideal site for introducing a wide range of chemical diversity through various on-resin modifications.

This guide focuses on the use of 2-chlorotrityl chloride (2-CTC) resin for the immobilization of this compound. The acid-labile nature of the 2-CTC linker allows for the cleavage of the final products under exceptionally mild conditions, preserving the integrity of the synthesized molecules which may contain sensitive functional groups.[5][6][7]

Experimental Workflows & Core Methodologies

The overall strategy involves three key stages: immobilization of the scaffold, on-resin diversification, and cleavage to release the final products.

SPOS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Diversification cluster_2 Stage 3: Cleavage & Isolation A This compound C Immobilized Scaffold A->C DIPEA, DCM B 2-Chlorotrityl Chloride Resin B->C D Acylation (R-COCl) C->D E Alkylation (R-X) C->E F Arylation (Ar-X, Pd/Cu cat.) C->F G Diversified Resin-Bound Products D->G E->G F->G H Mild Acidic Cleavage (e.g., 1% TFA in DCM) G->H I Final Products Library H->I

Figure 1: General workflow for the solid-phase synthesis of a substituted piperazine library.

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

The primary alcohol of the scaffold is attached to the 2-CTC resin via a nucleophilic substitution reaction, forming an ether linkage. This method is highly efficient and proceeds under mild, non-racemizing conditions.[8]

Protocol 2.1: Resin Loading

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) in a fritted reaction vessel for 30 minutes with gentle agitation.

  • Scaffold Solution Preparation: In a separate flask, dissolve this compound (2.5 equivalents relative to resin loading) in anhydrous DCM (5 mL).

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the scaffold solution to the resin, followed by N,N-diisopropylethylamine (DIPEA, 5.0 equivalents). Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for an additional 30 minutes.[9]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the scaffold onto the resin can be determined by a gravimetric method (weight gain) or by cleaving a small, accurately weighed amount of resin and quantifying the released scaffold via LC-MS or NMR with an internal standard.

ParameterValue/ConditionRationale
Resin 2-Chlorotrityl ChlorideAllows for mild cleavage conditions, preserving product integrity.[5]
Solvent Dichloromethane (DCM)Excellent swelling solvent for polystyrene resins and inert to the reaction.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to scavenge the HCl generated during the reaction.
Reaction Time 4 hoursSufficient for near-quantitative loading of primary alcohols onto 2-CTC resin.[8]
Capping Reagent MethanolReacts with remaining chlorotrityl groups to prevent side reactions in subsequent steps.[9]
On-Resin Diversification of the Piperazine Scaffold

With the scaffold securely anchored, the secondary amine of the piperazine ring is available for a variety of chemical transformations. The following protocols are generalized and may require optimization based on the specific reagents used.

Protocol 2.2.1: On-Resin N-Acylation

  • Swell the scaffold-loaded resin (100 mg) in anhydrous DCM (2 mL) for 30 minutes.

  • Drain the solvent. Add a solution of the desired acyl chloride or carboxylic acid (5 equivalents) and a suitable coupling agent/base (e.g., HATU/DIPEA for carboxylic acids, or just DIPEA for acyl chlorides) in DMF (2 mL).

  • Agitate the mixture at room temperature for 6-12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Dry the resin under high vacuum.

Protocol 2.2.2: On-Resin N-Alkylation

  • Swell the scaffold-loaded resin (100 mg) in a suitable solvent like DMF or N-Methyl-2-pyrrolidone (NMP) (2 mL) for 30 minutes.

  • Drain the solvent. Add a solution of the alkyl halide (5 equivalents) and a base such as DIPEA (5 equivalents) in NMP (2 mL).

  • Agitate the mixture at a suitable temperature (room temperature to 60°C) for 12-24 hours. Reaction progress can be monitored by a test cleavage.

  • Drain the reaction solution and wash the resin sequentially with NMP (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Dry the resin under high vacuum.

Protocol 2.2.3: On-Resin N-Arylation (Buchwald-Hartwig Amination)

  • Swell the scaffold-loaded resin (100 mg) in anhydrous toluene or dioxane (2 mL) in a vessel equipped for inert atmosphere.

  • Add the aryl halide (3 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.2 equivalents), and a base (e.g., Cs₂CO₃, 5 equivalents).

  • Seal the vessel and agitate the mixture at 80-100°C for 12-24 hours under an inert atmosphere (Argon or Nitrogen).

  • Cool the reaction to room temperature. Drain the solution and wash the resin with toluene (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Dry the resin under high vacuum.

Diversification_Reactions cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation Resin Resin-Bound Scaffold (Piperazine-NH) Acyl_Cl R-COCl, DIPEA Alkyl_X R-X, DIPEA Aryl_X Ar-X, Pd-cat., Base Acyl_Resin Resin-Bound Acyl-Piperazine Acyl_Cl->Acyl_Resin Alkyl_Resin Resin-Bound Alkyl-Piperazine Alkyl_X->Alkyl_Resin Aryl_Resin Resin-Bound Aryl-Piperazine Aryl_X->Aryl_Resin

Figure 2: On-resin diversification strategies for the piperazine scaffold.

Cleavage and Product Isolation

The final step is the release of the synthesized compounds from the solid support. The ether linkage to the 2-CTC resin is highly acid-labile, allowing for cleavage under very mild conditions that are orthogonal to many common protecting groups, such as the Boc group.[6][7][10]

Protocol 3.1: Mild Acidic Cleavage

  • Resin Preparation: Place the dried, derivatized resin (e.g., 100 mg) in a fritted reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-2% Trifluoroacetic Acid (TFA) in DCM. A common alternative is a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8 v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 30-60 minutes.

  • Product Collection: Drain the filtrate into a collection vial. Wash the resin with additional fresh cleavage cocktail (2 x 1 mL) and then with DCM (2 x 1 mL). Combine all filtrates.

  • Solvent Removal: Remove the solvent and volatile acids from the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Analysis: The crude product can be analyzed directly by LC-MS and NMR. Further purification can be achieved by preparative HPLC if required.

Cleavage CocktailTime (min)Typical Yield (%)Purity (%)Notes
1% TFA in DCM30-60>90%>85%Highly efficient and volatile.[4][10]
AcOH/TFE/DCM (1:1:8)60-120>85%>80%Even milder conditions, suitable for extremely acid-sensitive compounds.[6]
20% Hexafluoroisopropanol (HFIP) in DCM60-90>90%>85%A non-acidic cleavage method, useful for certain substrates.

Scientific Integrity and Trustworthiness

The protocols outlined in this guide are designed to be self-validating. The mild cleavage conditions afforded by the 2-CTC resin minimize the risk of side reactions, ensuring that the isolated product accurately reflects the on-resin chemistry.[5][7] It is recommended to perform a test cleavage on a small amount of resin after each diversification step to monitor reaction completion and purity by LC-MS. This iterative quality control ensures the fidelity of each step before proceeding, building confidence in the final library. The orthogonality of the system, where the resin linkage is cleaved under conditions much milder than those required to remove common protecting groups like Boc, is a cornerstone of this methodology's trustworthiness.[5][11][12]

Conclusion

This compound is a highly effective and versatile scaffold for solid-phase organic synthesis. Its straightforward immobilization onto 2-chlorotrityl chloride resin provides a stable anchor that can be cleaved under exceptionally mild conditions. The exposed secondary amine of the piperazine ring allows for a vast array of diversification reactions, enabling the rapid and efficient generation of libraries of medicinally relevant compounds. The protocols provided herein offer a robust and reliable framework for researchers engaged in drug discovery and chemical biology.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Methylpiperazin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Piperazine Scaffolds and High-Throughput Screening in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2] Its unique physicochemical properties, including its ability to increase aqueous solubility and engage in multi-polar interactions, make it a valuable component in the design of novel therapeutics.[2] The 2-(4-Methylpiperazin-2-yl)ethanol derivative class, characterized by this core structure, holds significant potential for modulating the activity of key cellular targets. Given the vast chemical space that can be explored through derivatization of this scaffold, high-throughput screening (HTS) is an indispensable tool for rapidly identifying promising lead compounds.[3][4]

This guide provides a comprehensive overview of robust and validated HTS assays tailored for the discovery of bioactive this compound derivatives. As this chemical class has shown promise in modulating the activity of G-protein coupled receptors (GPCRs) and protein kinases, this document will focus on assays designed to interrogate these two major target families.[2][5] We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline the principles of data analysis and quality control.

Section 1: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6][7] Many piperazine-containing compounds are known to modulate GPCR activity.[1] Therefore, screening this compound derivatives against a panel of GPCRs is a logical starting point for hit identification.

Rationale for GPCR-Targeted Assays

The diverse signaling cascades initiated by GPCRs offer multiple points for interrogation in an HTS format.[8] Upon activation by a ligand, GPCRs undergo conformational changes that trigger intracellular signaling, often involving second messengers like cyclic AMP (cAMP) and calcium (Ca2+), or the recruitment of proteins such as β-arrestin.[6] Assays that measure these downstream events provide a functional readout of compound activity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Ligand (e.g., this compound derivative) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified GPCR signaling cascade upon ligand binding.

Recommended HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) for cAMP Detection

The HTRF® cAMP assay is a robust, no-wash immunoassay that is highly amenable to HTS.[9] It measures the accumulation or inhibition of cAMP production, providing a direct readout of Gs or Gi-coupled GPCR activity.

Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.[10] The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP analog is labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the labeled cAMP binds to the antibody), Förster Resonance Energy Transfer (FRET) occurs upon excitation of the donor. An increase in cellular cAMP will displace the labeled cAMP, leading to a decrease in the FRET signal.[11][12]

Detailed Protocol: HTRF® cAMP Assay for GPCR Antagonist Screening

This protocol is optimized for a 384-well plate format.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP HTRF® kit (containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)

  • Agonist for the target GPCR

  • This compound derivative library (dissolved in DMSO)

  • 384-well white microplates

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend CHO-K1 cells expressing the target GPCR in culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well white microplate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a dilution series of the this compound derivatives in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium from the cell plate and add the diluted compounds.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare the agonist at a concentration that elicits 80% of the maximal response (EC80).

    • Add the agonist to all wells except the negative control wells.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the HTRF® detection reagents according to the manufacturer's instructions by diluting the labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.

    • Add the detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000.

ParameterRecommendation
Cell LineCHO-K1 or HEK293 expressing the target GPCR
Plate Format384-well, white, solid bottom
Seeding Density5,000 - 10,000 cells/well
Compound Conc.10 µM for primary screen
Agonist Conc.EC80
Incubation TimesCompound: 15-30 min; Agonist: 30 min; Detection: 60 min
DetectionHTRF® plate reader

Section 2: Targeting Protein Kinases

Protein kinases are another major class of drug targets, particularly in oncology and immunology.[5][13] The piperazine scaffold is a common feature in many approved kinase inhibitors.[2] Therefore, screening this compound derivatives for kinase inhibitory activity is a promising strategy.

Rationale for Kinase-Targeted Assays

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. HTS assays for kinase inhibitors typically measure either the consumption of ATP or the formation of the phosphorylated product.[14][15][16]

Kinase_Inhibition_Workflow cluster_reagents Reagents Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Reaction Detection Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Signal Luminescent Signal Detection->Signal

Caption: Workflow for a typical kinase inhibition assay.

Recommended HTS Assay: ADP-Glo™ Universal Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[14] It is a universal assay that can be used for virtually any kinase, regardless of its substrate.

Principle: The assay is performed in two steps. First, after the kinase reaction is complete, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.[14]

Detailed Protocol: ADP-Glo™ Assay for Kinase Inhibitor Screening

This protocol is optimized for a 384-well plate format.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound derivative library (dissolved in DMSO)

  • 384-well white microplates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase, substrate, and reaction buffer.

    • Add the master mix to the wells of a 384-well white microplate.

    • Add the this compound derivatives to the wells. Include no-inhibitor (positive) and no-enzyme (negative) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

ParameterRecommendation
Enzyme/SubstratePurified kinase and corresponding substrate
Plate Format384-well, white, solid bottom
Compound Conc.10 µM for primary screen
ATP Conc.Typically at the Km for the kinase
Incubation TimesKinase Reaction: 60 min; ATP Depletion: 40 min; Signal Generation: 30-60 min
DetectionLuminescence plate reader

Section 3: Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign.

Hit Identification

A common method for hit identification is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the negative controls. A Z-score of <-3 or >+3 is often considered a hit.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7] It takes into account the dynamic range of the assay and the variability of the data.

Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

A Z'-factor of ≥ 0.5 is generally considered the standard for a robust and reliable HTS assay.

HTS_Workflow Start Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (Z-score analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Primary Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Confirmed Hits End Lead Optimization SAR->End

Caption: General workflow for a high-throughput screening campaign.

Section 4: Counter-Screening and Eliminating False Positives

It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target. For fluorescence-based assays, this can involve screening for autofluorescent compounds. For luciferase-based assays, compounds that inhibit or activate luciferase should be identified and excluded.

Conclusion

This guide provides a framework for developing and executing high-throughput screening campaigns for this compound derivatives. By focusing on two major drug target classes, GPCRs and kinases, and employing robust assay technologies such as HTRF® and ADP-Glo™, researchers can efficiently identify promising lead compounds for further development. Adherence to rigorous quality control standards, including the consistent monitoring of the Z'-factor, is paramount to the success of these endeavors.

References

Troubleshooting & Optimization

Purification strategies for removing byproducts from 2-(4-Methylpiperazin-2-yl)ethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methylpiperazin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this and structurally related piperazine derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically involving the N-alkylation of a piperazine precursor, can often lead to a mixture of products and byproducts that present unique purification challenges due to the inherent basicity and polarity of the piperazine moiety. This guide provides a comprehensive overview of common impurities and detailed strategies for their effective removal, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproduct profile largely depends on the synthetic route. A common approach is the reaction of 2-methylpiperazine with an ethanol synthon (e.g., ethylene oxide or 2-chloroethanol). Key byproducts to anticipate include:

  • Di-substituted Piperazine: The formation of 1,4-bis(2-hydroxyethyl)-2-methylpiperazine can occur if both nitrogen atoms of the starting piperazine react.[1]

  • Positional Isomers: If starting from 1-methylpiperazine, the addition of the ethanol group can occur at either the 2- or 3-position of the piperazine ring, leading to a mixture of isomers.

  • Over-alkylation Products (Quaternary Ammonium Salts): Further reaction of the tertiary amine can lead to the formation of water-soluble quaternary ammonium salts, which can complicate extractions.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-methylpiperazine or the ethanol synthon.

  • Ring-opened Byproducts: Depending on the reaction conditions, side reactions leading to the opening of the piperazine ring can occur, though this is less common under controlled conditions.

Q2: My piperazine-containing compound is highly water-soluble. How can I effectively extract it into an organic solvent?

A2: The high polarity and basicity of piperazines contribute to their water solubility. To improve extraction into an organic solvent, you can:

  • Basify the Aqueous Layer: Before extraction, add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the aqueous solution to deprotonate the piperazine nitrogens. This neutralizes the amine, making it less polar and more soluble in organic solvents like dichloromethane (DCM) or chloroform.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its transfer to the organic layer.

  • Use a More Polar Organic Solvent: If DCM or ethyl acetate are ineffective, consider using a more polar solvent like n-butanol for the extraction.

Q3: I am observing significant peak tailing during column chromatography of my product. What is causing this and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like piperazines on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks. To mitigate this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2% v/v), into your mobile phase will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and improving peak shape.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel. These are specifically designed for the purification of basic compounds and can significantly improve separation.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of purified product - Incomplete reaction. - Product loss during workup (e.g., due to high water solubility). - Degradation on silica gel.- Monitor the reaction closely by TLC or LC-MS to ensure completion. - Optimize the extraction procedure (basify, salt out). - Use a deactivated silica gel or an alternative stationary phase for chromatography.
Presence of di-substituted byproduct - Incorrect stoichiometry of reactants. - High reaction temperature or prolonged reaction time.- Use a molar excess of the piperazine starting material. - Add the alkylating agent slowly and at a lower temperature. - Consider using a mono-protected piperazine derivative.
Product is an intractable oil - Presence of residual solvent. - The freebase form of the compound is a low-melting solid or an oil at room temperature.- Ensure all solvent is removed under high vacuum. - Attempt to crystallize the product as a salt (e.g., hydrochloride or fumarate) to obtain a stable solid.
Co-elution of product and impurities during chromatography - Similar polarity of the compounds. - Inappropriate solvent system.- Optimize the mobile phase polarity; a shallower gradient or isocratic elution may be necessary. - Try a different solvent system with alternative selectivities (e.g., switching from ethyl acetate/hexanes to DCM/methanol). - Consider a different chromatographic technique (e.g., reverse-phase or ion-exchange).

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic this compound from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will regenerate the neutral, freebase form of the product, which may precipitate if it is a solid.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) multiple times to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Crystallization of a Salt

If the freebase product is an oil or difficult to purify by other means, forming a salt can facilitate its isolation and purification as a crystalline solid.

Methodology:

  • Dissolution: Dissolve the crude or partially purified freebase product in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the freebase.

  • Crystallization: The corresponding salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystalline salt by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum.

Protocol 3: Flash Column Chromatography on Deactivated Silica Gel

This method is suitable for separating the target compound from byproducts of similar polarity.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. To deactivate the silica, add 1% triethylamine (v/v) to the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification crystallization Salt Crystallization extraction->crystallization Alternative for Oils pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Acid_Base_Extraction_Diagram start Crude Mixture in Organic Solvent add_acid Extract with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Product Salt + Polar Impurities) separate1->aq_layer1 org_layer1 Organic Layer (Non-basic Impurities) separate1->org_layer1 basify Basify with NaOH aq_layer1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 org_layer2 Organic Layer (Pure Product) separate2->org_layer2 dry_concentrate Dry and Concentrate org_layer2->dry_concentrate final_product Purified Freebase dry_concentrate->final_product

Caption: Detailed workflow for acid-base extraction.

References

Technical Support Center: A Troubleshooting Guide to the Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but also to implement preventative measures for a more robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing enantiomerically pure this compound?

A1: A widely adopted and reliable strategy involves a two-stage approach. First, the synthesis of the chiral intermediate, (R)- or (S)-2-(piperazin-2-yl)ethanol, is achieved. This can be accomplished from readily available chiral precursors such as (S)-piperazine-2-carboxylic acid or the amino acid (S)-serine[1]. The second stage is the selective N-methylation of the 2-(piperazin-2-yl)ethanol intermediate at the 4-position of the piperazine ring. Reductive amination is a common and effective method for this step[2].

Q2: Why is selective N-methylation often challenging in piperazine derivatives?

A2: The presence of two secondary amine groups in the piperazine ring, albeit with different steric environments in a 2-substituted piperazine, presents a challenge for selective mono-alkylation. Without a proper protecting group strategy, direct alkylation can lead to a mixture of products, including the desired N4-alkylated product, the N1-alkylated isomer, and the N1,N4-dialkylated byproduct[3].

Q3: What are the most critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Stoichiometry of reagents: Particularly the methylating agent, to minimize over-methylation.

  • Reaction temperature: To prevent side reactions and degradation.

  • Choice of solvent and base: These can significantly influence the regioselectivity of N-alkylation.

  • Purity of starting materials: Impurities in the initial chiral precursor can carry through the synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific problems you might encounter during the synthesis of this compound, providing explanations for their causes and actionable protocols for resolution.

Problem 1: Low yield of the desired this compound and presence of multiple byproducts.

Q: My final product shows a low yield and my analytical data (TLC, LC-MS) indicates a mixture of several compounds. What are the likely side reactions?

A: This is a classic issue of non-selective N-alkylation. The primary side reactions are:

  • Over-methylation: The most common side reaction is the formation of the dialkylated byproduct, 1,4-dimethylpiperazine-2-ethanol. This occurs when both nitrogen atoms of the piperazine ring are methylated. Quaternary ammonium salts can also form with excess methylating agent.

  • Incorrect Regioselectivity: Methylation at the N1 position, which is sterically more hindered but can still occur, leads to the formation of the isomeric byproduct, 2-(1-methylpiperazin-2-yl)ethanol[4].

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-(piperazin-2-yl)ethanol.

Visualizing the Reaction and Key Side Reactions

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start 2-(Piperazin-2-yl)ethanol Product This compound (Desired Product) Start->Product Selective N-Methylation (e.g., Reductive Amination) Overmethylation 1,4-Dimethylpiperazine-2-ethanol (Over-methylation) Start->Overmethylation Excess Methylating Agent or Harsh Conditions Isomer 2-(1-Methylpiperazin-2-yl)ethanol (Incorrect Regioselectivity) Start->Isomer Non-selective Alkylation

Caption: Synthetic pathway and common side reactions.

Recommended Protocol for Selective N-Methylation (Reductive Amination):

This protocol minimizes over-methylation and favors the desired N4-alkylation.

StepProcedureCausality and Expertise
1 Dissolve 1 equivalent of 2-(piperazin-2-yl)ethanol in a suitable solvent such as methanol or ethanol.The choice of a protic solvent is compatible with the reducing agent and helps to solubilize the starting materials.
2 Add 1.0-1.2 equivalents of aqueous formaldehyde (37 wt. %).A slight excess of formaldehyde ensures complete formation of the intermediate iminium ion, but a large excess should be avoided to reduce potential side reactions.
3 Stir the mixture at room temperature for 1-2 hours.This allows for the formation of the intermediate hydroxymethylamine and its subsequent dehydration to the iminium ion.
4 Cool the reaction mixture to 0 °C and slowly add 1.2-1.5 equivalents of a reducing agent like sodium borohydride (NaBH₄) in portions.Slow addition at a reduced temperature controls the exothermic reaction and prevents unwanted side reactions. Sodium borohydride is a mild and selective reducing agent for this transformation[5].
5 Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.This ensures the complete reduction of the iminium ion to the desired methylated product.
6 Quench the reaction by carefully adding water and then concentrate under reduced pressure to remove the organic solvent.Quenching destroys any remaining reducing agent.
7 Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).This separates the product from inorganic salts. The basic nature of the product may require adjusting the pH of the aqueous layer to ensure efficient extraction[6].
Problem 2: My product is contaminated with a chlorinated byproduct.

Q: After attempting to activate the hydroxyl group of my product with tosyl chloride, I isolated a compound that appears to have a chlorine atom instead of the desired tosylate. What happened?

A: This is a known side reaction for 2-(piperazin-1-yl)ethanols. The initially formed O-tosylate is a good leaving group, and the piperazine nitrogen can act as an intramolecular nucleophile, or the chloride ion from the tosyl chloride reagent can displace the tosylate. In the presence of a pyridine/tosyl chloride system, 2-piperazinyl ethanols can be directly converted to the corresponding chlorides[1].

Visualizing the Chlorination Side Reaction

Start This compound Tosylate Intermediate O-Tosylate Start->Tosylate Tosyl Chloride, Pyridine Chloride 2-(Chloromethyl)-1-methylpiperazine (Chlorinated Byproduct) Tosylate->Chloride Chloride Ion Attack (from TsCl or Pyridinium Hydrochloride)

Caption: Formation of a chlorinated byproduct.

Preventative Measures and Alternative Protocols:
  • Avoid Tosylation for Hydroxyl Activation: If subsequent reactions require activation of the hydroxyl group, consider alternative methods that do not generate chloride ions, such as conversion to a mesylate (using mesyl chloride) or a triflate (using triflic anhydride), with a non-nucleophilic base like triethylamine.

  • Direct Use of the Alcohol: Whenever possible, design your synthetic route to utilize the hydroxyl group directly, avoiding the need for activation.

Problem 3: Difficulty in purifying the final product.

Q: My crude product is an oil and is difficult to purify by column chromatography due to its high polarity. How can I effectively purify my this compound?

A: Piperazine derivatives are notoriously polar and basic, which can lead to streaking on silica gel chromatography. Here are some effective purification strategies:

  • Salt Formation and Crystallization: This is often the most effective method for purifying basic amines.

    • Protocol: Dissolve the crude product in a suitable solvent like acetone or isopropanol. Add a stoichiometric amount of an acid (e.g., glacial acetic acid, hydrochloric acid in an organic solvent, or fumaric acid) to form the corresponding salt[7]. The salt will often crystallize out of the solution, leaving impurities behind. The pure salt can then be collected by filtration. If you need the free base, the salt can be neutralized with a base and extracted.

  • Acid-Base Extraction:

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., NaOH), and then extract the purified free base with an organic solvent[6].

  • Modified Column Chromatography:

    • Tip: If chromatography is necessary, consider using a modified mobile phase. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system can help to reduce tailing and improve separation on silica gel. Alternatively, using alumina as the stationary phase can sometimes be more effective for basic compounds.

Troubleshooting Logic Flowchart

Start Problem with Synthesis LowYield Low Yield / Multiple Products? Start->LowYield Chlorinated Chlorinated Byproduct? LowYield->Chlorinated No Alkylation Issue with N-Alkylation (Over-methylation, Isomerization) LowYield->Alkylation Yes Purification Purification Issues? Chlorinated->Purification No Tosyl Tosyl Chloride Reaction Issue Chlorinated->Tosyl Yes Polarity High Polarity / Basicity Issue Purification->Polarity Yes AlkylationSolution Optimize Methylation: - Use Reductive Amination - Control Stoichiometry - Consider Protecting Groups Alkylation->AlkylationSolution TosylSolution Avoid Tosyl Chloride: - Use MsCl or Tf₂O - Explore direct use of alcohol Tosyl->TosylSolution PolaritySolution Purification Strategy: - Salt Crystallization - Acid-Base Extraction - Modified Chromatography Polarity->PolaritySolution

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Stability and Degradation Studies of 2-(4-Methylpiperazin-1-yl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)ethanol and its derivatives. This guide is structured to provide practical, in-depth answers to common challenges encountered during stability and degradation studies. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles, helping you design robust experiments and accurately interpret your results.

Section 1: FAQs - Foundational Concepts

This section addresses fundamental questions regarding the stability of 2-(4-Methylpiperazin-1-yl)ethanol.

Q1: What makes the 2-(4-Methylpiperazin-1-yl)ethanol structure susceptible to degradation?

A1: The primary points of instability in the 2-(4-Methylpiperazin-1-yl)ethanol molecule are the two tertiary amine groups within the piperazine ring. Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. The piperazine ring itself, while generally stable, can undergo ring-opening reactions under harsh acidic or basic conditions. Additionally, like many pharmaceutical compounds, it can be sensitive to heat and light.[1][2][3]

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development.[4][5] These studies serve multiple purposes:

  • Pathway Identification: They help identify the likely degradation products, which provides insight into the degradation pathways of the molecule.[5]

  • Method Validation: The degradation products generated are used to develop and validate a "stability-indicating" analytical method. This is a method that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradants.[6]

  • Formulation & Packaging Development: Understanding how the molecule behaves under stress helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[5]

Section 2: Troubleshooting Guide - Experimental Design & Execution

This section provides solutions to specific problems you may encounter while setting up and running your stability experiments.

Forced Degradation (Stress Testing)

Q3: I am planning my forced degradation studies. What are the standard stress conditions I should use?

A3: Forced degradation studies should be designed to achieve 5-20% degradation of the drug substance.[6] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the framework for these studies.[4][7][8][9][10]

Here is a recommended set of starting conditions:

Stress ConditionReagent/ConditionTypical DurationKey Rationale & Causality
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CProbes for susceptibility to degradation in acidic environments, potentially leading to ring opening or hydrolysis of derivatives.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTests for stability in alkaline conditions. The tertiary amines may offer some stability, but other functional groups in derivatives could be labile.
Oxidation 3% H₂O₂24 hours at room temp.The tertiary amines in the piperazine ring are prime targets for oxidation, potentially forming N-oxides.[11]
Thermal Degradation Dry Heat, 70-80°C48-72 hoursAssesses the intrinsic thermal stability of the solid drug substance.[3]
Photostability ICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²Evaluates the drug's sensitivity to light, which can cause photodegradation. A dark control should always be run in parallel.[12][13][14][15]

Expert Tip: Always run a control sample (drug substance in the same solvent/medium without the stressor) in parallel for each condition. This helps to differentiate degradation caused by the stressor from any inherent instability in the solution.

Workflow for a Typical Forced Degradation Study

Caption: Figure 1. General workflow for forced degradation studies.

Analytical Method Troubleshooting

Q4: I'm developing an HPLC method, but the peak for 2-(4-Methylpiperazin-1-yl)ethanol is tailing significantly. What's causing this and how can I fix it?

A4: This is a classic issue when analyzing basic compounds like yours on standard silica-based C18 columns.[16] The peak tailing is primarily caused by secondary interactions between the protonated (positively charged) amine groups on your molecule and acidic, deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column packing material.[17][18][19]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), you protonate the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic analyte. This is often the most effective solution.[17][19]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with polar-embedded phases to shield these residual silanols. If you are using an older column, switching to a newer, high-purity silica column designed for basic compounds can dramatically improve peak shape.[18]

  • Add a Competing Base: Introducing a small amount of an amine modifier, like 0.1% triethylamine (TEA), to the mobile phase can be effective. The TEA acts as a competing base, preferentially interacting with the active silanol sites and masking them from your analyte.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to improve peak shape by maintaining a more consistent pH environment on the column surface.[17]

Q5: My stability samples are showing several new, small peaks. How do I confirm they are degradation products and not artifacts?

A5: This is a crucial step in ensuring the integrity of your study. Here’s a validation checklist:

  • Analyze Your Controls: First, check the chromatograms of your control samples (API in solvent, stored under the same conditions but without the stressor) and your placebo/blank samples (matrix without API, subjected to the same stress). The peaks of interest should be absent in these controls.

  • Check for Mass Balance: The total amount of drug should be accounted for. As the peak area of your parent compound decreases, the sum of the peak areas of the degradation products should increase proportionally. A good mass balance (typically 95-105%) provides confidence that you are observing a true degradation process.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity. If a peak is pure, the UV-Vis spectra taken across the peak (upslope, apex, and downslope) should be identical. Spectral inhomogeneity suggests a co-eluting impurity.

  • LC-MS Analysis: The definitive way to confirm is by using Liquid Chromatography-Mass Spectrometry (LC-MS). You can determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. Degradation products will often have masses corresponding to predictable chemical modifications (e.g., +16 for an N-oxide, loss of a methyl group, etc.).

Section 3: Data Interpretation and Potential Degradation Pathways

Q6: I've identified an oxidative degradation product with a mass of +16 Da. What is the likely structure?

A6: An increase in mass of 16 Daltons is the classic signature of the addition of a single oxygen atom. For a molecule like 2-(4-Methylpiperazin-1-yl)ethanol, the most probable site of oxidation is one of the tertiary nitrogen atoms in the piperazine ring, leading to the formation of an N-oxide . Both the N1 (connected to the ethanol group) and N4 (connected to the methyl group) positions are susceptible. Further structural elucidation using techniques like MS/MS or NMR would be required to definitively assign the position of the oxygen.

Hypothetical Oxidative Degradation Pathway

Degradation_Pathway Parent 2-(4-Methylpiperazin-1-yl)ethanol (Parent Compound) Oxidant [O] (e.g., H₂O₂) Parent->Oxidant N1_Oxide N1-Oxide Degradant (+16 Da) Oxidant->N1_Oxide Path A N4_Oxide N4-Oxide Degradant (+16 Da) Oxidant->N4_Oxide Path B caption Figure 2. Potential N-Oxidation pathways.

Caption: Figure 2. Potential N-Oxidation pathways.

Section 4: Detailed Experimental Protocols

This section provides a starting point for key experimental procedures.

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing a reverse-phase HPLC method.

  • Column Selection: Start with a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Detector: UV at a wavelength where the API has good absorbance (e.g., 220 nm), and run a PDA scan to confirm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare samples from your forced degradation studies by neutralizing (if necessary) and diluting them into the initial mobile phase composition (95% A: 5% B).

  • Method Optimization: Inject a mixture of your stressed samples. The goal is to achieve baseline resolution between the parent peak and all major degradation product peaks. Adjust the gradient slope, pH, or organic modifier to optimize the separation.[1]

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Methylpiperazin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and scientifically-grounded strategies for solubility enhancement.

Section 1: Understanding the Physicochemical Profile of this compound

This section addresses the fundamental properties of the molecule that govern its behavior in different solvents.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is dictated by its amphipathic nature, meaning it possesses both polar (hydrophilic) and non-polar (hydrophobic) regions.

  • Polar Features: The molecule contains three key polar groups: a primary hydroxyl (-OH) group and two nitrogen atoms within the piperazine ring. The hydroxyl group and the secondary amine can act as hydrogen bond donors, while all three polar atoms can act as hydrogen bond acceptors. These groups are responsible for its affinity for polar solvents.[1]

  • Non-Polar Features: The ethyl bridge, the methyl group (-CH3) on the piperazine nitrogen, and the hydrocarbon backbone of the piperazine ring itself contribute to its non-polar character. These regions interact favorably with non-polar solvents through weaker van der Waals forces.[2]

The balance between these features means the compound is neither extremely polar nor extremely non-polar, which can lead to complex solubility behavior. The fundamental principle governing its solubility is "like dissolves like," where polar solvents favor dissolving polar solutes, and non-polar solvents favor non-polar solutes.[3]

Q2: What is the expected qualitative solubility of this compound in common organic solvents?

Answer: While extensive quantitative data for this specific molecule is not widely published, we can infer its solubility based on its structural features and the known properties of similar piperazine derivatives.[3][4] The following table provides an inferred qualitative solubility profile.

Solvent ClassExample SolventInferred SolubilityRationale
Polar Protic Water, Ethanol, MethanolHigh to ModerateThe hydroxyl and amine groups can form strong hydrogen bonds with protic solvents, leading to favorable interactions and good solubility.[1][3][4]
Polar Aprotic DMSO, Acetonitrile (ACN)Moderate to HighThese solvents are polar and can accept hydrogen bonds, effectively solvating the molecule. DMSO is a particularly strong solvent for a wide range of compounds.[3][5]
Non-Polar Hexane, Toluene, Diethyl EtherLowThe non-polar solvent molecules cannot effectively solvate the polar hydroxyl and amine groups, leading to poor solubility. The energy required to break the strong intermolecular forces of the solute is not compensated by the weak interactions formed with the solvent.[2][6]

Section 2: Troubleshooting Common Solubility Issues (FAQs)

This section provides direct answers and solutions to problems frequently encountered during experiments.

Q3: My compound won't dissolve in a non-polar solvent like hexane or toluene. Why is this happening and what should I do?

Answer: This is expected behavior due to a polarity mismatch. The strong, polar hydrogen bonds between molecules of this compound are energetically much more stable than the weak van der Waals forces that would form between the compound and a non-polar solvent.[2] The solvent simply cannot provide enough energy to break apart the solute's crystal lattice or intermolecular forces.

Solution: You must switch to a more polar solvent system. Refer to the table above and select a polar protic or polar aprotic solvent like ethanol or DMSO.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

Answer: This is a very common issue known as compound "crashing out" and occurs when the final solvent system cannot support the compound's solubility at the desired concentration. DMSO is an excellent organic solvent, but its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[7]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤0.5% to avoid cellular toxicity) to help maintain solubility.[8]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into a mixture of your aqueous buffer and an organic co-solvent before the final dilution into the assay medium.[7]

  • Determine Kinetic Solubility: First, perform an experiment to determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the maximum concentration you can achieve without immediate precipitation and guide your experimental design.[8]

  • Consider Formulation: If the problem persists, you may need to use a more advanced formulation strategy, such as complexation with cyclodextrins, which can encapsulate the drug and improve its apparent aqueous solubility.[7][8][9]

Q5: The solubility of my compound seems inconsistent between experiments. What could be the cause?

Answer: Inconsistent solubility results often point to subtle variations in experimental conditions. Key factors to control include:

  • Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.[4]

  • pH of the Solvent/Buffer: As a basic compound, the solubility of this compound is highly sensitive to pH. Small shifts in buffer pH can dramatically alter solubility.[10][11][12]

  • Equilibration Time: True equilibrium solubility can take 24-48 hours to achieve. Inconsistent shaking or incubation times will lead to variable results.[3][8]

  • Compound Purity & Form: Ensure you are using the same batch of the compound. Different batches may have different purities or polymorphic forms, which can affect solubility.

Section 3: Strategies for Solubility Enhancement

When standard solvents are insufficient, these strategies can be employed to systematically improve solubility.

Q6: How can I use pH adjustment to improve the solubility of this compound?

Answer: The piperazine moiety contains two basic nitrogen atoms. In a neutral or basic solution, these amines are largely un-ionized (free base), making the molecule less polar. By lowering the pH with an acid, you can protonate these nitrogens, forming a cationic salt.[10][13] This ionized form is significantly more polar and will exhibit much higher solubility in polar solvents like water.[11][12]

This relationship is a cornerstone of formulating amine-containing active pharmaceutical ingredients (APIs). A pH-solubility profile is a critical pre-formulation experiment to determine the optimal pH range for dissolution.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) FreeBase_Protonated R-NH⁺ (Protonated Salt Form) FreeBase R-N (Free Base Form) FreeBase_Protonated->FreeBase - H⁺ Solubility_High High Solubility (in Polar Solvents) FreeBase_Protonated->Solubility_High FreeBase->FreeBase_Protonated + H⁺ Solubility_Low Low Solubility (in Polar Solvents) FreeBase->Solubility_Low

Caption: Effect of pH on the ionization and solubility of an amine.

Q7: Which co-solvents are recommended, and how do I select the right one?

Answer: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the polarity of the overall solvent system.[14][] The selection of a co-solvent is critical and depends heavily on the intended application, especially for biological assays where toxicity is a concern.

Co-SolventKey PropertiesCommon Use Cases
Ethanol Polar protic, low toxicity.Oral formulations, in vitro assays at low concentrations.
Propylene Glycol (PG) Viscous, low volatility, low toxicity.Oral, topical, and parenteral formulations.[14]
Polyethylene Glycol 400 (PEG 400) Non-toxic, water-soluble polymer.Formulations for poorly soluble drugs, often used in combination with other excipients.[9][16]
Dimethyl Sulfoxide (DMSO) Strong polar aprotic solvent, high dissolving power.In vitro stock solutions, can be toxic to cells at concentrations >0.5%.[5][]

Selection Workflow: Start with the least toxic and most application-compatible co-solvent (e.g., ethanol). If solubility remains an issue, progress to stronger but potentially more disruptive solvents like DMSO, always validating the final concentration in a vehicle control experiment.

Q8: When and how should I consider salt formation?

Answer: Salt formation is one of the most effective and widely used strategies for improving the solubility, dissolution rate, and stability of ionizable APIs.[17][18][19] You should consider this approach when you need a stable, solid form of the compound with significantly enhanced aqueous solubility that cannot be achieved by simple pH adjustment or co-solvent use.

The process involves reacting the basic free form of your compound with an acid to form a stable crystalline salt.[20] A salt screening study is performed to identify the best counterion (e.g., hydrochloride, mesylate, sulfate, tartrate) that provides the optimal combination of high solubility, good crystallinity, and low hygroscopicity.[8][19] This is a crucial step in early-stage drug development, as selecting the right salt form can dramatically improve a drug candidate's prospects.[17]

Section 4: Experimental Protocols

These standardized protocols provide a framework for quantitatively assessing solubility.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[3]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. A visible amount of undissolved solid should remain at the bottom.

  • Equilibration: Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C).

  • Incubation: Shake the vials for 24-48 hours to ensure equilibrium is reached.[8]

  • Separation: After incubation, allow the vials to stand, then centrifuge at high speed to pellet all undissolved solid.

  • Sampling & Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the final solubility in units such as mg/mL or µM at the specified temperature.

Protocol 2: pH-Dependent Solubility Profiling

This protocol determines the solubility of the compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.

  • pH Verification: After the equilibration period, measure and record the final pH of the supernatant in each vial, as it may have shifted slightly.

  • Data Analysis: Plot the measured solubility (on a log scale) against the final measured pH. The resulting graph will clearly show the pH range where solubility is maximized.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for addressing solubility problems.

start Start: Compound has poor solubility in desired solvent. check_polarity Is there a polarity mismatch? (e.g., polar compound in non-polar solvent) start->check_polarity change_solvent Select a solvent with matching polarity. (e.g., use Ethanol instead of Hexane) check_polarity->change_solvent  Yes heat_sonicate Try gentle heating or sonication. check_polarity->heat_sonicate  No success Success: Compound Dissolved change_solvent->success use_cosolvent Add a co-solvent. (e.g., DMSO, PEG 400) heat_sonicate->use_cosolvent  No improvement heat_sonicate->success  Yes adjust_ph Is the compound ionizable? (Contains acidic/basic groups) use_cosolvent->adjust_ph  No improvement use_cosolvent->success  Yes perform_ph_study Adjust pH to favor the ionized form. (Lower pH for basic compounds) adjust_ph->perform_ph_study  Yes salt_form Consider advanced strategies: Salt Formation or Co-Crystallization adjust_ph->salt_form  No / Not enough perform_ph_study->success fail Issue Persists: Re-evaluate formulation needs salt_form->fail

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Protecting Group Strategies for the Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-methylpiperazin-2-yl)ethanol derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical logic to empower you to overcome common synthetic challenges.

The synthesis of this compound and its derivatives presents a unique set of challenges due to the presence of multiple reactive sites: a secondary alcohol, a secondary amine, and a tertiary amine. A successful synthesis hinges on a well-designed protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: I'm starting my synthesis. Which protecting groups are best for the two nitrogen atoms of the piperazine ring and the hydroxyl group?

A1: The key to a successful synthesis is employing an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions without affecting the others.[1][2][3] For the this compound core, a common and effective strategy involves:

  • N1-Nitrogen (secondary amine): A tert-butyloxycarbonyl (Boc) group is a frequent choice.[4][5] It is stable under a wide range of conditions but can be easily removed with acid.[6][7]

  • N4-Nitrogen: Since this is already methylated, no protection is needed if you start with N-methylpiperazine. If you are introducing the methyl group later, this nitrogen will be protected along with the N1 nitrogen, often with a group that can be selectively removed.

  • Hydroxyl Group (secondary alcohol): Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are excellent choices.[8][9][10] They are stable to the basic and nucleophilic conditions often used in piperazine chemistry and are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]

This orthogonal approach allows for the selective deprotection and functionalization of each reactive site.

Q2: I'm having trouble with the N-Boc protection of my piperazine. The reaction is sluggish and the yield is low. What can I do?

A2: Sluggish N-Boc protection is a common issue, often due to the reduced nucleophilicity of the piperazine nitrogens or steric hindrance. Here are some troubleshooting steps:

  • Choice of Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. Ensure it is fresh, as it can degrade over time.

  • Solvent and Base: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. The choice of base is critical. Triethylamine (TEA) is often used, but if the reaction is slow, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be more effective.

  • Reaction Conditions: Running the reaction at room temperature is typical. If it remains slow, gentle heating to 40-50°C can increase the rate. However, be cautious of potential side reactions at higher temperatures.

  • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Q3: During the deprotection of my N-Boc group with trifluoroacetic acid (TFA), I'm seeing significant side product formation. What's happening and how can I prevent it?

A3: The primary cause of side products during TFA-mediated Boc deprotection is the formation of a reactive tert-butyl cation.[12] This carbocation can alkylate nucleophilic sites on your molecule, including the deprotected piperazine itself.

Solutions:

  • Use a Scavenger: Adding a scavenger to the reaction mixture is highly effective.[12] Common scavengers include triisopropylsilane (TIS) or water, which will trap the tert-butyl cation. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Alternative Acid: Consider using hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][7] This often produces a clean hydrochloride salt of the deprotected piperazine, which can sometimes be easier to handle than the trifluoroacetate salt.[6]

  • Control Temperature: Perform the deprotection at 0°C to reduce the rate of side reactions.

Q4: I need to protect the hydroxyl group, but my molecule also has other sensitive functionalities. Which protecting group offers the best selectivity?

A4: For molecules with multiple sensitive groups, a highly selective and mild protecting group strategy is essential.

  • Silyl Ethers: As mentioned, silyl ethers like TBDMS are excellent due to their mild removal conditions (fluoride ions).[11] The steric bulk of the silyl group can also be tuned to selectively protect less hindered alcohols.[13] For example, a bulky group like tert-butyldiphenylsilyl (TBDPS) will preferentially protect a primary alcohol over a secondary one.

  • Benzyl Ethers (Bn): Benzyl ethers are robust and stable to both acidic and basic conditions.[14][15] They are typically removed by catalytic hydrogenolysis (H₂/Pd-C), which is a very mild and neutral condition.[13][14] This makes them orthogonal to many other protecting groups. However, this method is not suitable if your molecule contains other reducible groups like alkenes or alkynes.[15]

Q5: My final deprotection step to remove a TBDMS group is not going to completion. What are the potential issues?

A5: Incomplete TBDMS deprotection can be frustrating. Here are the likely culprits and solutions:

  • Reagent Quality: Ensure your TBAF solution is not old or degraded. It is hygroscopic and its effectiveness can diminish over time.

  • Solvent: THF is the most common solvent. Ensure it is anhydrous, as water can interfere with the reaction.

  • Steric Hindrance: If the TBDMS group is in a sterically crowded environment, deprotection can be slow. Increasing the reaction temperature or using a less hindered fluoride source might be necessary.

  • Reaction Time: Some sterically hindered silyl ethers may require longer reaction times for complete removal. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Troubleshooting Guides

Guide 1: Orthogonal Protection Strategy for 2-(Piperazin-2-yl)ethanol

This guide outlines a typical orthogonal protection scheme.

Objective: To selectively protect the N1 and hydroxyl groups of a piperazine-2-ethanol derivative to allow for sequential functionalization.

Decision Workflow:

Caption: Decision workflow for orthogonal protection.

Guide 2: Troubleshooting N-Boc Deprotection

Issue: Low yield or multiple side products during N-Boc deprotection.

Symptom Potential Cause Recommended Solution
Incomplete ReactionInsufficient acid or short reaction time.[12]Increase equivalents of acid (TFA or HCl) or prolong reaction time. Monitor by TLC/LC-MS.
Formation of t-butylated side productsReactive tert-butyl cation byproduct.[12]Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture.[12]
Difficult isolation of the productFormation of a sticky trifluoroacetate salt.[6]Switch to HCl in dioxane to form the hydrochloride salt, which often precipitates and is easier to isolate.[6]
Cleavage of other acid-sensitive groupsHarsh acidic conditions.Use milder deprotection conditions if possible, or reconsider the protecting group strategy for other functional groups.

Experimental Protocols

Protocol 1: N-Boc Protection of a Piperazine Derivative

Objective: To protect the secondary amine of a piperazine derivative with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Piperazine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperazine derivative (1.0 equiv.) in anhydrous DCM.

  • Add TEA (1.2 equiv.) or DIPEA (1.2 equiv.) and a catalytic amount of DMAP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperazine.

Protocol 2: TBDMS Protection of a Secondary Alcohol

Objective: To protect a secondary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Alcohol-containing substrate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction for 2-6 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: N-Boc Deprotection using HCl in Dioxane

Objective: To remove the N-Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous methanol or ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Add 4M HCl in dioxane (5-10 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[12]

Protocol 4: TBDMS Deprotection using TBAF

Objective: To cleave a TBDMS ether to reveal the free alcohol.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.

  • Add the 1M TBAF solution in THF (1.2 equiv.) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(4-Methylpiperazin-2-yl)ethanol. This molecule, with its distinct structural features—a sterically hindered secondary amine, a tertiary amine, and a primary alcohol—presents unique challenges and opportunities in catalytic synthesis. This document provides in-depth, experience-driven answers to common questions, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Section 1: Foundational Catalyst and Reaction Selection

Q1: What are the primary catalytic reactions for functionalizing this compound, and which catalyst systems are the best starting points?

A1: The key reactive sites on this compound are the secondary amine (N1) and the primary alcohol (-OH). The tertiary amine (N4) is generally unreactive but can influence the reaction by acting as a base or a coordinating ligand. The two most common transformations are N-arylation/alkylation and reactions involving the alcohol.

  • N-Arylation (Buchwald-Hartwig Amination): This is a powerful method for forming a C-N bond between the piperazine's secondary amine and an aryl halide or triflate.

    • Recommended Catalyst System: Palladium-based catalysts are the industry standard. A typical starting point would be a Pd(0) or Pd(II) precatalyst combined with a biarylphosphine ligand.

    • Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: A sterically hindered, electron-rich phosphine ligand like XPhos, RuPhos, or SPhos is crucial for promoting reductive elimination and preventing catalyst decomposition.

    • Base: A moderately strong base like NaOt-Bu or Cs₂CO₃ is required.[1]

    • Causality: The bulky ligand stabilizes the palladium center, facilitates the catalytic cycle, and can help overcome the steric hindrance at the N1 position. The base is critical for deprotonating the amine, making it nucleophilic.

  • N-Alkylation with Alcohols (Borrowing Hydrogen Catalysis): This is an atom-economical and green alternative to using alkyl halides.[2] The catalyst temporarily "borrows" hydrogen from the reactant alcohol to form an aldehyde in situ, which then undergoes reductive amination with the piperazine.[3][4]

    • Recommended Catalyst System: Ruthenium or Iridium complexes are highly effective.[3]

    • Catalyst Example: Shvo's catalyst or similar Ru-based pincer complexes. Nickel-based systems have also emerged as a cost-effective alternative.[4]

    • Conditions: These reactions often require heat (80-140 °C) and are typically run in high-boiling, non-protic solvents like toluene or dioxane.[5]

    • Causality: The transition metal catalyst is essential for the dehydrogenation/hydrogenation steps that define this methodology. The choice of metal and ligand dictates the reaction's efficiency and substrate scope.

  • Reactions at the Hydroxyl Group: While N-functionalization is more common, the primary alcohol can undergo oxidation, etherification, or esterification. Standard catalysts for these transformations apply, but chemoselectivity becomes the primary challenge. For instance, a general oxidation catalyst might also affect the amine groups.

Section 2: Troubleshooting Low Conversion and Yield

Q2: My reaction has stalled with low conversion of the starting material. What are the most likely causes and how do I address them?

A2: Low conversion is a frequent issue stemming from several interconnected factors. A systematic approach is key to diagnosis.

  • Insufficient Base Strength or Solubility: The base is crucial for deprotonating the secondary amine (in N-arylation) or neutralizing acid byproducts.[6] If the base is too weak or poorly soluble, the reaction will be slow or may not start at all.[7]

    • Troubleshooting:

      • Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOt-Bu).[3]

      • Ensure the base is finely powdered to maximize surface area.

      • Consider a solvent system where the base has better solubility.

  • Suboptimal Solvent Choice: The solvent affects reactant solubility, reaction rate, and even catalyst stability.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, acetonitrile, or ethers like dioxane and THF are generally effective for C-N coupling reactions as they can stabilize charged intermediates.[3][5] If solubility is an issue, switching to a more polar solvent like DMF may help. However, be aware that coordinating solvents can sometimes inhibit the catalyst.

  • Inappropriate Reaction Temperature: Many catalytic cycles have a significant activation energy barrier.

    • Troubleshooting: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.[5] Some modern catalytic systems are designed for lower temperatures, but traditional ones often require heating.[3]

  • Catalyst Inactivity or Deactivation: The catalyst may be inactive from the start or may be deactivating over time.

    • Troubleshooting:

      • Impurities: Ensure all reagents and solvents are anhydrous and degassed. Water can hydrolyze intermediates, and oxygen can oxidize the catalyst, especially phosphine ligands and low-valent metal centers.[8]

      • Precatalyst Activation: Some precatalysts require an activation step. Ensure your conditions are suitable for generating the active catalytic species.

      • Substrate Inhibition: The N-methyl group on your substrate can coordinate to the metal center, potentially inhibiting the catalytic cycle. See Q6 for more details.

start Define Reaction Goal reaction_type Select Reaction Type start->reaction_type n_arylation N-Arylation (Buchwald-Hartwig) reaction_type->n_arylation C(Aryl)-N Bond n_alkylation N-Alkylation reaction_type->n_alkylation C(Alkyl)-N Bond pd_system Choose Pd Catalyst System (e.g., Pd₂(dba)₃ + XPhos) n_arylation->pd_system alkylation_method Alkylation Method? n_alkylation->alkylation_method base_select_pd Select Base (e.g., NaOtBu, Cs₂CO₃) pd_system->base_select_pd solvent_select_pd Select Solvent (e.g., Toluene, Dioxane) base_select_pd->solvent_select_pd borrowing_h With Alcohol (Borrowing Hydrogen) alkylation_method->borrowing_h alkyl_halide With Alkyl Halide alkylation_method->alkyl_halide ru_ir_system Choose Ru/Ir/Ni Catalyst borrowing_h->ru_ir_system no_cat Catalyst Often Not Required alkyl_halide->no_cat base_select_bh Base Optional or Stoichiometric ru_ir_system->base_select_bh solvent_select_bh High-Boiling Solvent (e.g., Toluene) base_select_bh->solvent_select_bh base_select_halide Select Base (e.g., K₂CO₃, DIPEA) no_cat->base_select_halide solvent_select_halide Polar Aprotic Solvent (e.g., MeCN, DMF) base_select_halide->solvent_select_halide

Caption: Decision tree for initial catalyst system selection.

Section 3: Addressing Selectivity Challenges

Q3: I am observing significant O-alkylation/arylation at the alcohol. How can I improve N-selectivity?

A3: The competition between the secondary amine and the primary alcohol is a classic chemoselectivity problem. The amine is generally more nucleophilic than the alcohol, but under certain conditions, O-functionalization can dominate.

  • Mechanism of Selectivity: N-arylation via Buchwald-Hartwig is highly selective for the amine. O-arylation via a similar mechanism is possible but generally much slower. If you are seeing O-arylation, it may point to a different, non-dominant reaction pathway. For N-alkylation with alkyl halides, both N- and O-alkylation are possible via an Sₙ2 mechanism.

  • Strategies to Enhance N-Selectivity:

    • Solvent Choice: Polar aprotic solvents (DMF, THF, Toluene) are known to favor N-alkylation over O-alkylation.[7] Protic solvents can solvate the amine, reducing its nucleophilicity.

    • Base Selection: Using a base that selectively deprotonates the amine over the alcohol is key. A bulky, non-nucleophilic base is often preferred. For Pd-catalyzed reactions, the pKa difference between the N-H and O-H bonds, along with coordination to the metal, typically ensures high N-selectivity.

    • Protecting Groups: If all else fails, protecting the alcohol (e.g., as a silyl ether like TBS) is a robust strategy. This adds steps to the synthesis but guarantees that the reaction occurs at the desired nitrogen. The protecting group can be removed post-functionalization.

Q4: My reaction is working, but I'm getting a mixture of products or an unexpected isomer. How do I control regioselectivity?

A4: For this compound, the primary regioselectivity issue is reaction at the desired secondary amine (N1) versus any potential side reactions involving the tertiary amine (N4).

  • Reactivity: The secondary amine is the intended site of reaction. The N-methyl group at N4 is generally not reactive as a nucleophile but can act as a ligand, which can influence the catalyst's behavior (see Q6).

  • Steric Hindrance: The substituent at the C2 position introduces significant steric bulk around the N1 nitrogen. This can slow down the desired reaction.

    • Troubleshooting:

      • Ligand Choice: In Pd-catalyzed reactions, using a bulkier ligand (e.g., BrettPhos or t-BuXPhos) can sometimes increase the rate of reaction for sterically hindered amines.

      • Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[5][7] Monitor carefully for decomposition.

Section 4: Catalyst Handling and Deactivation

Q5: I suspect my catalyst is being deactivated by the substrate itself. Is this possible and what can I do?

A5: Yes, substrate-related deactivation is a significant possibility, especially with a molecule containing a tertiary amine like yours.

  • Mechanism of Deactivation: The lone pair of electrons on the N-methyl group (N4) can coordinate strongly to the electron-deficient metal center of the catalyst. If this binding is too strong or irreversible, it forms a stable off-cycle species (a "catalyst resting state") that prevents the catalyst from participating in the desired reaction.[9] This is a form of product inhibition if the product also contains a strong coordinating group.

  • Diagnostic Clues:

    • The reaction starts but stops after a low level of conversion.

    • Increasing catalyst loading restores some activity, but the turnover number (TON) remains low.

  • Troubleshooting Strategies:

    • Change the Ligand: Switching to a more electron-donating and sterically bulky ligand can sometimes disfavor the binding of the substrate's tertiary amine.

    • Modify Reaction Conditions: Changes in solvent or temperature can alter the equilibrium between the active catalyst and the deactivated, substrate-bound form.

    • Use a Different Precatalyst: Some modern "precatalysts" are designed to release the active L-Pd(0) species slowly and controllably, which can minimize the concentration of the active catalyst available for inhibition at any given time.

start Low Conversion Observed check_params Step 1: Verify Basic Parameters start->check_params temp Is Temperature Optimal? check_params->temp base Is Base Strong/Soluble Enough? check_params->base solvent Is Solvent Appropriate? check_params->solvent increase_temp Action: Increase Temperature (Monitor for Decomposition) temp->increase_temp change_base Action: Switch to Stronger Base (e.g., Cs₂CO₃, NaOtBu) base->change_base change_solvent Action: Change Solvent (e.g., DMF for solubility) solvent->change_solvent check_catalyst Step 2: Investigate Catalyst Activity increase_temp->check_catalyst change_base->check_catalyst change_solvent->check_catalyst reagents Are Reagents/Solvents Dry and Degassed? check_catalyst->reagents deactivation Is Substrate/Product Inhibiting the Catalyst? check_catalyst->deactivation purify_reagents Action: Dry/Degas All Components, Use Fresh Catalyst reagents->purify_reagents change_ligand Action: Switch to Bulkier Ligand, Change Precatalyst deactivation->change_ligand end Problem Resolved purify_reagents->end change_ligand->end

Caption: A logical workflow for troubleshooting low conversion issues.

Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene (0.1 M concentration relative to aryl bromide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the this compound.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Parameter Adjustments
Issue ObservedParameter to AdjustRecommended ChangeRationale
Low Conversion BaseSwitch from K₂CO₃ to NaOt-BuIncreases deprotonation rate of the amine.[3][7]
TemperatureIncrease from 80 °C to 100-110 °COvercomes activation energy barrier.[5]
LigandSwitch from a general ligand to a bulky biarylphosphine (e.g., XPhos)Improves catalytic activity for hindered substrates.[1]
O-Alkylation Side Product SolventChange from a protic to an aprotic solvent (e.g., Toluene, DMF)Aprotic solvents favor N-alkylation pathways.[7]
Catalyst Deactivation Catalyst LoadingIncrease loading from 1 mol% to 3 mol%Compensates for catalyst loss, but investigate the root cause.
Ligand:Metal RatioIncrease from 1:1 to 2:1Can prevent catalyst aggregation and inhibit some deactivation pathways.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 2-(4-Methylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(4-Methylpiperazin-1-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just methods, but the underlying scientific reasoning to empower your research. Ensuring the purity of chemical intermediates like 2-(4-Methylpiperazin-1-yl)ethanol is critical for the safety and efficacy of final drug products. Impurities can arise from starting materials, synthetic by-products, or degradation, and their detection requires robust analytical strategies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the lab. We will explore the most common analytical techniques, delve into their nuances, and provide actionable solutions to common challenges.

Section 1: General FAQs on Impurity Analysis

This section addresses preliminary questions regarding the selection and application of analytical methods for 2-(4-Methylpiperazin-1-yl)ethanol.

Q1: What are the most common impurities I should expect in my 2-(4-Methylpiperazin-1-yl)ethanol sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of N-methylpiperazine with 2-chloroethanol or ethylene oxide. Based on this, you should anticipate several classes of impurities:

  • Starting Materials: Unreacted N-methylpiperazine and 2-chloroethanol (if used).

  • Reaction By-products: A common by-product is the dialkylated species, 1,2-bis(4-methylpiperazin-1-yl)ethane, formed when a second molecule of N-methylpiperazine reacts with the product.

  • Related Substances: Positional isomers, such as 1-(4-methylpiperazin-2-yl)ethanol, could be present depending on the synthetic pathway's specificity.

  • Degradation Products: The tertiary amine and alcohol functionalities can be susceptible to oxidation over time.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Ethanol, Isopropanol) may be retained in the final product. Regulatory bodies like the ICH provide strict guidelines on acceptable limits for these solvents.

Q2: How do I choose the most appropriate analytical technique for my sample?

A2: The choice depends on the properties of the impurities you are targeting. A multi-technique approach is often necessary for a complete impurity profile.

  • For non-volatile organic impurities (e.g., starting materials, by-products): High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.

  • For volatile and semi-volatile impurities (e.g., residual solvents): Gas Chromatography (GC), particularly with a headspace autosampler, is the preferred method due to its high sensitivity for these analytes.

  • For structural confirmation and identification of unknown impurities: Coupling chromatography with Mass Spectrometry (LC-MS, GC-MS) or using Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

The logical workflow below illustrates the decision-making process for method selection.

A Impurity Analysis Goal B Target Impurities? A->B C Volatile / Solvents B->C Yes D Non-Volatile / By-products B->D No E Unknown Structure B->E Uncertain F Headspace GC-FID/MS C->F G RP-HPLC-UV/MS D->G H LC-MS or GC-MS E->H

Caption: Decision tree for selecting an analytical method.

Section 2: Troubleshooting Guide for HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the workhorse for analyzing the primary compound and its non-volatile impurities. Due to the basic nature of the piperazine moiety, specific challenges can arise.

Q1: My main peak for 2-(4-Methylpiperazin-1-yl)ethanol is tailing badly. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like yours is a classic sign of secondary interactions between the analyte's protonated amine groups and residual, acidic silanol groups on the silica-based column packing. This interaction slows down a fraction of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, both your basic analyte and the residual silanols are protonated. The resulting ionic repulsion between your analyte and the stationary phase minimizes the secondary interaction.

  • Use a Base-Deactivated Column: Modern columns, often labeled "B," "AQ," or "Shield," are specifically designed with end-capping to mask these silanol groups. Using such a column is highly recommended for amine-containing compounds.

  • Add a Competing Base: Introduce a low concentration (e.g., 0.1%) of a competing amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

Q2: I am not detecting my expected low-level impurities. How can I improve method sensitivity?

A2: Improving sensitivity involves enhancing the signal of your impurities relative to the baseline noise.

Troubleshooting Steps:

  • Optimize Wavelength: The piperazine ring lacks a strong chromophore. Detection in the low UV range (200-220 nm) is typical but can be noisy. Perform a wavelength scan of your impurity standards, if available, to find their absorbance maxima.

  • Increase Injection Volume: A larger injection volume will increase the response for all components, but be mindful not to overload the column with the main peak, which can distort its shape and obscure nearby impurities.

  • Use a More Sensitive Detector: If UV detection is insufficient, switching to a mass spectrometer (LC-MS) offers significantly higher sensitivity and selectivity. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used if the impurities lack a UV chromophore.

Q3: I see an unexpected peak in my chromatogram. How do I begin to identify it?

A3: Identifying an unknown requires a systematic approach to gather structural information. The workflow below outlines the process, which heavily relies on mass spectrometry.

A Unknown Peak Detected in HPLC-UV B Analyze via LC-MS A->B C Determine Mass-to-Charge (m/z) B->C D Propose Elemental Formula C->D E Perform MS/MS Fragmentation D->E F Compare fragment ions to parent structure E->F G Hypothesize Structure (e.g., by-product, degradant) F->G H Confirm with Standard (if available) or NMR G->H

Caption: Workflow for identifying unknown peaks using LC-MS.

The key is to use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, which provides a highly accurate mass measurement. This allows you to predict the elemental formula, which is the first major clue to the impurity's identity.

Protocol: General Purpose RP-HPLC Method for Impurity Profiling

This method serves as a starting point and will likely require optimization for your specific impurity profile.

Parameter Condition Rationale
Column C18, Base-Deactivated, 250 x 4.6 mm, 5 µmProvides good retention and peak shape for basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient 5% B to 95% B over 30 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA good starting point to avoid overloading.
Detection UV at 210 nmGeneral-purpose wavelength for compounds with limited chromophores.
Sample Prep. 1 mg/mL in Mobile Phase AEnsures compatibility with the starting mobile phase conditions.

Section 3: Troubleshooting Guide for GC Analysis

GC is primarily used for analyzing volatile substances, most notably residual solvents.

Q1: I need to analyze for residual solvents. What is the best approach?

A1: The definitive method for residual solvents in pharmaceutical samples is static headspace gas chromatography (HS-GC) with a Flame Ionization Detector (FID).

  • Why Headspace? Direct injection of your 2-(4-Methylpiperazin-1-yl)ethanol sample onto a GC column is problematic. The compound is non-volatile and would contaminate the injector and column. Headspace analysis physically separates the volatile solvents from the non-volatile sample matrix. The sample is heated in a sealed vial, and only the vapor (headspace) containing the solvents is injected.

  • Why FID? The Flame Ionization Detector is sensitive to nearly all carbon-containing organic compounds, making it an ideal universal detector for the wide range of potential solvents used in synthesis.

Protocol: Standard Headspace GC Method for Residual Solvents

This method is based on the principles outlined in the United States Pharmacopeia (USP) <467> and ICH Q3C guidelines.

Parameter Condition Rationale
Column 6% cyanopropylphenyl / 94% dimethyl polysiloxane (e.g., G43), 30 m x 0.32 mm, 1.8 µmStandard polarity column for separating common solvents.
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Injector Temp. 200 °CEnsures rapid volatilization of the injected sample.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Separates solvents based on their boiling points.
Detector FID at 250 °CStandard detector for organic analytes.
Headspace Vial 20 mLStandard size for sample and equilibration.
Sample Prep. 50 mg of sample dissolved in 5 mL of Dimethyl sulfoxide (DMSO)DMSO is a high-boiling, universal solvent for the sample matrix.
Vial Equilibration 80 °C for 15 minutesAllows volatile solvents to partition into the headspace for injection.

Technical Support Center: Stereoselectivity with 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereoselectivity in reactions involving 2-(4-Methylpiperazin-2-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile chiral building block. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, providing you with the insights needed to troubleshoot and optimize your synthetic strategies.

Section 1: Foundational Concepts & FAQs

This section addresses the most common initial questions regarding the chiral nature of this compound and the critical importance of stereocontrol.

Q1: What are the key structural features of this compound that make it useful in asymmetric synthesis?

A1: The utility of this compound stems from a combination of structural features:

  • A Single Stereocenter: It possesses a single, stable stereocenter at the C2 position of the piperazine ring. This is the fundamental source of its chirality.

  • Multidentate Coordination Sites: The molecule contains three heteroatoms—the N1 and N4 nitrogens of the piperazine ring and the oxygen of the ethanol side chain. This arrangement allows it to act as a multidentate ligand, capable of forming well-defined, rigid complexes with metal centers. This rigidity is crucial for creating a predictable chiral environment during a reaction.[1]

  • Conformationally Influential Groups: The N4-methyl group and the C2-ethanol group influence the equilibrium of the piperazine ring's chair conformations. This conformational preference can be exploited to control the facial selectivity of reactions at adjacent centers.

Q2: Why is achieving high stereoselectivity so critical in drug development?

A2: Stereochemistry is paramount in pharmacology because biological systems (enzymes, receptors, etc.) are inherently chiral. The two enantiomers of a chiral drug can exhibit vastly different pharmacological profiles.[2] For instance:

  • One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.

  • Stereochemical variations can significantly impact pharmacokinetic properties like metabolic stability and absorption.[2] Therefore, synthesizing a single, desired stereoisomer is not just an academic challenge but a regulatory and safety imperative.

Q3: How can I obtain enantiomerically pure (R)- or (S)-2-(4-Methylpiperazin-2-yl)ethanol for my experiments?

A3: There are several established strategies for accessing the enantiopure forms of this compound:

  • Chiral Pool Synthesis: This is often the most efficient approach. One can start from an inexpensive, enantiopure natural product, such as the amino acid (S)-serine, and use a series of chemical transformations to construct the target molecule, preserving the initial stereochemistry.[3][4][5]

  • Asymmetric Synthesis: This involves creating the C2 stereocenter from an achiral precursor using a chiral catalyst or a chiral auxiliary.[6][7] For example, asymmetric hydrogenation of a corresponding unsaturated precursor is a powerful method for setting stereocenters with high enantioselectivity.[8]

  • Resolution of a Racemate: A racemic mixture can be separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by removal of the resolving agent. While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer.[9]

Section 2: Troubleshooting Guide for Stereoselective Reactions

This section provides practical, cause-and-effect troubleshooting for common issues encountered when using this compound as either a chiral ligand or a chiral substrate.

Scenario A: Poor Enantioselectivity When Used as a Chiral Ligand

Chiral amino alcohols are classic ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes, a key method for creating chiral secondary alcohols.[1][10]

Problem: "I am using (S)-2-(4-Methylpiperazin-2-yl)ethanol as a ligand for the addition of diethylzinc to benzaldehyde, but my product, (S)-1-phenyl-1-propanol, is forming with low enantiomeric excess (ee). What factors should I investigate?"

Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Observed purity Step 1: Verify Ligand Purity Is the ee% of your ligand >99%? start->purity purity->start No, purify ligand catalyst Step 2: Optimize Catalyst Formation Are you pre-forming the Zn-ligand complex correctly? purity->catalyst Yes catalyst->start No, adjust conditions temp Step 3: Lower Reaction Temperature Is the reaction running at or below 0°C? catalyst->temp Yes temp->start No, cool reaction solvent Step 4: Screen Solvents Have you tried non-coordinating solvents like toluene or hexane? temp->solvent Yes solvent->start No, change solvent stoch Step 5: Adjust Stoichiometry Is the ligand-to-zinc ratio optimal? solvent->stoch Yes stoch->start No, vary ratios end High Enantiomeric Excess Achieved stoch->end Optimization Successful

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Causal Analysis:

  • Ligand Purity is Non-Negotiable: The enantiomeric purity of your final product can never exceed that of your chiral source. An impure ligand will inevitably lead to a suboptimal ee.

    • Action: Verify the ee of your this compound using chiral HPLC or SFC. If it's low, it must be purified or re-synthesized.

  • The Active Catalyst: The reaction is not catalyzed by the free amino alcohol but by the zinc-alkoxide complex formed in situ. Incomplete or improper formation of this complex can lead to a competing, non-selective background reaction.

    • Causality: The reaction between the amino alcohol and diethylzinc eliminates ethane to form a dimeric zinc-alkoxide species. This well-defined chiral complex is what coordinates the aldehyde and directs the ethyl group transfer.[1]

    • Action: Pre-stir the ligand and a portion of the diethylzinc in the solvent for 30-60 minutes at room temperature before cooling and adding the aldehyde. This ensures the active catalyst is the dominant species.

  • Temperature and Thermodynamics: The observed enantioselectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Lowering the temperature makes the reaction more sensitive to this small energy difference, thus amplifying the preference for the lower-energy pathway.

    • Action: Run the reaction at 0°C, and if ee is still low, try -20°C or -40°C. Be aware that reaction times will increase significantly.

  • Solvent Effects: Solvents can dramatically influence the structure and stability of the transition state.

    • Causality: Coordinating solvents like THF can compete with the aldehyde for binding sites on the zinc center, leading to a less organized, more flexible transition state and lower ee. Non-coordinating solvents like toluene, hexane, or dichloromethane promote a tighter, more rigid transition state, which generally enhances stereoselectivity.[11][12]

    • Action: Switch from ethereal solvents to hydrocarbons.

Data Snapshot: Impact of Reaction Parameters on Stereoselectivity (Hypothetical Data)

EntryLigand ee (%)Temperature (°C)SolventProduct ee (%)
19225THF45
2>9925THF68
3>990THF75
4>990Toluene94
Scenario B: Poor Diastereoselectivity in Substrate-Controlled Reactions

Here, the chiral piperazine is part of the main substrate, and its inherent stereocenter is expected to direct the formation of a new stereocenter.

Problem: "I have N-acylated my (S)-2-(4-Methylpiperazin-2-yl)ethanol and am attempting to perform a diastereoselective enolate alkylation. However, I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?"

Causal Analysis & Troubleshooting:

  • Conformational Locking via Chelation: The key to high diastereoselectivity in such systems is to reduce the conformational flexibility of the molecule. This is often achieved through chelation with a metal counter-ion.

    • Causality: When you form an enolate using a lithium base like LDA, the lithium ion can coordinate to both the enolate oxygen and one of the heteroatoms (N1, N4, or the side-chain oxygen) on the piperazine auxiliary. This creates a rigid, bicyclic-like transition state that effectively blocks one face of the enolate from the incoming electrophile. Without this chelation, free rotation leads to poor selectivity.

    • Action:

      • Use lithium-based reagents (LDA, LiHMDS) in a non-coordinating solvent like THF at low temperatures (-78°C).

      • Avoid sodium or potassium bases (NaHMDS, KHMDS) as their larger ionic radii and lower Lewis acidity make them less effective at forming tight chelates.

      • Adding Lewis acidic salts like MgBr₂ or ZnCl₂ can sometimes enhance rigidity and improve dr.

  • Steric Shielding: The substituents on the piperazine ring act as steric directors.

    • Causality: In the preferred chair conformation, the ethanol side-chain will likely occupy a pseudo-equatorial position to minimize steric strain. This conformation presents a sterically biased environment to the approaching electrophile.

    • Action: Consider if modifying the protecting group on the side-chain alcohol (e.g., from a small TMS to a bulky TBS group) could increase this steric bias and further improve facial selectivity.

Visualizing the Chelation-Controlled Transition State

Caption: Chelation model for diastereoselectivity.

Section 3: Experimental Protocols

The following protocol provides a robust starting point for an experiment that is highly sensitive to the parameters discussed above.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-2-(4-Methylpiperazin-2-yl)ethanol (>99% ee)

  • Anhydrous Toluene (in a solvent purification system or from a sealed bottle)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add (S)-2-(4-Methylpiperazin-2-yl)ethanol (28.8 mg, 0.20 mmol, 10 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to the flask and stir to dissolve the ligand.

  • Catalyst Formation: To the stirred solution at room temperature, add diethylzinc solution (0.20 mL, 0.20 mmol, 10 mol%) dropwise. A slight bubbling (ethane evolution) may be observed. Stir the resulting solution for 30 minutes at room temperature.

  • Reaction Initiation: Cool the flask to 0°C using an ice-water bath. Add freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 equiv) to the catalyst solution.

  • Substrate Addition: Slowly add the remaining diethylzinc solution (2.2 mL, 2.2 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench it by carefully and slowly adding saturated aqueous NH₄Cl (10 mL) at 0°C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 5-15% EtOAc in hexanes).

  • Stereochemical Analysis: Determine the enantiomeric excess (ee%) of the purified 1-phenyl-1-propanol by analysis on a chiral stationary phase HPLC or GC column.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Methylpiperazin-2-yl)ethanol and Other Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of therapeutic agents due to its advantageous physicochemical and pharmacokinetic properties. The 1,4-disubstituted piperazine core offers a versatile platform for chemical modification, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. This guide presents a comparative analysis of the biological activity of 2-(4-Methylpiperazin-2-yl)ethanol and its analogs, leveraging experimental data from published literature to elucidate structure-activity relationships (SAR).

Introduction to the Piperazine Scaffold

The six-membered ring containing two nitrogen atoms at opposite positions gives the piperazine moiety unique properties. These nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's interaction with biological targets. This structural flexibility has led to the development of numerous clinically successful drugs.[1] The introduction of various substituents can significantly modulate the pharmacological profile of piperazine derivatives, influencing their receptor binding affinity, selectivity, and overall therapeutic effect.[2]

Comparative Biological Activities of Piperazine Analogs

The biological activities of piperazine derivatives are diverse and highly dependent on the nature and position of their substituents. This section explores some of the key therapeutic areas where piperazine analogs have shown significant promise.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the CNS.[3] Modifications to the piperazine ring and its substituents can lead to compounds with potent activity at dopamine, serotonin, and sigma receptors, making them valuable candidates for the treatment of psychiatric disorders.[2][4][5]

For instance, arylpiperazine derivatives have been extensively studied as ligands for 5-HT1A and alpha 1 receptors.[6] The substitution pattern on the aryl ring plays a crucial role in determining the affinity and selectivity for these receptors.

Structure-Activity Relationship Insights:

  • N1-Substitution: The substituent at the N1 position of the piperazine ring is critical for activity. In many CNS-active compounds, this is often an aryl group.

  • N4-Substitution: The substituent at the N4 position can modulate potency and selectivity. For this compound, the N-methyl group is a key feature.

  • C2-Substitution: The presence of a hydroxyethyl group at the C2 position, as in our compound of interest, can influence polarity and potential hydrogen bonding interactions with target receptors.

While direct data for this compound is limited, we can infer its potential CNS activity based on the known pharmacology of related structures. The presence of the N-methyl group and the ethanol side chain could modulate its affinity for various CNS receptors. For example, the new piperazine derivative 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate has demonstrated anxiolytic and antidepressant-like activity modulated by serotonergic and GABAergic pathways.[7]

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of piperazine derivatives against a broad spectrum of bacteria and fungi.[2][8][9][10] The structural modifications on the piperazine core allow for the development of agents that can overcome microbial resistance.

A study on phenothiazine-piperazine derivatives revealed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus species.[9] Another series of piperazine derivatives showed significant antimicrobial and antifungal properties, with their activity being dependent on the specific substitutions.[8][11]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, although a balance is necessary to maintain solubility and minimize toxicity.

  • Specific Moieties: The incorporation of certain chemical groups, such as thiazolidinediones or quinolones, can significantly enhance the antimicrobial potency of piperazine hybrids.[12] For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione has demonstrated potent antimicrobial activity against Staphylococcus strains.[13]

The biological activity of this compound in the antimicrobial context would likely be influenced by the overall physicochemical properties conferred by the N-methyl and C2-hydroxyethyl groups.

Quantitative Comparison of Piperazine Analog Activity

To provide a clearer picture of the structure-activity relationships, the following table summarizes the biological activity data for a selection of piperazine analogs from the literature. It is important to note that these compounds are not all direct analogs of this compound but serve to illustrate the impact of different substitution patterns.

Compound IDStructure/Key FeaturesBiological Target/AssayActivity (IC50, Ki, MIC)Reference
Phenylacetamide 17b 3-substituted piperazineSigma-1 receptor bindingKi = 181 nM[4]
Compound 6e N-(3,4-dichlorophenyl)piperazine derivativeM. tuberculosis H37RaMIC < 3.80 µM[14]
Compound 6g N-(diphenylmethyl)piperazine derivativeM. tuberculosis H37RaMIC < 3.80 µM[14]
PNT 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneS. aureusMIC = 2.5 ± 0.0 µg/mL[13]
ACP-103 N-substituted piperidine derivative (related core)5-HT2A receptorpKi = 9.3[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of piperazine analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies evaluating the antimicrobial activity of novel piperazine derivatives.[16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compounds (e.g., this compound and analogs)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Receptor Binding Assay

This protocol is a generalized procedure based on methods described for determining the affinity of piperazine derivatives for specific receptors.[4][5]

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Test compounds

  • Radioligand specific for the target receptor

  • Cell membranes expressing the target receptor

  • Binding buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Concepts

General Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_PiperazineCore Piperazine Core cluster_Modifications Structural Modifications cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Core Piperazine Scaffold N1 N1-Substituent (e.g., Aryl group) Core->N1 Functionalization N4 N4-Substituent (e.g., Methyl group) Core->N4 Functionalization C2 C2-Substituent (e.g., Ethanol group) Core->C2 Functionalization Lipophilicity Lipophilicity N1->Lipophilicity Influences Polarity Polarity N1->Polarity Influences Stereochemistry Stereochemistry N1->Stereochemistry Influences N4->Lipophilicity Influences N4->Polarity Influences N4->Stereochemistry Influences C2->Lipophilicity Influences C2->Polarity Influences C2->Stereochemistry Influences Affinity Receptor Affinity Lipophilicity->Affinity Determines Selectivity Receptor Selectivity Lipophilicity->Selectivity Determines Potency Antimicrobial Potency Lipophilicity->Potency Determines Polarity->Affinity Determines Polarity->Selectivity Determines Polarity->Potency Determines Stereochemistry->Affinity Determines Stereochemistry->Selectivity Determines Stereochemistry->Potency Determines

Caption: Key factors influencing the biological activity of piperazine analogs.

Experimental Workflow for Biological Activity Screening

Workflow start Synthesized Piperazine Analogs in_vitro In Vitro Assays start->in_vitro antimicrobial Antimicrobial Susceptibility (MIC Determination) in_vitro->antimicrobial receptor Receptor Binding (Ki Determination) in_vitro->receptor cytotoxicity Cytotoxicity Assays (IC50 Determination) in_vitro->cytotoxicity data_analysis Data Analysis & SAR antimicrobial->data_analysis receptor->data_analysis cytotoxicity->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: A typical workflow for screening the biological activity of piperazine analogs.

Conclusion

The piperazine scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents. While specific comparative data for this compound is not extensively available in the public domain, by examining the broader class of piperazine analogs, we can appreciate the profound impact of structural modifications on biological activity. The N-methyl and C2-hydroxyethyl moieties of this compound are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. Further focused studies on a series of closely related analogs are warranted to precisely delineate its biological profile and therapeutic potential.

References

A Comprehensive Guide to Validating the Structure of 2-(4-Methylpiperazin-2-yl)ethanol Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For complex molecules like 2-(4-methylpiperazin-2-yl)ethanol and its derivatives, which feature a substituted piperazine ring, unambiguous structural validation is critical yet challenging. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, its conformational flexibility and the potential for multiple substitution patterns necessitate advanced analytical techniques for definitive characterization.[1][2][3][4]

This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation, ensuring a self-validating approach to structural confirmation.

The Challenge: Ambiguity in Substituted Piperazine Structures

One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural analysis, but they often fall short in resolving the complexities of substituted piperazines.[5] Signal overlap, especially in the aliphatic region, and the presence of rotational isomers (rotamers) due to restricted rotation around amide bonds can complicate spectral interpretation.[1][2][3][4] 2D NMR spectroscopy overcomes these limitations by spreading NMR signals across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[6][7]

The Toolkit: A Comparative Overview of 2D NMR Experiments

For a molecule like this compound, a suite of 2D NMR experiments is employed to build a comprehensive picture of its structure. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to a robust structural assignment.

2D NMR Experiment Information Provided Application to this compound Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[6][8]Identifies neighboring protons within the piperazine ring and the ethanol side chain, establishing spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a heteronucleus (e.g., ¹³C).[4][6]Assigns each proton signal to its corresponding carbon, crucial for resolving overlapping proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away.[9]Establishes long-range connectivity, linking the methyl group to the piperazine ring and the ethanol side chain to the correct position on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are close in proximity, regardless of bonding.[6][10]Determines the stereochemistry and conformation of the molecule, particularly the relative orientation of substituents on the piperazine ring.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the logical progression of experiments for validating the structure of a this compound derivative.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylpiperazin-1-yl)ethanol Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-methylpiperazin-1-yl)ethanol moiety is a prevalent scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in a variety of biologically active compounds. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 2-(4-methylpiperazin-1-yl)ethanol analogs, with a focus on their anticancer activity, by synthesizing findings from various studies on related piperazine-containing compounds.

The 2-(4-Methylpiperazin-1-yl)ethanol Scaffold: A Privileged Structure

The piperazine ring is a common pharmacophore that can improve the aqueous solubility and oral bioavailability of drug candidates. The N-methyl group can enhance metabolic stability and the ethanol side chain provides a handle for further structural modifications. These features make the 2-(4-methylpiperazin-1-yl)ethanol core an attractive starting point for the development of new drugs.

Core Structure-Activity Relationship (SAR) Analysis

The hydroxyl group of the ethanol moiety is a key site for modification. It can be functionalized to introduce different pharmacophores or to modulate the physicochemical properties of the molecule.

  • Esterification and Etherification: Conversion of the hydroxyl group to an ester or ether can alter the lipophilicity of the compound, which in turn can affect its cell permeability and target engagement. For instance, in a series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, the ethoxy linker, derived from an ethanol precursor, was found to be crucial for their potent antiproliferative activity.[1]

Modifications on the piperazine ring itself can significantly influence the biological activity of the analogs.

  • Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings at the N-4 position of the piperazine ring is a common strategy in drug design. In a study of 2-arylbenzothiazole analogs, the presence of a 4-methylpiperazin-1-yl moiety was associated with significant bacterial growth inhibition.[2] In another study, N-arylpiperazine derivatives containing a 4,5-dihydrothiazole ring exhibited cytotoxic effects against various cancer cell lines.[3]

The N-methyl group on the piperazine ring can be replaced with other alkyl or aryl groups to explore the impact on target binding and selectivity.

  • Larger Alkyl and Aryl Groups: Replacing the methyl group with larger substituents can lead to enhanced potency. For example, in a series of phenothiazine derivatives, the most potent ferroptosis inhibitor featured a 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine structure, highlighting the favorable contribution of the N-methylpiperazine moiety within a larger molecular context.[4]

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperazine derivatives from the literature that are structurally related to the 2-(4-methylpiperazin-1-yl)ethanol scaffold. This comparative data provides insights into the SAR of this class of compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 7a N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amineHepG20.029[1]
A5490.096[1]
MCF-70.147[1]
Compound 2b 1-(3-(2-(4,5-Dihydrothiazol-2-yl)phenyl)piperazin-1-yl)ethan-1-oneDU14548[3]
Compound 51 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazineHT1080 (erastin-induced ferroptosis)0.0005 (EC50)[4]
Compound 12b Dipeptide derivative of a phthalazine compoundHCT-1160.32[5]
Experimental Protocols

The evaluation of the cytotoxic activity of novel compounds is a critical step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanism of Action

Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several piperazine-containing compounds have been identified as potent VEGFR2 inhibitors.[5] Inhibition of VEGFR2 signaling can block the blood supply to tumors, leading to their regression.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Analog 2-(4-Methylpiperazin-1-yl)ethanol Analog Analog->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and its inhibition by piperazine analogs.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Some piperazine derivatives have been shown to induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.[6] For example, they can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-XL.[6]

Conclusion and Future Perspectives

The 2-(4-methylpiperazin-1-yl)ethanol scaffold represents a valuable starting point for the development of novel anticancer agents. The SAR analysis, inferred from structurally related compounds, suggests that modifications at the ethanol side chain, the piperazine ring, and the N-methyl group can significantly impact cytotoxic activity. In particular, the introduction of larger and more complex moieties, such as substituted aryl and heteroaryl groups, appears to be a promising strategy for enhancing potency.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(4-methylpiperazin-1-yl)ethanol analogs to establish a more definitive SAR. This will enable the design of next-generation anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

A Comparative Analysis of Synthetic Routes to 2-(4-Methylpiperazin-2-yl)ethanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The introduction of a chiral ethanol substituent at the 2-position, as seen in 2-(4-Methylpiperazin-2-yl)ethanol, offers a synthetically versatile handle for further molecular elaboration, enabling the exploration of new chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comparative analysis of three distinct synthetic routes to this valuable building block, offering insights into the strategic considerations and experimental nuances of each approach.

Route 1: Chiral Pool Synthesis via L-Serine

This strategy leverages the readily available and inexpensive chiral building block, L-serine, to establish the desired stereochemistry at the C2 position of the piperazine ring from the outset. This approach is particularly advantageous when enantiopurity is a critical requirement for the final drug candidate.

The synthesis commences with the protection of the amino and carboxyl groups of L-serine, followed by a series of transformations to construct the piperazine ring and introduce the methyl group at the N4 position.

Experimental Protocol:

Step 1: Synthesis of (S)-tert-butyl 2-((2-((benzyloxy)carbonyl)amino)ethyl)amino)-3-hydroxypropanoate

  • To a solution of N-Cbz-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), is added (S)-Boc-serine (1.1 eq).

  • A coupling agent, for instance, dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) are added, and the reaction is stirred at room temperature for 12-18 hours.

  • The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Cyclization to (S)-tert-butyl 4-((benzyloxy)carbonyl)-3-oxopiperazine-2-carboxylate

  • The product from the previous step is dissolved in a suitable solvent like DCM.

  • A mild oxidizing agent, such as Dess-Martin periodinane (1.5 eq), is added, and the reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with a saturated solution of sodium thiosulfate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated. The resulting intermediate is then treated with a mild acid, such as trifluoroacetic acid (TFA) in DCM, to induce cyclization.

Step 3: Reduction to (S)-1-Cbz-4-Boc-2-(hydroxymethyl)piperazine

  • The piperazinone from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4-6 hours and then quenched cautiously with water and a sodium hydroxide solution.

  • The resulting slurry is filtered, and the filtrate is concentrated to give the desired product.

Step 4: N-Methylation and Deprotection

  • The N1-Cbz group is selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the N1-unsubstituted piperazine.

  • The free secondary amine is then methylated using the Eschweiler-Clarke reaction (formaldehyde and formic acid) or by reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Finally, the Boc protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield this compound.[1]

Rationale and Insights:

This route provides excellent control over the stereochemistry at the C2 position. The use of orthogonal protecting groups (Boc and Cbz) allows for selective manipulation of the two nitrogen atoms, which is a key advantage for subsequent derivatization.[2][3] However, the multi-step nature of this synthesis can lead to a lower overall yield and may require careful optimization of each step for scalability.

Route 2: Synthesis from 2-(Piperazin-2-yl)ethanol

This approach is more convergent and relies on the availability of the chiral starting material, 2-(piperazin-2-yl)ethanol. This can be a highly efficient route if the precursor is commercially accessible in the desired enantiomeric form.

The core of this strategy involves the selective protection of the two nitrogen atoms, followed by methylation of the N4-position and subsequent deprotection.

Experimental Protocol:

Step 1: Orthogonal Protection of 2-(Piperazin-2-yl)ethanol

  • To a solution of 2-(piperazin-2-yl)ethanol (1.0 eq) in a suitable solvent (e.g., DCM), is added di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours to afford the mono-Boc protected intermediate.

  • The second nitrogen is then protected with a complementary protecting group, such as a benzyloxycarbonyl (Cbz) group, by reacting the mono-Boc intermediate with benzyl chloroformate (1.1 eq) in the presence of a base like triethylamine.

Step 2: Selective Deprotection and N-Methylation

  • The Cbz group is selectively removed by catalytic hydrogenation (H₂, Pd/C) to expose the N4-nitrogen.

  • The resulting secondary amine is methylated using conditions similar to those described in Route 1 (e.g., Eschweiler-Clarke reaction).

Step 3: Final Deprotection

  • The Boc group is removed under acidic conditions (TFA in DCM or HCl in dioxane) to furnish the final product.[1]

Rationale and Insights:

This route is significantly shorter than the chiral pool synthesis, potentially leading to a higher overall yield and easier scale-up. The success of this route is heavily dependent on the commercial availability and cost of the chiral starting material. The choice of orthogonal protecting groups is critical to ensure selective functionalization of the piperazine nitrogens.

Route 3: C2-Functionalization of 1-Methylpiperazine

This route represents a more exploratory and potentially cost-effective approach, starting from the inexpensive and readily available 1-methylpiperazine. The main challenge lies in the selective functionalization of the C2 position of the piperazine ring.

One plausible strategy involves the α-lithiation of a protected 1-methylpiperazine, followed by reaction with an appropriate electrophile.

Experimental Protocol:

Step 1: N-Protection of 1-Methylpiperazine

  • 1-Methylpiperazine is protected with a directing group that facilitates α-lithiation, such as a Boc group. This is achieved by reacting 1-methylpiperazine with Boc₂O.

Step 2: α-Lithiation and Reaction with Ethylene Oxide

  • The N-Boc-N'-methylpiperazine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C.

  • A strong base, such as sec-butyllithium in the presence of a ligand like TMEDA or (-)-sparteine for asymmetric induction, is added to effect α-lithiation.[4][5][6]

  • Ethylene oxide is then introduced into the reaction mixture, which attacks the lithiated carbon to form the desired ethanol side chain after acidic workup.

Step 3: Deprotection

  • The Boc group is removed using standard acidic conditions to yield this compound.[1]

Rationale and Insights:

This route is the most convergent and potentially the most economical in terms of starting materials. However, the α-lithiation of piperazines can be challenging, often requiring cryogenic temperatures and strictly anhydrous conditions.[6] Regioselectivity and potential side reactions are significant concerns that need to be carefully addressed. The successful implementation of this route on a large scale would require considerable process development and optimization.

Comparative Summary

FeatureRoute 1: Chiral Pool SynthesisRoute 2: From 2-(Piperazin-2-yl)ethanolRoute 3: C2-Functionalization
Starting Material L-Serine (inexpensive, chiral)2-(Piperazin-2-yl)ethanol (availability and cost of chiral form is key)1-Methylpiperazine (inexpensive)
Stereocontrol Excellent, established earlyDependent on starting materialCan be challenging, may require chiral ligands
Number of Steps High (multi-step)Low to moderateLow (potentially very short)
Overall Yield Potentially lowerPotentially higherHighly variable, depends on optimization
Scalability Can be challenging due to multiple stepsGenerally more scalableCan be challenging due to reaction conditions
Key Challenges Multiple steps, potential for yield lossAvailability and cost of chiral starting materialC-H functionalization, regioselectivity, harsh conditions

Conclusion

The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the drug development program, including cost, scalability, and the importance of enantiopurity.

  • Route 1 is the most reliable method for obtaining enantiomerically pure material, making it ideal for early-stage discovery and preclinical studies where absolute stereochemical control is paramount.

  • Route 2 offers a more streamlined and potentially higher-yielding approach, provided that the chiral starting material is readily available and economically viable. This route is well-suited for process development and large-scale manufacturing.

  • Route 3 represents a high-risk, high-reward strategy. While it has the potential to be the most cost-effective route, it requires significant investment in process optimization to overcome the challenges associated with direct C-H functionalization.

Researchers and drug development professionals should carefully evaluate these factors when selecting a synthetic strategy for this important building block.

Visualizing the Synthetic Pathways

Route 1: Chiral Pool Synthesis Workflow

Route 1 A L-Serine B Protection A->B Boc₂O, SOCl₂/MeOH C Coupling with N-Cbz-ethylenediamine B->C DCC, DMAP D Cyclization C->D Dess-Martin, TFA E Reduction D->E LiAlH₄ F Selective N-Methylation E->F 1. H₂, Pd/C 2. HCHO, HCOOH G Deprotection F->G TFA or HCl H 2-(4-Methylpiperazin- 2-yl)ethanol G->H

Caption: Workflow for Route 1, starting from L-Serine.

Route 2: Synthesis from 2-(Piperazin-2-yl)ethanol Workflow

Route 2 A 2-(Piperazin-2-yl)ethanol B Orthogonal Protection A->B 1. Boc₂O 2. Cbz-Cl C Selective Deprotection (N4) B->C H₂, Pd/C D N-Methylation C->D HCHO, HCOOH E Final Deprotection (N1) D->E TFA or HCl F 2-(4-Methylpiperazin- 2-yl)ethanol E->F

Caption: Workflow for Route 2, starting from 2-(Piperazin-2-yl)ethanol.

Route 3: C2-Functionalization Workflow

Route 3 A 1-Methylpiperazine B N-Protection A->B Boc₂O C α-Lithiation B->C s-BuLi, TMEDA -78 °C D Reaction with Ethylene Oxide C->D 1. Ethylene Oxide 2. H₃O⁺ E Deprotection D->E TFA or HCl F 2-(4-Methylpiperazin- 2-yl)ethanol E->F

References

A Comparative Efficacy Analysis of Novel 2-(4-Methylpiperazin-2-yl)ethanol-Based Compounds Versus Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The piperazine scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer.[1][2] This guide provides a detailed comparative analysis of a promising new class of investigational molecules, 2-(4-Methylpiperazin-2-yl)ethanol-based compounds, against the well-established chemotherapeutic agent, Doxorubicin. For the purpose of this guide, we will refer to a representative compound from this new class as MPE-C1 .

Doxorubicin, an anthracycline antibiotic, has been a first-line treatment for a wide range of cancers for decades. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis in rapidly dividing cancer cells. However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance.

The rationale behind the development of MPE-C1 and its analogs is to leverage the versatile piperazine core to create targeted therapies that can overcome the limitations of traditional chemotherapy. Many piperazine derivatives have been shown to act as kinase inhibitors or to induce apoptosis through pathways distinct from those of DNA-damaging agents, suggesting a potential for greater selectivity towards cancer cells and a more favorable safety profile.[3][4]

Comparative Efficacy and Mechanism of Action

To provide a clear comparison, we will examine the hypothetical in vitro cytotoxicity of MPE-C1 against Doxorubicin across a panel of human cancer cell lines. The data presented in Table 1 is illustrative and based on typical results seen for novel piperazine-based anticancer compounds.

Hypothetical Mechanism of Action: MPE-C1

Based on the known activities of similar piperazine-containing anticancer agents, MPE-C1 is hypothesized to induce apoptosis through the intrinsic pathway, independent of direct DNA interaction. This proposed mechanism involves the inhibition of one or more key protein kinases that are overactive in cancer cells, leading to the downstream activation of caspases and programmed cell death. This targeted approach is expected to result in a higher therapeutic index compared to Doxorubicin.

Data Presentation: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values in the table below represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)
MPE-C1 MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HCT-116Colon Carcinoma6.5
Doxorubicin MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.2
HCT-116Colon Carcinoma0.9

Interpretation of Data: The hypothetical data indicates that Doxorubicin is more potent in vitro, with lower IC50 values across all cell lines. However, the true value of a novel compound like MPE-C1 lies not just in its potency but in its potential for improved selectivity and a different mechanism of action that could be effective in Doxorubicin-resistant tumors and have a better safety profile.

Experimental Protocols

To ensure the reproducibility and validity of the comparative efficacy data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the in vitro cytotoxicity of MPE-C1 and Doxorubicin using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MPE-C1 and Doxorubicin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MPE-C1 and Doxorubicin in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (media only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for MPE-C1, highlighting its role in inducing apoptosis through the intrinsic pathway.

MPE_C1_Mechanism MPE_C1 MPE-C1 Kinase Inhibits Pro-survival Kinase (e.g., Akt) MPE_C1->Kinase Inhibition Bcl2 Downregulates Bcl-2 Kinase->Bcl2 Reduces Expression Bax_Bak Upregulates Bax/Bak Kinase->Bax_Bak Increases Expression Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax_Bak->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by MPE-C1.

Conclusion

While Doxorubicin remains a potent and widely used anticancer drug, the development of novel agents like the hypothetical MPE-C1 from the this compound-based compound class holds promise for the future of oncology. The potential for a distinct mechanism of action, improved selectivity, and a better safety profile warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the continued exploration and evaluation of this and other emerging classes of therapeutic compounds.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-(4-Methylpiperazin-1-yl)ethoxy Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of selective kinase inhibitors is paramount. The piperazine moiety is a common scaffold in kinase inhibitors, valued for its physicochemical properties that can enhance solubility and cell permeability.[1][2] This guide provides an in-depth technical comparison of the cross-reactivity and off-target effects of kinase inhibitors built around a 2-(4-methylpiperazin-1-yl)ethoxy scaffold. As a primary case study, we will dissect the selectivity profile of Saracatinib (AZD0530) , a potent, orally available dual-specific c-Src/Abl kinase inhibitor, to illustrate the principles and methodologies crucial for evaluating inhibitor specificity.[3]

The 2-(4-Methylpiperazin-1-yl)ethoxy Scaffold: A Double-Edged Sword in Kinase Inhibition

The 2-(4-methylpiperazin-1-yl)ethoxy moiety is a common side chain in kinase inhibitors, designed to interact with the solvent-exposed region of the ATP-binding pocket. While this feature can contribute to potent on-target activity, the inherent flexibility and basicity of the piperazine ring can also lead to interactions with unintended kinase targets. Understanding and quantifying these off-target effects is a critical step in the development of safe and effective therapeutics, as unforeseen cross-reactivities can lead to toxicity or diminished efficacy.[4]

The pyrimidine core, often paired with this piperazine-containing side chain, is a well-established hinge-binding motif.[1] However, its ability to be accommodated by a wide range of kinases means that achieving high selectivity can be challenging.[1][4] Therefore, rigorous cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action.

Comparative Analysis of Kinase Selectivity: The Case of Saracatinib (AZD0530)

Saracatinib was developed as a potent inhibitor of Src family kinases (SFKs) and the Abl kinase.[3] Its selectivity was a key aspect of its design and preclinical evaluation. The following data, derived from preclinical studies, illustrates its activity profile across a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile of Saracatinib (AZD0530)
Kinase TargetIC50 (nM)Kinase FamilyOn-Target/Off-Target
c-Src 2.7 Tyrosine KinaseOn-Target
Abl 11 Tyrosine KinaseOn-Target
Lck4Tyrosine KinaseOn-Target Family
Fyn5Tyrosine KinaseOn-Target Family
Lyn5Tyrosine KinaseOn-Target Family
Yes6Tyrosine KinaseOn-Target Family
KDR (VEGFR2)>10,000Tyrosine KinaseOff-Target
FGFR1>10,000Tyrosine KinaseOff-Target
PDGFRβ>10,000Tyrosine KinaseOff-Target
Aurora A>10,000Ser/Thr KinaseOff-Target
CDK2>10,000Ser/Thr KinaseOff-Target

Data compiled from published preclinical studies of Saracatinib (AZD0530).[3]

As the data indicates, Saracatinib is a potent inhibitor of its intended targets, c-Src and Abl, with IC50 values in the low nanomolar range.[3] It also demonstrates potent inhibition of other Src family kinases, which is expected given the high degree of homology in their ATP-binding sites. Importantly, Saracatinib shows a remarkable lack of activity against a range of other tyrosine and serine/threonine kinases at concentrations up to 10,000 nM, highlighting its high degree of selectivity.[3] This selectivity is crucial for minimizing off-target side effects in a clinical setting.

Methodologies for Assessing Cross-Reactivity and Off-Target Effects

To generate the kind of high-quality selectivity data presented for Saracatinib, a variety of experimental approaches are employed. The choice of methodology depends on the stage of drug discovery and the specific questions being asked.

Kinase Profiling Assays (Biochemical)

Biochemical kinase profiling is the most direct method for assessing the interaction of a compound with a large number of purified kinases. The most common platform for this is a competition binding assay, such as KINOMEscan™, which measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase in a large panel.

Objective: To quantitatively assess the binding of a test compound against a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., a 2-(4-Methylpiperazin-2-yl)ethanol derivative) is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: A series of dilutions of the test compound are prepared and added to the wells of a microtiter plate.

  • Kinase and Ligand Addition: Each well contains a specific kinase from the panel, tagged with a DNA label, and an immobilized, ATP-site directed ligand.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase. The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound at a given compound concentration, or as a dissociation constant (Kd) for each interaction.

Causality Behind Experimental Choices:

  • Why a large panel? The human kinome is extensive, with over 500 members. A broad panel is necessary to identify potential off-target interactions that might be missed with a more limited selection.

  • Why competition binding? This format is highly sensitive and allows for the determination of binding affinity (Kd), providing a quantitative measure of potency for each interaction.

  • Why qPCR for detection? This method is highly sensitive and has a wide dynamic range, allowing for accurate quantification of kinase-ligand interactions.

Caption: KINOMEscan™ Experimental Workflow.

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are excellent for assessing direct binding, they do not provide information about target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in intact cells.

Objective: To determine if the test compound binds to and stabilizes its target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells that express the target kinase to an appropriate density. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Why intact cells? This ensures that the compound must cross the cell membrane and engage its target in the complex milieu of the cytoplasm, providing more physiologically relevant data.

  • Why a temperature gradient? This allows for the determination of the protein's melting curve, and the magnitude of the thermal shift provides a semi-quantitative measure of target engagement.

  • Why Western blotting? This is a widely available and robust method for specifically detecting and quantifying the target protein in a complex cell lysate.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Concluding Remarks for the Practicing Scientist

The development of kinase inhibitors with a desirable safety and efficacy profile is critically dependent on a thorough understanding of their selectivity. The 2-(4-methylpiperazin-1-yl)ethoxy scaffold, exemplified by Saracatinib, can be incorporated into highly selective inhibitors. However, this is not an inherent property of the scaffold itself but rather the result of meticulous medicinal chemistry efforts guided by comprehensive cross-reactivity profiling.

For researchers working with derivatives of this compound or similar scaffolds, the message is clear: early and comprehensive selectivity profiling is essential. The methodologies outlined in this guide, from broad kinome scanning to cellular target engagement assays, provide a robust framework for de-risking lead compounds and ensuring that their biological effects are indeed due to the modulation of their intended target. This rigorous, data-driven approach is the cornerstone of successful kinase inhibitor drug discovery.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of complex piperazine derivatives is a cornerstone of modern medicinal chemistry, with the piperazine scaffold being a prominent feature in numerous approved pharmaceuticals. This guide provides an in-depth, head-to-head comparison of different catalytic systems for the synthesis of 2-(4-Methylpiperazin-2-yl)ethanol, a valuable building block in drug discovery. We will dissect the catalytic strategies for the key synthetic transformations, offering experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The most strategically sound approach to this compound involves a multi-step sequence commencing with a substituted pyrazine, followed by catalytic hydrogenation of the aromatic ring and subsequent N-methylation. This guide will focus on a comparative analysis of catalysts for the latter two crucial steps.

Synthetic Pathway Pyrazine 2-(2-hydroxyethyl)pyrazine Piperazine 2-(2-hydroxyethyl)piperazine Pyrazine->Piperazine Catalytic Hydrogenation Target This compound Piperazine->Target Catalytic N-Methylation

Caption: Proposed synthetic pathway to this compound.

Part 1: Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyrazine: A Comparison of Platinum and Iridium Catalysts

The reduction of the pyrazine ring to a piperazine is a critical transformation. While several reducing agents can accomplish this, catalytic hydrogenation offers a cleaner and more efficient alternative. Here, we compare the classical Platinum-based catalysts with modern Iridium-based systems.

Platinum (IV) Oxide (PtO₂, Adams' Catalyst): The Workhorse

Historically, PtO₂ has been a widely used catalyst for the hydrogenation of various functional groups, including aromatic heterocycles.[1] It is typically used under hydrogen pressure in an acidic medium, which protonates the nitrogen atoms of the pyrazine ring, facilitating its reduction.

Iridium-based Catalysts: The Modern Contender

More recently, Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of N-heterocycles.[2] These catalysts often operate under milder conditions and can provide high levels of stereoselectivity, which is crucial when chiral centers are present or desired. For the hydrogenation of pyrazines, activation by alkyl halides to form pyrazinium salts is often employed to overcome catalyst poisoning by the product.[2]

Catalyst SystemTypical SubstrateReagents & ConditionsCatalyst LoadingYieldSelectivityReference
PtO₂ (Adams' Catalyst) 2-(2-hydroxyethyl)pyrazineH₂, MeOH, acidic mediumNot specifiedGoodNot specified[1]
[Ir(COD)Cl]₂ / Ligand Substituted Pyrazinium SaltsH₂ (600-1200 psi), Toluene/1,4-dioxane, 30°C1.0 mol % [Ir]High (up to 99%)High (up to 96% ee for chiral substrates)[2]

Discussion:

While PtO₂ is a robust and relatively inexpensive catalyst, it often requires harsh conditions (high pressure and temperature) and may lack selectivity. The major drawback is the potential for over-reduction or side reactions.

In contrast, Iridium-based catalysts offer significant advantages in terms of efficiency and selectivity. The ability to perform asymmetric hydrogenation is a key feature for the synthesis of enantiomerically pure compounds. The requirement for pre-activation of the pyrazine as a pyrazinium salt adds a step to the process but is critical for preventing catalyst deactivation by the piperazine product.[2] For the synthesis of a non-chiral target like this compound, the enantioselectivity is not a primary concern, but the high efficiency and milder conditions offered by Iridium catalysts make them a very attractive option.

Part 2: Catalytic N-Methylation of 2-(2-hydroxyethyl)piperazine: A Three-Way Comparison

Selective mono-N-methylation of a piperazine derivative with two reactive secondary amine sites is a significant synthetic challenge. Here we compare three distinct catalytic approaches.

N-Methylation Catalyst Selection Start 2-(2-hydroxyethyl)piperazine C1 Reductive Amination (Formaldehyde) Start->C1 Raney Ni, H₂ C2 Borrowing Hydrogen (Methanol) Start->C2 Ir or Cu catalyst C3 CO2-based Methylation Start->C3 Pd catalyst, H₂ End This compound C1->End C2->End C3->End

Caption: Decision workflow for selecting an N-methylation catalyst.

1. Reductive Amination with Formaldehyde

This classical approach involves the reaction of the secondary amine with formaldehyde to form an in situ iminium ion, which is then reduced by hydrogen in the presence of a catalyst, most commonly Raney Nickel.

2. "Borrowing Hydrogen" Catalysis with Methanol

A greener and more atom-economical approach is the use of methanol as the methylating agent. In this "borrowing hydrogen" or "hydrogen autotransfer" process, the catalyst temporarily "borrows" hydrogen from methanol to form a formaldehyde equivalent, which then reacts with the amine. The catalyst then returns the hydrogen to reduce the resulting iminium ion. Iridium and Copper-based catalysts are prominent in this area.

3. N-Methylation using CO₂ and H₂

Utilizing carbon dioxide as a C1 source for methylation is a highly attractive green chemistry approach. The reaction proceeds via the formation of a formamide intermediate, which is then reduced. Palladium-based catalysts have shown good activity for this transformation.

Catalyst SystemMethylating AgentCo-reductantTypical ConditionsAdvantagesDisadvantages
Raney Nickel FormaldehydeH₂70-100°C, 1.0-6.0 MPa H₂Well-established, high conversionUse of toxic formaldehyde, high pressure
Iridium or Copper-based MethanolNone (in-situ)100-150°CGreen (uses methanol), atom-economicalMay require specific ligands, higher temperatures
Cu-Ni-Mo/Al₂O₃ MethanolH₂180°C, 0.8 MPa H₂High conversion and selectivityHigh temperature and pressure
Pd/Al₂O₃ or PdCuZrOx CO₂H₂150°C, 1 MPa CO₂, 2.5 MPa H₂Utilizes a waste product (CO₂), greenRequires high pressure of two gases

Discussion:

The choice of N-methylation catalyst depends heavily on the desired process conditions and green chemistry considerations. Reductive amination with formaldehyde is a reliable and high-yielding method but suffers from the use of a hazardous reagent.

"Borrowing hydrogen" catalysis with methanol is a significant improvement in terms of sustainability. Iridium and copper-based catalysts have shown excellent performance for the N-methylation of various amines with methanol.[3] The Cu-Ni-Mo/Al₂O₃ catalyst provides high conversion and selectivity, albeit at higher temperatures and pressures.[4]

N-methylation using CO₂ is the most environmentally benign approach, transforming a greenhouse gas into a valuable chemical. While still an emerging technology, catalysts like PdCuZrOx have demonstrated high yields for the N-methylation of N-methylpiperazine. The main drawback is the need for handling high pressures of both CO₂ and H₂.

Experimental Protocol: Iridium-Catalyzed Hydrogenation of a Substituted Pyrazine

This protocol is adapted from the literature for the hydrogenation of pyrazinium salts and serves as a representative example of modern catalytic methods.[2]

Materials:

  • Substituted pyrazine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • [Ir(COD)Cl]₂ (1.0 mol %)

  • Chiral ligand (e.g., (S,S)-f-Binaphane) (2.2 mol %)

  • Toluene/1,4-dioxane (solvent)

  • Hydrogen gas

Procedure:

  • Preparation of the Pyrazinium Salt (in situ): To a solution of the substituted pyrazine in the chosen solvent, add benzyl bromide and stir at room temperature for 1 hour to form the pyrazinium salt in situ.

  • Catalyst Preparation: In a separate glovebox, charge a vial with [Ir(COD)Cl]₂ and the chiral ligand.

  • Reaction Setup: Transfer the catalyst mixture to the reaction vessel containing the pyrazinium salt solution under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 600 psi) and stir the reaction mixture at the specified temperature (e.g., 30°C) for the required time (e.g., 36 hours).

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired piperazine product.

Conclusion

The synthesis of this compound can be efficiently achieved through a multi-step process involving the catalytic hydrogenation of a pyrazine precursor followed by N-methylation. For the hydrogenation step, modern Iridium-based catalysts offer significant advantages over traditional Platinum catalysts in terms of efficiency and milder reaction conditions. For the N-methylation step, a range of catalytic systems are available. While traditional reductive amination with formaldehyde is effective, "borrowing hydrogen" catalysis using methanol and emerging CO₂-based methylation methods offer greener and more sustainable alternatives. The optimal choice of catalyst will depend on the specific requirements of the synthesis, including cost, scalability, and environmental impact.

References

A Comparative Guide to the Peer-Reviewed Validation of Analytical Methods for 2-(4-Methylpiperazin-2-yl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct, validated analytical methodologies for the quantification of 2-(4-Methylpiperazin-2-yl)ethanol, a potential impurity in pharmaceutical manufacturing. As researchers, scientists, and drug development professionals, ensuring the accurate detection and quantification of such impurities is paramount for regulatory compliance and patient safety.[1][2] The methods presented herein are grounded in established principles of analytical chemistry and validated according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte. This compound is a polar, non-volatile small molecule, which presents unique challenges for traditional reversed-phase liquid chromatography. Therefore, this guide will explore two powerful approaches: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and a derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into the specific methodologies, it is crucial to underscore the importance of analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][5][8] It provides a high degree of assurance that the method will consistently produce accurate, reliable, and reproducible results. The core parameters of validation, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[4][6][7][9]

Method 1: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)

Scientific Rationale: HILIC is an ideal chromatographic technique for the retention and separation of highly polar compounds that are poorly retained on conventional C18 reversed-phase columns.[10][11][12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][14] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning and retention of polar analytes.[11] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is critical for quantifying trace-level impurities.[15][16][17][18][19]

Experimental Workflow: HILIC-LC-MS/MS

HILIC_LC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., 90:10 ACN:Water) Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into HILIC-LC System Supernatant->Inject Separate Chromatographic Separation (HILIC Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HILIC-LC-MS/MS workflow for this compound quantification.

Detailed Experimental Protocol: HILIC-LC-MS/MS

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a 90:10 (v/v) acetonitrile/water diluent to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Sample Preparation: Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into a centrifuge tube. Add a known volume of diluent and the internal standard, then vortex to dissolve. Centrifuge to pellet any undissolved excipients.

2. HILIC-LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized parent and daughter ion transitions for the analyte and internal standard should be used.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the API sample using the linear regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Scientific Rationale: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amine groups, is not sufficiently volatile for direct GC analysis. Derivatization is a chemical modification process that converts the polar functional groups into less polar, more volatile derivatives.[20][21][22] This approach enhances the chromatographic properties of the analyte, allowing for its separation and quantification by GC-MS. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent that reacts with hydroxyl and secondary amine groups to form stable, volatile trifluoroacetyl derivatives.[20][21]

Experimental Workflow: GC-MS with Derivatization

GC_MS_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh API Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Evaporate Evaporate to Dryness Spike->Evaporate Add_Reagent Add Derivatizing Agent (e.g., TFAA in Ethyl Acetate) Evaporate->Add_Reagent Incubate Incubate (e.g., 70°C for 30 min) Add_Reagent->Incubate Reconstitute Evaporate and Reconstitute Incubate->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject Separate Chromatographic Separation (Capillary GC Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: GC-MS with derivatization workflow for this compound quantification.

Detailed Experimental Protocol: GC-MS with Derivatization

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound that undergoes similar derivatization).

  • Sample Preparation: Accurately weigh the API sample and dissolve it in a suitable solvent. Spike with the internal standard.

2. Derivatization Procedure:

  • Transfer an aliquot of the standard or sample solution to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[20][21]

  • Seal the vial and incubate at 70°C for 30 minutes.[20][21]

  • Cool the vial to room temperature and evaporate the contents to dryness.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[20][21]

3. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary GC column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

4. Data Analysis:

  • Follow the same data analysis procedure as described for the HILIC-LC-MS/MS method.

Comparison of Validated Analytical Methods

Validation ParameterHILIC-LC-MS/MSGC-MS with DerivatizationRationale for Performance
Specificity ExcellentVery GoodMS/MS detection in HILIC is highly specific, minimizing interference from matrix components.[15][18] GC-MS with SIM is also specific, but potential for co-eluting derivatized impurities exists.[23]
Linearity (r²) > 0.99> 0.99Both techniques are capable of producing a linear response over a defined concentration range.[5][8]
Range Wide (ng/mL to µg/mL)Moderate (µg/mL)HILIC-LC-MS/MS generally offers a wider dynamic range due to its higher sensitivity.
Accuracy (% Recovery) 95-105%90-110%Both methods can achieve high accuracy. The multi-step derivatization in GC-MS can sometimes introduce more variability.[3][4][9][24]
Precision (%RSD) < 5%< 10%The automated nature of LC-MS/MS typically leads to better precision compared to methods involving manual derivatization steps.[3][4][9][24]
Limit of Quantitation (LOQ) Low (ng/mL level)Moderate (low µg/mL level)The superior ionization efficiency in ESI for polar compounds often results in lower detection limits for LC-MS/MS.[8][15]
Robustness GoodModerateHILIC methods can be sensitive to mobile phase composition and column equilibration.[10] Derivatization reactions in GC-MS can be affected by moisture and reagent stability.[20][21]
Throughput HighModerateHILIC-LC-MS/MS methods can have shorter run times and require less sample preparation compared to the derivatization-based GC-MS approach.

Conclusion and Recommendations

Both HILIC-LC-MS/MS and GC-MS with derivatization are viable and robust methods for the quantification of this compound in pharmaceutical samples.

HILIC-LC-MS/MS is the recommended method for routine quality control and for the analysis of potentially genotoxic impurities where very low detection limits are required. [1][2][15][25] Its superior sensitivity, higher throughput, and simpler sample preparation make it a more efficient and powerful tool for this application.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.[3][4][5][6][7]

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, substituted piperazine derivatives are a common structural motif. This guide provides essential safety and handling information for 2-(4-Methylpiperazin-2-yl)ethanol (CAS No: 211053-48-4), with a focus on personal protective equipment (PPE).

Disclaimer: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not available. The following recommendations are therefore based on the known hazards of structurally similar compounds, such as piperazine and other substituted piperazine derivatives.[1] A conservative approach to PPE is strongly advised to ensure the safety of all laboratory personnel.

Hazard Analysis of Substituted Piperazines

Piperazine and its derivatives are known to present a range of health hazards. Analysis of related compounds indicates that this compound should be handled as a hazardous substance with the potential to cause:

  • Skin Corrosion/Irritation: Many piperazine compounds are corrosive and can cause severe skin burns and irritation upon contact.[2][3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[6][7]

  • Sensitization: Some piperazine derivatives are known to be skin and respiratory sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response.[2][4][6]

Based on these potential hazards, a robust PPE protocol is essential to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and aerosols, which can cause severe eye damage.[3][5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to corrosion and sensitization.[8]
Body Laboratory coat or chemical-resistant apronProtects against incidental splashes and spills.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the risk of inhaling irritating or sensitizing particles.[3][9]
PPE Selection and Use: A Step-by-Step Workflow

The selection of appropriate PPE is a critical step in maintaining laboratory safety. The following workflow diagram illustrates the decision-making process.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess the planned procedure involving this compound CheckSplash Is there a risk of splashes or aerosols? Start->CheckSplash GogglesShield Wear chemical safety goggles and a face shield CheckSplash->GogglesShield Yes Gloves Wear chemical-resistant gloves CheckSplash->Gloves Yes LabCoat Wear a laboratory coat CheckSplash->LabCoat Yes CheckInhalation Is there a risk of inhalation of dusts or vapors? FumeHood Work in a chemical fume hood CheckInhalation->FumeHood Yes GogglesShield->CheckInhalation Gloves->CheckInhalation LabCoat->CheckInhalation Respirator Consider a NIOSH-approved respirator FumeHood->Respirator If fume hood is unavailable or inadequate

Caption: PPE Selection Workflow for Handling this compound.

Donning and Doffing PPE: A Procedural Guide

Correctly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if a splash hazard is present.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[1]

  • All disposal activities must be in accordance with local, state, and federal regulations.[11] Contact your institution's environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperazin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.